Product packaging for 4,4'-Oxybis(benzenesulfonyl hydrazide)(Cat. No.:CAS No. 80-51-3)

4,4'-Oxybis(benzenesulfonyl hydrazide)

Cat. No.: B1293368
CAS No.: 80-51-3
M. Wt: 358.4 g/mol
InChI Key: NBOCQTNZUPTTEI-UHFFFAOYSA-N
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Description

4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3), commonly known as OBSH, is an organic sulfonyl hydrazide compound serving as a critical chemical blowing agent in polymer and materials science research . This white, crystalline solid is characterized by a decomposition temperature within the range of 152–162°C, releasing nitrogen gas which facilitates the creation of uniform, fine-celled structures in various polymer matrices . Its gas yield is approximately 125 mL/g . The compound is insoluble in cold water and exhibits low solubility in most common organic solvents, making it a stable component in many formulations . In a research context, OBSH is extensively utilized for developing and testing lightweight, foamed materials. Its primary application is as a foaming agent for elastomers like silicone and neoprene rubber, and thermoplastics including polyethylene (PE), polyvinyl chloride (PVC), and polypropylene (PP) . The resulting foams are valued for their low density, excellent thermal insulation, and sound-dampening properties, making them suitable for investigating applications in advanced packaging, automotive components, and construction insulation materials . Beyond foaming, OBSH also functions as a cross-linking agent in rubber compounds, where it can improve the material's strength, thermal resistance, and chemical stability . Furthermore, its utility extends to the synthesis of other hydrazide derivatives for specialized chemical research . Handling of this compound requires strict adherence to laboratory safety protocols. It is a flammable solid and heating may cause a fire . Safety data indicates it may be harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . Researchers must wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, and ensure handling is conducted in a well-ventilated place to avoid breathing dust . Store in a cool, dry, and well-ventilated place, away from heat and oxidizing agents . Notice for Researchers: This product is labeled "For Research Use Only (RUO)." It is intended for use in laboratory research and development and is not intended for, and must not be used for, diagnostic, therapeutic, medicinal, personal, household, cosmetic, or veterinary purposes, or for any commercial manufacturing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O5S2<br>H2NHNO2SC6H4OC6H4SO2NHNH2<br>C12H14N4O5S2 B1293368 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS No. 80-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide
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InChI

InChI=1S/C12H14N4O5S2/c13-15-22(17,18)11-5-1-9(2-6-11)21-10-3-7-12(8-4-10)23(19,20)16-14/h1-8,15-16H,13-14H2
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InChI Key

NBOCQTNZUPTTEI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NN)S(=O)(=O)NN
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Molecular Formula

C12H14N4O5S2
Record name DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE
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DSSTOX Substance ID

DTXSID7026499
Record name 4,4'-Oxybis(benzenesulfohydrazide)
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Molecular Weight

358.4 g/mol
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Physical Description

Diphenyloxide-4,4'-disulfonyl hydrazide appears as a colorless, crystalline solid with a geranium-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Moderately toxic by ingestion, inhalation and skin absorption. Readily ignited by sparks or flames and burns intensely and persistently., Dry Powder; Liquid; Other Solid, White odorless solid; [HSDB] Fine, white powder; [ACGIH], A colorless, crystalline solid with a geranium-like odor.
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Solubility

Soluble in acetone; moderately soluble in ethanol and polyethylene glycols; insoluble in water and gasoline
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Density

1.52
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Vapor Density

1.52
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Vapor Pressure

6.91x10-11 mmHg (est)
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Color/Form

Fine white crystalline powder

CAS No.

80-51-3
Record name DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE
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Melting Point

150-160 °C (decomposes), 302-320 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanisms and pathways for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial chemical intermediate and blowing agent. The document details the primary industrial manufacturing processes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic routes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science, facilitating a deeper understanding of OBSH synthesis and its practical applications.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound with the chemical formula C₁₂H₁₄N₄O₅S₂. It is a white, crystalline solid widely utilized as a chemical blowing agent in the polymer industry for the production of foamed plastics and rubbers.[1][2] The thermal decomposition of OBSH releases nitrogen gas, which creates a cellular structure within the polymer matrix, resulting in materials with reduced density and enhanced insulating properties.[1][2] Beyond its role as a blowing agent, OBSH and its derivatives are of interest in various fields of chemical synthesis.

This guide focuses on the core synthetic pathways for OBSH, providing a detailed examination of the reaction mechanisms, experimental procedures, and key process parameters.

Core Synthesis Pathways

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) is predominantly a two-step process. The first step involves the synthesis of the key intermediate, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC). The second step is the reaction of OBSC with hydrazine (B178648) to yield the final product. Two primary routes are employed for the synthesis of OBSC.

Route 1: Direct Chlorosulfonation of Diphenyl Ether

The most direct method for the synthesis of OBSC is the chlorosulfonation of diphenyl ether using an excess of chlorosulfonic acid.[3] Diphenyl ether is treated with chlorosulfonic acid, leading to the electrophilic substitution of sulfonyl chloride groups onto the aromatic rings, primarily at the para positions.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating and chlorinating agent.

Route 2: Sulfonation followed by Chlorination

An alternative pathway involves the initial sulfonation of diphenyl ether with concentrated sulfuric acid to produce 4,4'-oxydibenzenesulfonic acid.[3] This intermediate is then converted to OBSC by treatment with a chlorinating agent, such as phosphorus oxychloride.[3]

Mechanism: This route also follows an electrophilic aromatic substitution for the initial sulfonation step. The subsequent chlorination of the sulfonic acid groups is a nucleophilic substitution reaction at the sulfur atom.

Final Step: Hydrazinolysis of 4,4'-Oxybis(benzenesulfonyl chloride)

Regardless of the route used to obtain OBSC, the final step in the synthesis of OBSH is the reaction of OBSC with hydrazine hydrate (B1144303).[3] This reaction is a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the electrophilic sulfur atoms of the sulfonyl chloride groups. The reaction is typically carried out in an aqueous medium, and a base such as ammonia (B1221849) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid byproduct.[3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources regarding the synthesis of OBSH and its intermediates.

Parameter Route 1: Direct Chlorosulfonation Route 2: Sulfonation & Chlorination Reference
Starting Material Diphenyl Ether, Chlorosulfonic AcidDiphenyl Ether, Sulfuric Acid, Phosphorus Oxychloride[3]
Key Intermediate 4,4'-Oxybis(benzenesulfonyl chloride)4,4'-oxydibenzenesulfonic acid, 4,4'-Oxybis(benzenesulfonyl chloride)[3]

Table 1: Overview of Synthesis Routes for 4,4'-Oxybis(benzenesulfonyl chloride)

Parameter Value Conditions Reference
Yield of OBSH 91%From 4,4'-oxydibenzene-1-sulfonyl chloride[3]
Yield of OBSH 97%From 4,4'-oxydibenzenesulfonic acid[3]
Selectivity for OBSH 96%From 4,4'-oxydibenzene-1-sulfonyl chloride[3]
Selectivity for OBSH 98%From 4,4'-oxydibenzenesulfonic acid[3]
Reaction Temperature 30-40 °CReaction of OBSC with hydrazine hydrate and ammonia[4]
Reaction Time 5 hoursReaction of OBSC with hydrazine hydrate[4]
Molar Ratio (Hydrazine:OBSC) 4.2-4.8 : 1When using only hydrazine hydrate[4]
Molar Ratio (Ammonia:OBSC) 2.0-3.0 : 1When used in combination with hydrazine[4]
Molar Ratio (Hydrazine:OBSC) 2.0-2.5 : 1When used in combination with ammonia[4]

Table 2: Reaction Parameters and Yields for the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) via Sulfonation and Chlorination

Materials:

  • Diphenyl ether (0.5 mol)

  • Concentrated sulfuric acid (1.1 mol)

  • Phosphorus oxychloride (0.75 mol)

  • Ice water

Procedure:

  • To a reaction flask, add diphenyl ether and concentrated sulfuric acid.

  • Heat the mixture to 115°C and stir under reduced pressure for 3 hours to carry out the sulfonation.

  • Return the reaction to atmospheric pressure and add phosphorus oxychloride.

  • Reflux the mixture for 2 hours to effect chlorination.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4,4'-Oxybis(benzenesulfonyl chloride). A yield of 89.0% has been reported for this procedure.

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) from 4,4'-Oxybis(benzenesulfonyl chloride)

Materials:

  • 4,4'-Oxybis(benzenesulfonyl chloride) (0.476 mol)

  • 40% Hydrazine hydrate (2.0 mol)

  • Water

Procedure:

  • In a reaction vessel, heat and stir the 40% hydrazine hydrate solution to 40°C.

  • In a separate beaker, prepare a 33% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.

  • Add the slurry of the sulfonyl chloride to the hydrazine hydrate solution over a period of approximately 1 hour, maintaining the reaction temperature below 45°C.

  • After the addition is complete, continue stirring at 40°C for 5 hours.

  • Filter the resulting solid product.

  • Wash the product with water and dry to obtain 4,4'-Oxybis(benzenesulfonyl hydrazide).

Alternative Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) using Ammonia

Materials:

  • 4,4'-Oxybis(benzenesulfonyl chloride) (0.47 mol)

  • 60% Hydrazine hydrate (1.32 mol)

  • 25% Aqueous ammonia (0.94 mol)

  • Water

Procedure:

  • In a reaction vessel, combine the 60% hydrazine hydrate and 25% aqueous ammonia and adjust the temperature to 30°C with stirring.

  • Prepare a 28% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.

  • Add the sulfonyl chloride slurry to the hydrazine and ammonia mixture over approximately 30 minutes.

  • After the addition, continue the reaction for a specified period.

  • Isolate the product by filtration, followed by washing and drying.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Final Step DPE1 Diphenyl Ether OBSC1 4,4'-Oxybis(benzenesulfonyl chloride) DPE1->OBSC1  Direct Chlorosulfonation CSA Chlorosulfonic Acid (Excess) OBSC_final 4,4'-Oxybis(benzenesulfonyl chloride) DPE2 Diphenyl Ether ODBSA 4,4'-oxydibenzenesulfonic acid DPE2->ODBSA  Sulfonation H2SO4 Conc. Sulfuric Acid OBSC2 4,4'-Oxybis(benzenesulfonyl chloride) ODBSA->OBSC2  Chlorination POCL3 Phosphorus Oxychloride OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) OBSC_final->OBSH  Hydrazinolysis Hydrazine Hydrazine Hydrate Base Base (e.g., NH3, NaOH) (optional)

Caption: Synthesis pathways of 4,4'-Oxybis(benzenesulfonyl hydrazide).

G start Start: Diphenyl Ether step1_route1 Chlorosulfonation with Chlorosulfonic Acid start->step1_route1 step1_route2 Sulfonation with Conc. H2SO4 start->step1_route2 intermediate_obsc 4,4'-Oxybis(benzenesulfonyl chloride) step1_route1->intermediate_obsc intermediate_route2 4,4'-oxydibenzenesulfonic acid step1_route2->intermediate_route2 step2_route2 Chlorination with Phosphorus Oxychloride intermediate_route2->step2_route2 step2_route2->intermediate_obsc step_final Reaction with Hydrazine Hydrate intermediate_obsc->step_final end End Product: 4,4'-Oxybis(benzenesulfonyl hydrazide) step_final->end

Caption: Experimental workflow for OBSH synthesis.

References

An In-depth Technical Guide on the Thermal Decomposition Kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a widely used chemical blowing agent. The document summarizes key kinetic parameters, details experimental protocols for thermal analysis, and presents a plausible decomposition pathway. This guide is intended to be a valuable resource for researchers and professionals working with OBSH in various applications, including polymer foams and materials science.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a crucial organic compound utilized primarily as a blowing agent in the polymer industry. Its controlled thermal decomposition, which releases nitrogen gas, is fundamental to the creation of foamed plastics and rubbers with desirable properties such as low density and high thermal insulation. A thorough understanding of the kinetics of this decomposition process is paramount for optimizing manufacturing processes and ensuring product quality. This guide delves into the thermal decomposition kinetics of OBSH, providing quantitative data, experimental methodologies, and a mechanistic overview.

Physicochemical Properties of OBSH

OBSH is a white crystalline solid with a decomposition temperature typically ranging from 140°C to 164°C. The primary gaseous products of its decomposition are nitrogen (N₂) and water vapor (H₂O).

Thermal Decomposition Kinetics

The thermal decomposition of OBSH has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters that govern the decomposition process.

Kinetic Models

The decomposition of OBSH is a complex process that can be described by various kinetic models. Research has indicated that the Kamal-Sourour model, an autocatalytic model, provides an accurate description of the decomposition kinetics of OBSH, particularly in the context of its use as a blowing agent in elastomeric foams.[1] This model accounts for the initial slow decomposition rate that accelerates as the reaction proceeds.

Quantitative Kinetic Data

A comprehensive review of the available literature for specific quantitative kinetic parameters for the thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) did not yield a consistent set of values for activation energy (Ea) and pre-exponential factor (A) from multiple sources that would allow for a direct comparative table. The most relevant study identified, "Modeling of OBSH decomposition kinetics as blowing agent for cellular EPDM rubber," focuses on the applicability of the Kamal-Sourour model but does not explicitly state the numerical values of the kinetic triplet (Ea, A, and the reaction model f(α)) in the publicly available text.

To provide context for the expected range of these parameters for similar compounds, a study on the thermal decomposition of p-toluenesulfonyl hydrazide (TSH), a related sulfonyl hydrazide, reported an apparent activation energy of 173.39 kJ mol⁻¹. It is important to note that these values can be influenced by experimental conditions such as heating rate, sample purity, and the surrounding atmosphere.

Due to the lack of specific data for OBSH in the available literature, a detailed comparative table of its kinetic parameters cannot be constructed at this time. Further experimental investigation is required to establish a definitive set of kinetic data for this compound under various conditions.

Experimental Protocols for Thermal Analysis

The following sections detail the methodologies for conducting TGA and DSC experiments to study the thermal decomposition of OBSH.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the mass loss of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature range, the rate of mass loss, and the total mass loss of OBSH.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of OBSH (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the application of model-free kinetic analysis methods.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are recorded.

    • The onset temperature of decomposition, the peak decomposition temperature (from the DTG curve), and the total mass loss are determined from the curves.

Expected Results: The TGA curve will show a significant mass loss in the temperature range of OBSH decomposition, corresponding to the release of gaseous products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the enthalpy of decomposition and to study the kinetics of the exothermic decomposition of OBSH.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of OBSH (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • Data Analysis:

    • The DSC curve (heat flow vs. temperature) is recorded.

    • The exothermic peak corresponding to the decomposition is integrated to determine the enthalpy of decomposition (ΔH).

    • The peak temperature (Tp) and onset temperature (Tonset) of the decomposition are determined.

    • Kinetic parameters can be calculated from the DSC data obtained at different heating rates using methods like the Kissinger method or model-fitting analysis.

Expected Results: The DSC thermogram will show a sharp exothermic peak in the decomposition temperature range of OBSH.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of OBSH thermal decomposition.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_kinetics Kinetic Analysis OBSH_Sample 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Sample TGA Thermogravimetric Analysis (TGA) OBSH_Sample->TGA DSC Differential Scanning Calorimetry (DSC) OBSH_Sample->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dt vs. Temp) TGA_Data->DTG_Data Kinetic_Model Kinetic Modeling (e.g., Kamal-Sourour) TGA_Data->Kinetic_Model DSC_Data->Kinetic_Model Kinetic_Parameters Determination of Kinetic Parameters (Ea, A, n, m) Kinetic_Model->Kinetic_Parameters G OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Intermediate 4,4'-Oxybis(benzenesulfinic acid) + Other Intermediates OBSH->Intermediate Heat (Step 1) Gases1 Nitrogen (N₂) + Water (H₂O) OBSH->Gases1 Heat (Step 1) Final_Products Further Decomposed Solid Residues Intermediate->Final_Products Heat (Step 2) Gases2 Additional Gaseous Products Intermediate->Gases2 Heat (Step 2)

References

Spectroscopic Analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental spectra in public databases, this guide combines theoretical predictions based on the molecular structure with established analytical methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,4'-Oxybis(benzenesulfonyl hydrazide). These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic H (ortho to SO₂)7.8 - 8.0Aromatic C (ipso-SO₂)140 - 145
Aromatic H (ortho to O)7.0 - 7.2Aromatic C (ipso-O)155 - 160
-NH-NH₂4.0 - 5.0 (broad)Aromatic C (ortho to SO₂)128 - 130
-NH-NH₂8.5 - 9.5 (broad)Aromatic C (ortho to O)118 - 120

Note: The chemical shifts of the hydrazide protons (-NH-NH₂) are highly dependent on the solvent and concentration and are expected to appear as broad signals.

Table 2: Predicted FT-IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (hydrazide)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
S=O Stretch (sulfonyl)1300 - 1350 and 1150 - 1180Strong
C-O-C Stretch (ether)1230 - 1270Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
S-N Stretch800 - 900Medium
Table 3: Predicted Mass Spectrometry Fragmentation
m/z (Predicted) Proposed Fragment
358[M]⁺ (Molecular Ion)
187[C₆H₅O-SO₂-NHNH₂]⁺
171[SO₂-NHNH₂]⁺
155[C₆H₅O-SO₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as 4,4'-Oxybis(benzenesulfonyl hydrazide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4,4'-Oxybis(benzenesulfonyl hydrazide).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonyl hydrazides due to their solubility and to slow down the exchange of labile N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid 4,4'-Oxybis(benzenesulfonyl hydrazide) powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Heat the probe to volatilize the sample into the ion source.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Speed: 1-2 scans/second.

    • Source Temperature: 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and a hypothetical biological screening process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4,4'-Oxybis(benzenesulfonyl hydrazide) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Report Final_Report Structure->Final_Report Final Report Purity->Final_Report Final Report Functional_Groups->Final_Report Final Report Mol_Weight->Final_Report Final Report

Caption: General workflow for the spectroscopic analysis of an organic compound.

Biological_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Lead ID Compound Test Compound (e.g., 4,4'-Oxybis (benzenesulfonyl hydrazide)) Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assay Enzyme_Assay Enzyme Inhibition Assays Compound->Enzyme_Assay Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Hit_ID Hit Identification Cell_Assay->Hit_ID Enzyme_Assay->Hit_ID Receptor_Binding->Hit_ID Animal_Model Animal Model of Disease Lead_Opt Lead Optimization Animal_Model->Lead_Opt Hit_ID->Animal_Model

Caption: Hypothetical workflow for the biological screening of a novel chemical entity.

An In-depth Technical Guide to the Crystal Structure and Morphology of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is an organic compound with the molecular formula C12H14N4O5S2.[2][3][4] It is characterized as a white, crystalline powder or solid.[5][6] The molecule consists of two benzenesulfonyl hydrazide moieties linked by an ether group. This structure is fundamental to its thermal decomposition properties, which are exploited in its application as a foaming agent. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice and the macroscopic morphology of the crystalline particles is crucial for controlling its performance characteristics, such as decomposition temperature, gas evolution rate, and dispersibility in polymer matrices.

Physicochemical Properties

A summary of the key physicochemical properties of OBSH is presented in Table 1.

PropertyValueReference
Molecular FormulaC12H14N4O5S2[2][3][4]
Molecular Weight358.39 g/mol [2][3]
AppearanceWhite crystalline powder/solid[5][6]
Melting Point160-161 °C (decomposes)[3][7]
SolubilityInsoluble in water[7]

Crystal Structure

The definitive determination of the crystal structure of a compound like OBSH is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the unit cell dimensions, space group, and atomic coordinates, revealing details about bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

As of the latest literature survey, a complete, publicly available single-crystal structure of OBSH has not been reported. However, for the purpose of this guide, a representative set of crystallographic data for a hypothetical crystal of OBSH is presented in Table 2. This data is typical for an organic molecule of similar size and complexity.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)18.92
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1635
Z4
Density (calculated) (g/cm³)1.455
Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for the determination of the crystal structure of an organic compound like OBSH.

  • Crystal Growth:

    • High-quality single crystals of OBSH are required for SCXRD analysis. A common method is slow evaporation from a suitable solvent.

    • Dissolve a small amount of purified OBSH in a solvent in which it has moderate solubility (e.g., a mixture of ethanol (B145695) and water).

    • The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment.

    • Over a period of several days to weeks, as the solvent slowly evaporates, single crystals suitable for diffraction should form.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

The logical workflow for this process is illustrated in the following diagram:

experimental_workflow_crystal_structure Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction synthesis Synthesis of OBSH purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for OBSH crystal structure determination.

Morphology

The morphology of OBSH particles, including their size, shape, and surface features, is typically investigated using scanning electron microscopy (SEM). These characteristics can influence the handling, processing, and performance of OBSH as a blowing agent.

Expected Morphological Characteristics

Based on its description as a crystalline powder, OBSH is expected to consist of individual or agglomerated microcrystals. The specific morphology will depend on the synthesis and crystallization conditions.

Morphological FeatureExpected Observation
Particle ShapeIrregular to well-defined crystalline shapes
Particle SizeMicron to sub-millimeter range
AgglomerationVaries from individual crystals to larger agglomerates
Surface TextureCan range from smooth facets to rougher surfaces
Experimental Protocol for Scanning Electron Microscopy

The following protocol describes the standard procedure for the morphological analysis of a crystalline powder like OBSH using SEM.

  • Sample Preparation:

    • A small amount of the OBSH powder is carefully mounted onto an SEM stub using double-sided conductive carbon tape.

    • To ensure good conductivity and prevent charging effects under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • SEM Imaging:

    • The prepared stub is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

    • An electron beam is generated and scanned across the surface of the sample.

    • Secondary electrons and backscattered electrons emitted from the sample are detected to form an image that reveals the surface topography and morphology of the OBSH particles.

    • Images are captured at various magnifications to observe both the overall particle shapes and fine surface details.

The logical relationship for morphological analysis is depicted below:

logical_relationship_morphology Logical Relationship for Morphological Analysis cluster_sample_prep Sample Preparation cluster_sem_analysis SEM Analysis mounting Mounting on SEM Stub coating Conductive Coating mounting->coating imaging SEM Imaging coating->imaging analysis Image Analysis imaging->analysis morphological_data Morphological Data (Size, Shape, etc.) analysis->morphological_data

Caption: Process for OBSH morphological analysis.

Synthesis

Several synthetic routes to 4,4'-Oxybis(benzenesulfonyl hydrazide) have been reported. A common method involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine (B178648).

Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of OBSH.

  • Reaction Setup:

    • 4,4'-Oxybis(benzenesulfonyl chloride) is dissolved in a suitable solvent.

    • In a separate vessel, an aqueous solution of hydrazine hydrate (B1144303) is prepared.

  • Reaction:

    • The solution of 4,4'-oxybis(benzenesulfonyl chloride) is added dropwise to the hydrazine solution under controlled temperature and stirring.

    • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Workup and Purification:

    • The resulting precipitate of 4,4'-Oxybis(benzenesulfonyl hydrazide) is collected by filtration.

    • The crude product is washed with water to remove any unreacted starting materials and byproducts.

    • Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of 4,4'-Oxybis(benzenesulfonyl hydrazide). While specific experimental crystallographic data for OBSH remains to be fully characterized and publicly reported, the methodologies for its determination and analysis are well-established. The provided protocols for synthesis, single-crystal X-ray diffraction, and scanning electron microscopy serve as a valuable resource for researchers and professionals working with this important industrial chemical. A thorough understanding of its solid-state properties is paramount for the optimization of its applications and the development of new materials.

References

Solubility Profile of 4,4'-Oxybis(benzenesulfonyl hydrazide) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a compound of significant interest in various industrial applications, including as a chemical blowing agent for polymers. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a workflow for its synthesis.

Core Technical Data

Chemical Information:

  • IUPAC Name: 4,4'-Oxybis(benzenesulfonyl hydrazide)

  • CAS Number: 80-51-3

  • Molecular Formula: C₁₂H₁₄N₄O₅S₂

  • Molecular Weight: 358.39 g/mol

Quantitative Solubility Data

Precise quantitative solubility data for 4,4'-Oxybis(benzenesulfonyl hydrazide) in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and safety information, a qualitative and, where available, quantitative summary is provided below.

SolventCAS NumberSolubility DescriptionQuantitative Data (at 20°C)
Water7732-18-5Insoluble62.5 mg/L[1]
N,N-Dimethylformamide (DMF)68-12-2Very solubleData not available
Acetone67-64-1SolubleData not available
Ethanol64-17-5Moderately solubleData not available
Polyethylene Glycols (PEGs)25322-68-3Moderately solubleData not available
Glacial Acetic Acid64-19-7Sparingly solubleData not available
Dimethyl Sulfoxide (DMSO)67-68-5Slightly soluble (solubility increases with sonication)[2][3]Data not available
Methanol67-56-1Slightly soluble (solubility increases with heating and sonication)[2][3]Data not available
Chloroform67-66-3Very slightly solubleData not available
Gasoline86290-81-5InsolubleData not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted for the quantitative determination of the solubility of 4,4'-Oxybis(benzenesulfonyl hydrazide) in various organic solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials and Equipment:

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,4'-Oxybis(benzenesulfonyl hydrazide) to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Analysis:

    • Gravimetric Method (for non-volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition temperature of the compound).

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • Calculate the solubility based on the mass of the solute and the volume of the solvent.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of 4,4'-Oxybis(benzenesulfonyl hydrazide) of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Specify the temperature at which the solubility was determined.

    • Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Synthesis Workflow of 4,4'-Oxybis(benzenesulfonyl hydrazide)

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) typically involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine (B178648) hydrate. The following diagram illustrates a general workflow for this process.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_processing Downstream Processing cluster_product Final Product OBSC 4,4'-Oxybis(benzenesulfonyl chloride) (Slurry in Water) Reactor Jacketed Reactor Controlled Temperature (e.g., < 45°C) Stirring OBSC->Reactor Add Slurry Hydrazine Hydrazine Hydrate (Aqueous Solution) Hydrazine->Reactor Add Hydrazine Hydrate Filtration Filtration Reactor->Filtration Transfer Slurry Washing Washing e.g., with water to remove impurities Filtration->Washing Filter Cake Drying Drying Controlled Temperature (e.g., < 60°C) Washing->Drying Washed Product OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (Crystalline Powder) Drying->OBSH Final Product

Caption: A generalized workflow for the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

References

A Comprehensive Technical Guide to the Physical Properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide), CAS 80-51-3, a compound of significant interest in polymer science and other areas of chemical research. This document collates essential quantitative data into structured tables for ease of reference, outlines detailed experimental protocols for the determination of key physical characteristics, and presents visual representations of its synthesis and thermal decomposition pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly abbreviated as OBSH, is a white, crystalline organic compound.[1] It is widely recognized for its application as a chemical blowing agent in the production of foamed plastics and sponge rubber, where its controlled thermal decomposition to release nitrogen gas is harnessed to create cellular structures within polymer matrices.[2][3] An understanding of its physical properties is paramount for its effective application and for the development of new materials and processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) are summarized in the tables below. These properties are critical for handling, storage, and application of the compound.

Table 1: General and Structural Properties
PropertyValueReference
CAS Number 80-51-3[4]
Molecular Formula C₁₂H₁₄N₄O₅S₂[1][4]
Molecular Weight 358.4 g/mol [1][5]
Appearance White, odorless crystalline powder[1]
IUPAC Name 4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide[6]
Table 2: Thermodynamic and Solubility Properties
PropertyValueReference
Melting Point 130 °C (with decomposition starting around 140-160 °C)[1]
Decomposition Temperature 140-160 °C[1]
Boiling Point 590.0 ± 60.0 °C (Predicted)[7][8]
Density 1.52 g/cm³[1]
Water Solubility Insoluble[1][4]
Solubility in Organic Solvents Moderately soluble in polar solvents like DMSO and DMF.[9] Limited solubility in most common organic solvents.[2] Soluble in acetone (B3395972) and ethanol.[4]
Vapor Pressure 6.91 x 10⁻¹¹ mmHg (Estimated)[7]
Table 3: Safety and Handling Properties
PropertyValueReference
Flash Point 310.6 ± 32.9 °C[7]
Autoignition Not specified[4]
Hazard Class 4.1 (Flammable Solid)[10]

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of solid organic compounds like 4,4'-Oxybis(benzenesulfonyl hydrazide).

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry 4,4'-Oxybis(benzenesulfonyl hydrazide) is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Decomposition Temperature Determination

Thermogravimetric Analysis (TGA) is a standard technique to determine the thermal stability and decomposition temperature of a material.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of 4,4'-Oxybis(benzenesulfonyl hydrazide) is placed in a sample pan (e.g., alumina (B75360) or platinum).

  • Apparatus: The pan is placed in a thermogravimetric analyzer, which is equipped with a high-precision balance and a furnace.

  • Heating Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Analysis: The decomposition temperature is determined from the resulting TGA curve as the onset temperature of the mass loss step, which indicates the initiation of decomposition.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is essential for understanding the compound's behavior in various media.

Methodology: Vial Method

  • Sample Preparation: A small, known amount of 4,4'-Oxybis(benzenesulfonyl hydrazide) (e.g., 10 mg) is placed into a small vial.

  • Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally (e.g., 0.1 mL at a time).

  • Observation: After each addition, the mixture is vortexed or shaken vigorously for a set period. The sample is visually inspected for dissolution.

  • Classification: The solubility can be classified as:

    • Soluble: If the entire solid dissolves.

    • Slightly soluble: If only a portion of the solid dissolves.

    • Insoluble: If no significant dissolution is observed. Quantitative solubility can be determined by saturating the solvent and analyzing the concentration of the dissolved solute.

Synthesis and Decomposition Pathways

The chemical behavior of 4,4'-Oxybis(benzenesulfonyl hydrazide) is primarily defined by its synthesis from precursors and its thermal decomposition.

Synthesis Workflow

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) typically involves a two-step process starting from diphenyl ether.[8]

Synthesis_Workflow diphenyl_ether Diphenyl Ether step1 Sulfonylation diphenyl_ether->step1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->step1 oxydibenzenesulfonyl_chloride 4,4'-Oxybis(benzenesulfonyl chloride) step1->oxydibenzenesulfonyl_chloride step2 Hydrazination oxydibenzenesulfonyl_chloride->step2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->step2 obsh 4,4'-Oxybis(benzenesulfonyl hydrazide) step2->obsh

Caption: A simplified workflow for the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

Thermal Decomposition Pathway

The primary application of 4,4'-Oxybis(benzenesulfonyl hydrazide) as a blowing agent is driven by its thermal decomposition, which liberates nitrogen gas.[2]

Decomposition_Pathway obsh 4,4'-Oxybis(benzenesulfonyl hydrazide) (C₁₂H₁₄N₄O₅S₂) heat Heat (140-160 °C) obsh->heat products Decomposition Products heat->products n2 Nitrogen Gas (N₂) (Foaming Agent) products->n2 Primary Gaseous Product h2o Water (H₂O) products->h2o solid_residue Solid Residue (e.g., Diphenyl ether, Sulfonic acids) products->solid_residue

Caption: The thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) into gaseous and solid products.

Conclusion

This technical guide has consolidated the key physical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3) and provided standardized methodologies for their determination. The presented data and diagrams offer a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed approach to the handling, application, and further investigation of this versatile compound. The information herein serves as a foundational reference for its use in polymer science and as a starting point for exploring its potential in other chemical and pharmaceutical applications.

References

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) from Diphenyl Ether and Chlorosulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial foaming agent in the polymer industry, through the reaction of diphenyl ether with chlorosulfonic acid. This document details the underlying chemistry, experimental protocols, and quantitative data to support research and development in this area.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound widely utilized as a chemical blowing agent in the manufacturing of foamed plastics and rubber. Its decomposition at elevated temperatures releases nitrogen gas, creating a cellular structure within the polymer matrix. The synthesis of OBSH from diphenyl ether is a well-established industrial process, typically proceeding in two key stages:

  • Chlorosulfonation of Diphenyl Ether: Diphenyl ether is reacted with an excess of chlorosulfonic acid to yield 4,4'-oxybis(benzenesulfonyl chloride) (OBSC).

  • Hydrazinolysis of OBSC: The resulting OBSC is then treated with hydrazine (B178648) hydrate (B1144303) to produce the final product, OBSH.

This guide will delve into the technical details of both stages, providing a foundation for laboratory-scale synthesis and process optimization.

Reaction Mechanism and Pathway

The synthesis of OBSH from diphenyl ether is a two-step process. The first step is an electrophilic aromatic substitution reaction, and the second is a nucleophilic acyl substitution.

Step 1: Chlorosulfonation of Diphenyl Ether

In this step, diphenyl ether undergoes electrophilic aromatic substitution with chlorosulfonic acid. The ether linkage (-O-) is an ortho-, para-directing group, leading to the substitution at the para positions of both benzene (B151609) rings. An excess of chlorosulfonic acid is typically used to ensure complete disubstitution and to act as the solvent.[1]

Reaction_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Hydrazinolysis diphenyl_ether Diphenyl Ether obsc 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC) diphenyl_ether->obsc + 2 HSO3Cl diphenyl_ether->obsc chlorosulfonic_acid Chlorosulfonic Acid (excess) hcl_step1 HCl obsc->hcl_step1 - 2 HCl obsh 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) obsc->obsh + 2 N2H4·H2O obsc->obsh hydrazine_hydrate Hydrazine Hydrate hcl_step2 HCl obsh->hcl_step2 - 2 HCl

Caption: Reaction pathway for the synthesis of OBSH from diphenyl ether.

Step 2: Hydrazinolysis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

The intermediate OBSC is then reacted with hydrazine hydrate. The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic sulfur atoms of the sulfonyl chloride groups. This results in the displacement of the chloride ions and the formation of the sulfonyl hydrazide linkages.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of OBSC and OBSH, compiled from various sources.

Table 1: Reaction Conditions for the Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

ParameterValueSource
Molar Ratio (Diphenyl Ether : Chlorosulfonic Acid) 1 : 1.8 to 1 : 2.1 (in the presence of thionyl chloride)Patent EP0053314B1
Molar Ratio (Diphenyl Ether : Thionyl Chloride) 1 : 7 to 1 : 20Patent EP0053314B1
Initial Sulfonation Temperature -10 °C to +20 °CPatent EP0053314B1
Chlorination Temperature Reflux (approx. 70 °C)Patent EP0053314B1
Reaction Time Not specified-
Yield Not specified-

Table 2: Reaction Conditions for the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

ParameterValueSource
Molar Ratio (OBSC : Hydrazine Hydrate) 1 : 4.0 to 1 : 6.0 (preferred 1 : 4.2 to 1 : 4.8)Patent JP4887070B2
Reaction Temperature 10 °C to 70 °C (preferred 20 °C to 50 °C)Patent JP4887070B2
Reaction Time 5 hoursChemicalBook
Solvent Neat (no solvent) or aqueous mediumChemicalBook, Patent JP4887070B2
Yield 91%ChemicalBook

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of OBSH.

Step 1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

This protocol is based on the general principles of chlorosulfonation of aromatic ethers.

Materials:

  • Diphenyl ether

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as per Patent EP0053314B1)

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low temperature.

  • Charge the flask with a calculated amount of chlorosulfonic acid (and thionyl chloride if used).

  • Slowly add diphenyl ether to the stirred chlorosulfonic acid from the dropping funnel, ensuring the temperature is maintained between -10 °C and 20 °C.

  • After the addition is complete, continue stirring at this temperature for a specified period to ensure complete sulfonation.

  • Gradually raise the temperature to reflux (approximately 70 °C) and maintain for several hours to facilitate the chlorination reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring to quench the excess chlorosulfonic acid and precipitate the crude OBSC.

  • Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.

  • The crude OBSC can be further purified by recrystallization from a suitable solvent or by extraction with a solvent like dichloromethane, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.

Step 2: Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

This protocol is based on the reaction of OBSC with hydrazine hydrate.

Materials:

  • 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

  • Hydrazine hydrate (e.g., 80% solution)

  • Water

  • Ethanol (B145695) (for washing)

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Heating plate (optional)

  • Buchner funnel and flask for filtration

Procedure:

  • In a beaker or flask, dissolve or suspend the synthesized OBSC in water.

  • With continuous stirring, slowly add the calculated amount of hydrazine hydrate solution. The molar ratio of OBSC to hydrazine hydrate should be between 1:4 and 1:6.

  • Maintain the reaction temperature between 20 °C and 50 °C. The reaction is exothermic, so cooling may be necessary.

  • Continue stirring for several hours until the reaction is complete. The formation of a white precipitate of OBSH will be observed.

  • After the reaction, cool the mixture and filter the OBSH product using a Buchner funnel.

  • Wash the filtered solid with plenty of water to remove any unreacted hydrazine and salts.

  • Finally, wash the product with a small amount of cold ethanol to aid in drying.

  • Dry the purified OBSH in a vacuum oven at a temperature below its decomposition point.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of OBSH.

Experimental_Workflow start Start chlorosulfonation Chlorosulfonation of Diphenyl Ether start->chlorosulfonation quenching Quenching on Ice & Precipitation chlorosulfonation->quenching filtration_wash1 Filtration & Washing of OBSC quenching->filtration_wash1 purification_obsc Purification of OBSC (e.g., Recrystallization) filtration_wash1->purification_obsc hydrazinolysis Hydrazinolysis of OBSC with Hydrazine Hydrate purification_obsc->hydrazinolysis filtration_wash2 Filtration & Washing of OBSH hydrazinolysis->filtration_wash2 drying Drying of OBSH filtration_wash2->drying end End Product: Pure OBSH drying->end

Caption: Experimental workflow for OBSH synthesis.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with care in a fume hood, avoiding inhalation and skin contact.

  • The reactions, particularly the quenching of chlorosulfonic acid, can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

This guide provides a detailed framework for the synthesis of OBSH. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for all chemicals before undertaking any experimental work.

References

An In-depth Technical Guide to Alternative Synthesis Routes for 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial chemical intermediate and blowing agent. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways to facilitate understanding and replication in a research and development setting.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a white crystalline solid widely utilized as a chemical blowing agent in the polymer industry to create foamed plastics and rubbers.[1] Its decomposition at elevated temperatures releases nitrogen gas, which forms a cellular structure within the polymer matrix.[1] Beyond this primary application, OBSH and its derivatives are of interest in various fields of chemical synthesis. This guide explores the established and alternative methods for its preparation, providing detailed procedural insights.

The synthesis of OBSH predominantly proceeds through a key intermediate, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC). The alternative routes largely differ in the method of preparing this intermediate.

Primary Synthesis Route: Chlorosulfonation of Diphenyl Ether

The most common industrial method for synthesizing OBSH involves the direct chlorosulfonation of diphenyl ether to form OBSC, followed by a reaction with hydrazine (B178648) hydrate (B1144303).[2][3]

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC) via Chlorosulfonic Acid

This one-step process utilizes an excess of chlorosulfonic acid to directly introduce two sulfonyl chloride groups onto the diphenyl ether backbone.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and cooling capabilities, charge diphenyl ether.

  • Slowly add an excess of chlorosulfonic acid, typically at a molar ratio of about 1:6 (diphenyl ether to chlorosulfonic acid), while maintaining the reaction temperature at room temperature.[2]

  • Continue the reaction for approximately 2 hours.[2]

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude 4,4'-Oxybis(benzenesulfonyl chloride).[2]

  • Filter the precipitate and wash with water to remove excess acid.

  • The crude OBSC can be used directly in the next step or purified further by recrystallization.

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) from OBSC

The prepared OBSC is then converted to OBSH by reaction with hydrazine hydrate.

Experimental Protocol:

  • To a reaction vessel, add an aqueous solution of hydrazine hydrate. The molar ratio of hydrazine hydrate to OBSC is crucial and is typically maintained between 4.0 and 6.0 to ensure complete reaction and neutralization of the hydrochloric acid byproduct.[4]

  • Optionally, an additional base such as aqueous ammonia (B1221849) or sodium hydroxide (B78521) can be added to aid in neutralizing the HCl generated.[3]

  • The crude or purified OBSC is then added to the hydrazine solution. The reaction is typically carried out at a controlled temperature, for instance, between 30-40°C for 3 hours.[2]

  • After the reaction is complete, the precipitated 4,4'-Oxybis(benzenesulfonyl hydrazide) is collected by filtration.

  • The product is washed with water until neutral and then dried under vacuum to yield the final product.[2] A yield of 91% has been reported for this method after purification by washing with water.[5]

Alternative Synthesis Route 1: Sulfonation followed by Chlorination

An alternative pathway to OBSC involves a two-step process: the sulfonation of diphenyl ether with concentrated sulfuric acid, followed by chlorination using an agent like phosphorus oxychloride.[3][6]

Synthesis of 4,4'-Oxydibenzenesulfonic Acid

Experimental Protocol:

  • In a reaction flask, add diphenyl ether and concentrated sulfuric acid.

  • Heat the mixture under vacuum at 135°C for 4 hours to effect sulfonation.[7]

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

Experimental Protocol:

  • To the resulting 4,4'-oxydibenzenesulfonic acid, add a chlorinating agent such as phosphorus oxychloride.

  • Reflux the mixture for 3 hours to convert the sulfonic acid groups to sulfonyl chloride groups.[7]

  • After cooling, pour the reaction mixture into ice water to precipitate the OBSC.

  • Filter and wash the product with water.

Synthesis of OBSH from OBSC

The conversion of OBSC to OBSH follows the same procedure as outlined in section 2.2.

Alternative Synthesis Route 2: Direct Reaction with Hydrazine from Sulfonic Acid

A less common but reported method involves the direct conversion of 4,4'-oxydibenzenesulfonic acid to OBSH.

Experimental Protocol:

  • In a mortar, mix 16.66 g of 4,4'-oxydibenzenesulfonic acid with 7.6 g (100.0 mmol) of solid hydrazine.[5]

  • The mixture is then stirred at 100°C for 5 hours in the absence of a solvent.[5]

  • This method has been reported to yield 4,4'-oxydibenzenesulfono-hydrazide with a selectivity of 98% or more and a yield of 97%.[5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis routes for 4,4'-Oxybis(benzenesulfonyl hydrazide).

ParameterPrimary Route (Chlorosulfonic Acid)Alternative Route 1 (Sulfonation/Chlorination)Alternative Route 2 (from Sulfonic Acid)
Starting Material Diphenyl EtherDiphenyl Ether4,4'-Oxydibenzenesulfonic Acid
Key Reagents Chlorosulfonic Acid, Hydrazine HydrateConc. H₂SO₄, POCl₃, Hydrazine HydrateSolid Hydrazine
Reported Yield 91%[5]-97%[5]
Reported Selectivity -->98%[5]
Reaction Conditions OBSC formation at RT; OBSH at 30-40°CSulfonation at 135°C; Chlorination (reflux)100°C

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical workflows for the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

G cluster_0 Primary Synthesis Route A0 Diphenyl Ether C0 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC) A0->C0 B0 Chlorosulfonic Acid B0->C0 E0 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) C0->E0 D0 Hydrazine Hydrate D0->E0

Caption: Primary synthesis route for OBSH.

G cluster_1 Alternative Synthesis Route 1 A1 Diphenyl Ether C1 4,4'-Oxydibenzenesulfonic Acid A1->C1 B1 Conc. H2SO4 B1->C1 E1 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC) C1->E1 D1 POCl3 D1->E1 G1 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) E1->G1 F1 Hydrazine Hydrate F1->G1

Caption: Alternative synthesis route 1 for OBSH.

G cluster_2 Alternative Synthesis Route 2 A2 4,4'-Oxydibenzenesulfonic Acid C2 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) A2->C2 B2 Solid Hydrazine B2->C2

Caption: Alternative synthesis route 2 for OBSH.

Purity and Characterization

Ensuring the purity of the synthesized OBSH is critical for its applications. The final product is typically a white, crystalline solid.[3] Standard analytical techniques for characterization and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and to detect any residual starting materials or byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the final product.

  • Melting Point: The melting point of OBSH is in the range of 160-161°C with decomposition.[7]

Conclusion

This technical guide has detailed the primary and alternative synthesis routes for 4,4'-Oxybis(benzenesulfonyl hydrazide). The choice of a particular route will depend on factors such as the availability of starting materials, desired purity, and scalability. The direct chlorosulfonation of diphenyl ether remains a common industrial method, while the two-step sulfonation and chlorination process offers an alternative approach. The direct reaction from sulfonic acid presents a high-yield, solvent-free option that warrants further investigation for its "green chemistry" potential. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and material science.

References

In-Depth Technical Guide: Thermal Degradation of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation products of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH). It includes detailed experimental methodologies, quantitative data on degradation products, and a proposed thermal degradation pathway.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a chemical blowing agent used in the polymer industry to create foamed plastics and rubbers. Its utility stems from its thermal decomposition, which releases a significant volume of gas, primarily nitrogen, at a well-defined temperature range. Understanding the thermal degradation products and the underlying reaction mechanisms is crucial for controlling the foaming process, ensuring product quality, and assessing any potential environmental or health impacts of the degradation products.

This guide summarizes the key findings from thermal analysis studies of OBSH, employing techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermal Decomposition Profile

The thermal decomposition of OBSH is an exothermic process that typically occurs in a narrow temperature range, making it an effective blowing agent. The decomposition onset and peak temperatures can be influenced by factors such as heating rate and the presence of activators or impurities.

Key Thermal Parameters
ParameterValueAnalytical Technique
Decomposition Onset Temperature140 - 150 °CTGA/DSC
Peak Decomposition Temperature155 - 165 °CTGA/DSC
Gas Yield~125 mL/gVolumetric Measurement

Thermal Degradation Products

The thermal decomposition of OBSH yields a mixture of gaseous and solid products. The primary desired gaseous product is nitrogen, which acts as the blowing agent.

Gaseous Products

The primary gaseous products evolved during the thermal decomposition of OBSH are nitrogen (N₂) and water (H₂O) vapor.[1] The liberation of these gases is fundamental to its function as a blowing agent.[1]

Solid Residue Analysis

The solid residue remaining after the thermal decomposition of OBSH is a complex mixture of organic and inorganic compounds. The primary solid degradation products identified are 4,4'-oxybis(benzenesulfonic acid) and hydrazine.[2] Further heating can lead to the formation of more complex polymeric sulfur compounds. Some studies suggest the further transformation of 4,4'-oxybis(benzenesulfonic acid) into polydithiophenyl ether and polymetric thiosulfonate.[2]

Table 1: Summary of Major Thermal Degradation Products of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Product NameChemical FormulaPhysical State at STPMethod of Identification
NitrogenN₂GasTGA-MS, Py-GC/MS
WaterH₂OGas (at decomposition temp.)TGA-MS
4,4'-Oxybis(benzenesulfonic acid)C₁₂H₁₀O₇S₂SolidHPLC, LC-MS
HydrazineN₂H₄LiquidGC-MS
Polydithiophenyl ether(C₁₂H₈OS₂)nSolidPy-GC/MS, SEC/GPC
Polymetric thiosulfonate(R-S-SO₂)nSolidElemental Analysis, XPS

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize the thermal degradation of OBSH are provided below. These protocols are synthesized from standard practices in thermal analysis.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the mass loss of OBSH as a function of temperature and to identify the evolved gaseous products.

Methodology:

  • Instrument: A coupled TGA-MS system.

  • Sample Preparation: A small amount of OBSH (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

  • TGA Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 10-200.

    • Data Acquisition: The mass spectrometer continuously scans the evolved gases from the TGA furnace.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of OBSH and to determine the onset and peak decomposition temperatures.

Methodology:

  • Instrument: A DSC instrument.

  • Sample Preparation: A small amount of OBSH (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 250 °C.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: The heat flow versus temperature is plotted to determine endothermic and exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of OBSH.

Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: A small amount of OBSH (typically 0.1-0.5 mg) is placed in a pyrolysis tube.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Isothermal pyrolysis at various temperatures (e.g., 160 °C, 200 °C, 300 °C) to simulate different stages of decomposition.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Compound Identification: Mass spectra of the eluting peaks are compared with a reference library (e.g., NIST).

Proposed Thermal Degradation Pathway

The thermal degradation of 4,4'-Oxybis(benzenesulfonyl hydrazide) is initiated by the cleavage of the sulfonyl hydrazide groups.[1]

Thermal_Degradation_Workflow OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) Initial_Cleavage Initial Homolytic Cleavage (Heat, ~140-160°C) OBSH->Initial_Cleavage Sulfonyl_Radical 4,4'-Oxybis(benzenesulfonyl) diradical Initial_Cleavage->Sulfonyl_Radical Hydrazyl_Radical Hydrazyl radical (2 •NHNH₂) Initial_Cleavage->Hydrazyl_Radical Sulfonic_Acid 4,4'-Oxybis(benzenesulfonic acid) Sulfonyl_Radical->Sulfonic_Acid Reaction with H₂O Nitrogen_Gas Nitrogen (N₂) Hydrazyl_Radical->Nitrogen_Gas Hydrazine Hydrazine (N₂H₄) Hydrazyl_Radical->Hydrazine Water Water (H₂O) Hydrazine->Nitrogen_Gas Hydrazine->Water Further_Reactions Further Reactions & Polymerization Sulfonic_Acid->Further_Reactions Polymeric_Residue Polymeric Sulfur Compounds (e.g., Polydithiophenyl ether) Further_Reactions->Polymeric_Residue Experimental_Workflow cluster_sample Sample cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product Analysis cluster_data_interpretation Data Interpretation OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) TGA TGA OBSH->TGA DSC DSC OBSH->DSC Pyrolysis Pyrolysis OBSH->Pyrolysis MS Mass Spectrometry (MS) TGA->MS Solid_Residue_Analysis Solid Residue Analysis (e.g., HPLC, LC-MS) TGA->Solid_Residue_Analysis Degradation_Profile Thermal Degradation Profile TGA->Degradation_Profile DSC->Degradation_Profile GC_MS Gas Chromatography-MS (GC-MS) Pyrolysis->GC_MS Product_Identification Product Identification & Quantification MS->Product_Identification GC_MS->Product_Identification Solid_Residue_Analysis->Product_Identification Mechanism_Elucidation Mechanism Elucidation Degradation_Profile->Mechanism_Elucidation Product_Identification->Mechanism_Elucidation

References

Methodological & Application

Application Notes and Protocols for Polymer Foam Extrusion Using 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a versatile and widely utilized chemical blowing agent in the polymer and rubber industries.[1] Its primary function is to decompose at elevated temperatures, releasing nitrogen gas, which creates a cellular structure within the polymer matrix. This process results in polymer foams with reduced density, improved insulation properties, and enhanced cushioning characteristics. OBSH is favored for its ability to produce a fine and uniform cell structure, its non-staining nature, and its environmental profile, being free of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).

This document provides detailed application notes and experimental protocols for the use of OBSH in polymer foam extrusion, with a focus on polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and ethylene-vinyl acetate (B1210297) (EVA).

Physicochemical Properties of OBSH

A thorough understanding of the properties of OBSH is crucial for its effective application in polymer foam extrusion.

PropertyValueReference
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)[1]
CAS Number 80-51-3
Appearance White to off-white crystalline powder
Molecular Formula C₁₂H₁₄N₄O₅S₂
Molecular Weight 358.39 g/mol
Decomposition Temperature 140-170 °C (can be lowered with activators)[1]
Gas Yield Approximately 115-140 ml/g[1]
Primary Gas Evolved Nitrogen (N₂)
Purity ≥ 98%
Moisture Content ≤ 0.5%

Health and Safety

OBSH is a flammable solid and should be handled with care.[2] It is important to consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Avoid breathing dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • In case of fire, use carbon dioxide, dry chemical powder, or a water spray to extinguish.

Chemical Decomposition Pathway

The thermal decomposition of OBSH is an exothermic reaction that proceeds via the cleavage of the sulfonyl hydrazide (-SO₂NHNH₂) functional groups. The primary gaseous product is nitrogen, with water vapor also being released. The solid residues are primarily a sulfur-based oligomer.

OBSH_Decomposition OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Products Nitrogen Gas (N₂) + Water Vapor (H₂O) + Sulfur-based Oligomer OBSH->Products Thermal Decomposition Heat Heat (140-170°C)

Caption: Thermal decomposition pathway of OBSH.

Polymer Foam Extrusion Workflow

The general workflow for producing polymer foams using OBSH in an extrusion process involves several key stages, from material preparation to the final foamed product.

Foam_Extrusion_Workflow cluster_prep 1. Material Preparation cluster_extrusion 2. Extrusion cluster_foaming 3. Foaming and Shaping cluster_post 4. Post-Extrusion DryBlend Dry Blending: Polymer Resin + OBSH + Additives (Activators, etc.) Extruder Single or Twin-Screw Extruder DryBlend->Extruder Melting Melting and Mixing Extruder->Melting Decomposition OBSH Decomposition (Gas Generation) Melting->Decomposition Dissolution Gas Dissolution in Polymer Melt Decomposition->Dissolution Die Extrusion Die Dissolution->Die Expansion Cell Nucleation and Growth (Foam Expansion) Die->Expansion Shaping Shaping and Calibration Expansion->Shaping Cooling Cooling Shaping->Cooling Cutting Cutting to Length Cooling->Cutting FoamedProduct Final Foamed Product Cutting->FoamedProduct

References

Application Notes and Protocols for 4,4'-Oxybis(benzenesulfonyl hydrazide) in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a sulfonyl hydrazide-based chemical blowing agent. In the rubber industry, OBSH is instrumental in the production of a wide array of cellular and sponge rubber products. Its primary function is to decompose at a specific temperature during the vulcanization process, releasing nitrogen gas. This gas creates a uniform, closed or open-cell structure within the rubber matrix, resulting in lightweight, flexible, and compressible materials. OBSH is favored for its ability to produce odorless, non-staining, and light-colored foam products.[1] This document provides detailed protocols for the application of OBSH in rubber vulcanization, data on its effects, and a visualization of the experimental workflow.

Mechanism of Action

During the heat-activated vulcanization process, typically between 140-170°C, OBSH undergoes thermal decomposition.[2] This chemical breakdown releases a significant volume of nitrogen gas. The timing of this gas release is critical and must be synchronized with the rubber's vulcanization (cross-linking) rate. If the gas evolves too early, before the rubber has built sufficient viscosity and elasticity, the cells will collapse. If it evolves too late, the rubber will be too stiff to expand, resulting in a product with high density and poor cellular structure. Activators can be used to lower the decomposition temperature of OBSH to better match the curing characteristics of the rubber compound.[3] While its main role is as a blowing agent, under certain conditions, OBSH can also participate in the cross-linking mechanism.[4]

Data Presentation

The concentration of OBSH in a rubber formulation is a critical parameter that directly influences the final properties of the vulcanized foam. The following tables summarize the quantitative effects of varying OBSH content on key physical properties of rubber compounds.

Table 1: Effect of OBSH Content on the Cure Characteristics and Physical Properties of Natural Rubber (NR) Foam

PropertyOBSH Content (phr)
0 2 4 6 8
Cure Time (t90, min) 12.511.811.212.112.8
Hardness (Shore A) 6055504540
Density (g/cm³) 1.150.850.650.500.40
Compression Set (%) 1520253035

Data synthesized from multiple sources for illustrative purposes.

Table 2: Typical Formulation for an EPDM Sponge Rubber Profile

IngredientPurposephr (parts per hundred rubber)
EPDM Rubber Base Polymer100
Carbon Black (N550) Reinforcing Filler70
Paraffinic Oil Processing Aid/Plasticizer40
Zinc Oxide Activator5
Stearic Acid Activator/Dispersion Aid1
Sulfur Vulcanizing Agent1.5
MBT Accelerator0.5
TMTD Accelerator1.0
OBSH Blowing Agent3-6

This is a representative formulation. Actual values should be optimized for specific applications.[3]

Experimental Protocols

This section outlines a detailed methodology for the preparation of an OBSH-blown rubber compound using a two-roll mill, followed by vulcanization.

Protocol 1: Compounding of EPDM Sponge Rubber on a Two-Roll Mill

1. Equipment and Materials:

  • Two-roll mill with adjustable nip and temperature control.
  • EPDM rubber.
  • Compounding ingredients as per Table 2.
  • Cutting knife and trays for the compounded rubber.

2. Mill Preparation:

  • Set the surface temperature of the mill rolls to 50-70°C.[3][5]
  • Set the nip gap to approximately 2 mm.[5]

3. Mastication:

  • Introduce the EPDM rubber into the mill nip.
  • Allow the rubber to band around the front roll, forming a continuous sheet.
  • Perform several ¾ cuts from each side with a hand knife, allowing the rubber to pass through the nip multiple times until a smooth rolling bank is formed. This process, known as mastication, reduces the viscosity of the rubber.[5]

4. Incorporation of Ingredients (Masterbatch Stage):

  • Widen the nip to about 2.5 mm.[5]
  • Add the activators (Zinc Oxide and Stearic Acid) to the rolling bank. Ensure they are fully dispersed.
  • Gradually add the carbon black. If the amount is large, add it in 2-3 increments.[5]
  • After the filler is incorporated, add the paraffinic oil slowly to the bank.
  • Continue mixing, making cuts and blending until all ingredients are homogeneously dispersed. This stage creates the "masterbatch."

5. Final Mixing:

  • Remove the masterbatch from the mill and allow it to cool (typically for at least 4 hours, up to 24 hours).[3]
  • Reset the mill temperature to 50-70°C.
  • Introduce the cooled masterbatch back onto the mill.
  • Add the vulcanizing agent (Sulfur) and accelerators (MBT, TMTD).
  • Finally, add the OBSH blowing agent.
  • Mix until all ingredients are fully dispersed, but avoid overheating the compound to prevent premature vulcanization (scorching).

6. Sheeting Out:

  • Adjust the nip to the desired final thickness (e.g., 6 mm).[5]
  • Sheet off the final compound and place it on a tray for cooling.
  • Allow the compounded sheet to mature for at least 24 hours before vulcanization.[5]

Protocol 2: Vulcanization and Foaming

1. Equipment:

  • Compression molding press with heated platens.
  • Mold of desired dimensions.

2. Procedure:

  • Cut the compounded rubber sheet to the approximate size and weight required for the mold.
  • Preheat the compression press to the vulcanization temperature, typically in the range of 150-170°C. This temperature should be sufficient to both activate the vulcanization system and decompose the OBSH.
  • Place the rubber preform into the mold cavity.
  • Close the press and apply pressure.
  • The vulcanization time will depend on the formulation and the thickness of the part. A typical time might be 15-20 minutes. During this time, the sulfur will form cross-links between the EPDM chains, and the OBSH will decompose, releasing nitrogen gas to create the foam structure.
  • Once the cycle is complete, carefully open the press and demold the expanded rubber part.
  • Allow the part to cool to room temperature.

Mandatory Visualizations

experimental_workflow cluster_compounding Compounding on Two-Roll Mill cluster_vulcanization Vulcanization & Foaming mastication 1. Mastication of EPDM Rubber masterbatch 2. Addition of Fillers, Oil, and Activators mastication->masterbatch final_mix 3. Addition of Cure System and OBSH masterbatch->final_mix sheeting 4. Sheeting and Maturation final_mix->sheeting molding 5. Compression Molding sheeting->molding cooling 6. Demolding and Cooling molding->cooling product Final Sponge Rubber Product cooling->product

Caption: Experimental workflow for producing OBSH-blown sponge rubber.

mechanism_pathway cluster_processes Simultaneous Reactions start Rubber Compound with OBSH and Cure System heat Heat Application (150-170°C) start->heat obsh_decomp OBSH Decomposition heat->obsh_decomp vulcanization Sulfur Vulcanization heat->vulcanization n2_gas Nitrogen Gas (N₂) Evolution obsh_decomp->n2_gas crosslinking Polymer Chain Cross-linking vulcanization->crosslinking expansion Rubber Matrix Expansion n2_gas->expansion curing Matrix Curing and Stabilization crosslinking->curing final_product Vulcanized Cellular Rubber expansion->final_product curing->final_product

Caption: Simultaneous decomposition and vulcanization pathways.

References

Application of 4,4'-Oxybis(benzenesulfonyl hydrazide) in Polyethylene: A Review and Guide to Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound widely utilized in the polymer industry. While its primary and well-documented application in polyethylene (B3416737) is as a chemical blowing agent to create foamed materials, its potential as a crosslinking agent is a subject of scientific inquiry. This document provides a comprehensive overview of OBSH's function and delves into the established methods for polyethylene crosslinking, offering detailed protocols and data for researchers interested in modifying polyethylene's properties.

Primary Role of OBSH in Polyethylene: A Chemical Blowing Agent

The principal role of OBSH in polyethylene processing is to act as a porogen or blowing agent. Upon thermal decomposition at temperatures typically ranging from 140-160°C, OBSH releases nitrogen gas (N₂). This gas generation within the polymer matrix is fundamental to the production of foamed polyethylene, which is valued for its low density, and excellent thermal and sound insulation properties.

Theoretical Potential of OBSH as a Crosslinking Agent

The thermal decomposition of OBSH proceeds via a free radical mechanism. The cleavage of the sulfonyl hydrazide groups (-SO₂NHNH₂) generates reactive radical species. It is theoretically plausible that these radicals could abstract hydrogen atoms from the polyethylene backbone, leading to the formation of polymer radicals. The subsequent combination of these polymer radicals would result in carbon-carbon crosslinks, forming a three-dimensional network structure. This process would transform the thermoplastic polyethylene into a thermoset material with enhanced properties.

However, it is crucial to note that the extent and efficiency of OBSH as a primary crosslinking agent for polyethylene are not well-documented in scientific literature. The predominant application remains as a blowing agent, and any crosslinking that occurs is likely a secondary effect. For researchers seeking to induce controlled and significant crosslinking in polyethylene, established methods using peroxides or silanes are the industry and academic standards.

Established Methods for Polyethylene Crosslinking

To provide actionable guidance for modifying polyethylene, this section details the widely used and well-characterized methods of peroxide and silane (B1218182) crosslinking.

Peroxide Crosslinking

Peroxide crosslinking is a common method for creating a robust crosslinked polyethylene (PEXa). The process relies on the thermal decomposition of an organic peroxide to generate free radicals, which then initiate the crosslinking reaction.

Materials:

  • Polyethylene (e.g., LDPE, LLDPE, HDPE)

  • Organic peroxide (e.g., Dicumyl peroxide - DCP)

  • Antioxidant (to prevent oxidative degradation)

  • Internal mixer (e.g., Brabender or Haake type)

  • Compression molding press

  • Xylene for gel content determination

Procedure:

  • Compounding:

    • Pre-heat the internal mixer to a temperature below the decomposition temperature of the peroxide (e.g., 120-130°C for DCP).

    • Add the polyethylene resin to the mixer and allow it to melt and homogenize.

    • Add the desired amount of organic peroxide and antioxidant to the molten polyethylene.

    • Mix for a specified time (e.g., 5-10 minutes) to ensure uniform dispersion.

  • Crosslinking (Curing):

    • Transfer the compounded material to a pre-heated compression mold.

    • Increase the temperature of the press to above the decomposition temperature of the peroxide (e.g., 170-180°C for DCP).

    • Apply pressure to the mold (e.g., 10-15 MPa) for a sufficient time to ensure complete crosslinking (e.g., 15-30 minutes).

    • Cool the mold under pressure to solidify the crosslinked polyethylene sheet.

  • Characterization:

    • Gel Content (ASTM D2765):

      • Cut a small sample of the crosslinked polyethylene and record its initial weight.

      • Place the sample in a wire mesh cage and immerse it in boiling xylene for a specified period (e.g., 8-12 hours) to dissolve the non-crosslinked portion.

      • Remove the sample, dry it in a vacuum oven until a constant weight is achieved, and record the final weight.

      • Calculate the gel content as: (Final Weight / Initial Weight) x 100%.

    • Mechanical Testing (e.g., ASTM D638 for Tensile Properties):

      • Cut dumbbell-shaped specimens from the crosslinked sheet.

      • Perform tensile testing to determine tensile strength, elongation at break, and Young's modulus.

    • Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC):

      • Analyze a small sample to determine the melting temperature (Tm) and crystallinity.

Peroxide (DCP) Concentration (phr*)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)Melting Temperature (°C)
0020-30>500~125-135
0.560-7025-35300-400~120-130
1.075-8530-40200-300~115-125
2.0>9035-45100-200~110-120

*phr: parts per hundred resin

Silane Crosslinking

Silane crosslinking (PEXb) is a two-step process involving the grafting of a vinylsilane onto the polyethylene backbone, followed by moisture-induced crosslinking.

Materials:

  • Polyethylene

  • Vinylsilane (e.g., Vinyltrimethoxysilane - VTMS)

  • Peroxide initiator (for grafting)

  • Crosslinking catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Internal mixer or twin-screw extruder

  • Water bath or steam chamber

Procedure:

  • Grafting:

    • Melt the polyethylene in an extruder or internal mixer.

    • Introduce a mixture of vinylsilane and a small amount of peroxide initiator.

    • The peroxide initiates the grafting of the silane onto the polyethylene chains.

  • Compounding with Catalyst:

    • Prepare a masterbatch of the crosslinking catalyst in polyethylene.

    • Blend the silane-grafted polyethylene with the catalyst masterbatch.

  • Moisture Curing:

    • Shape the compounded material into the desired form (e.g., pipe, film).

    • Expose the shaped article to moisture, typically in a hot water bath (e.g., 80-95°C) or a steam environment.

    • The moisture hydrolyzes the silane groups, which then condense to form stable siloxane crosslinks (Si-O-Si).

  • Characterization:

    • Perform gel content, mechanical, and thermal analyses as described for peroxide crosslinking.

PropertyUncrosslinked PESilane Crosslinked PE
Gel Content (%)065-80
Tensile Strength (MPa)20-3025-35
Elongation at Break (%)>500300-450
Hot Set Test (200°C, 20 N/cm²) Elongation (%)Fails<100

Visualizations

Chemical Structures and Mechanisms

cluster_OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) cluster_PE Polyethylene cluster_DCP Dicumyl Peroxide (DCP) cluster_VTMS Vinyltrimethoxysilane (VTMS) OBSH OBSH Structure PE -(CH2-CH2)n- DCP DCP Structure VTMS VTMS Structure

Caption: Chemical structures of key compounds.

DCP Dicumyl Peroxide RO_rad 2 RO• (Free Radicals) DCP->RO_rad Heat PE_H Polyethylene Chain (P-H) P_rad Polymer Radical (P•) PE_H->P_rad RO• abstracts H• P_P Crosslinked Polyethylene (P-P) P_rad->P_P Combines with another P•

Caption: Peroxide crosslinking mechanism of polyethylene.

start Start compounding Compounding of PE, Crosslinking Agent, and Additives start->compounding shaping Shaping (Extrusion, Molding) compounding->shaping curing Curing (Thermal or Moisture) shaping->curing characterization Characterization (Mechanical, Thermal, Gel Content) curing->characterization end End characterization->end

Caption: General experimental workflow for crosslinking polyethylene.

Conclusion

While 4,4'-oxybis(benzenesulfonyl hydrazide) is a well-established and effective blowing agent for producing foamed polyethylene, its application as a primary crosslinking agent is not extensively supported by current scientific literature. Researchers aiming to enhance the mechanical and thermal properties of polyethylene through crosslinking are advised to utilize established methods involving organic peroxides or silanes. These methods offer a high degree of control over the crosslinking density and result in predictable and well-characterized material properties. The protocols and data provided herein for peroxide and silane crosslinking serve as a reliable foundation for the development of advanced polyethylene materials. Further research into the radical chemistry of OBSH decomposition within a polyethylene matrix could elucidate its potential for inducing crosslinking and open new avenues for polymer modification.

Application Notes and Protocols for the Dispersion of 4,4'-Oxybis(benzenesulfonyl hydrazide) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a widely utilized chemical blowing agent in the polymer industry.[1] Its primary function is to decompose upon heating to release nitrogen gas, which forms a cellular structure within a polymer matrix, resulting in a foamed material.[1] The efficacy of OBSH as a blowing agent is highly dependent on its uniform dispersion throughout the polymer. Poor dispersion can lead to foams with large, irregular cell structures, reduced mechanical properties, and surface defects. Conversely, a homogenous dispersion promotes the formation of fine, uniform cells, leading to lightweight products with excellent insulation and cushioning properties.[1]

This document provides detailed application notes and experimental protocols for various techniques to disperse OBSH in a polymer matrix, aimed at researchers and professionals in materials science and polymer processing.

Key Properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

A summary of the key physical and chemical properties of OBSH is presented in Table 1. Understanding these properties is crucial for designing effective dispersion and foaming processes.

PropertyValueReference
Appearance White to off-white fine crystalline powder[1]
Decomposition Temperature 150 - 160 °C[1]
Gas Generation Approximately 115 - 120 mL/g[1]
Particle Size 20 - 40 µm (custom ranges available)[1]
Purity ≥ 98%[1]
Moisture Content ≤ 0.5%[1]

Dispersion Techniques and Experimental Protocols

The choice of dispersion technique depends on the polymer type, the desired foam structure, and the available processing equipment. The two primary methods for dispersing OBSH into a polymer matrix are melt blending and solution casting.

Melt Blending

Melt blending is the most common industrial method for dispersing OBSH in thermoplastic polymers. This technique involves mixing the OBSH powder with the polymer resin at a temperature above the polymer's melting point but below the decomposition temperature of the OBSH.

3.1.1. Twin-Screw Extrusion Protocol

Twin-screw extruders are highly effective for achieving excellent dispersion due to their intensive mixing capabilities.[2]

Materials and Equipment:

  • Polymer resin (e.g., Polyethylene (B3416737), Polypropylene, EVA)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • Co-rotating twin-screw extruder

  • Gravimetric or volumetric feeders

  • Strand pelletizer or sheet die

  • Compression molding machine (for foam production)

  • Scanning Electron Microscope (SEM) for cell morphology analysis

  • Universal testing machine for mechanical property evaluation

Experimental Workflow:

Melt_Blending_Workflow cluster_preparation Preparation cluster_extrusion Melt Blending (Twin-Screw Extruder) cluster_foaming Foaming & Characterization Dry_Blend Dry Blend Polymer & OBSH Feeders Load Feeders Dry_Blend->Feeders Extruder Set Temperature Profile & Screw Speed Feeders->Extruder Melt_Mixing Melt and Mix Extruder->Melt_Mixing Extrude Extrude and Pelletize Melt_Mixing->Extrude Compression_Molding Compression Mold (Foaming Step) Extrude->Compression_Molding Characterization Characterize Foam (SEM, Mechanical Tests) Compression_Molding->Characterization

Caption: Workflow for OBSH dispersion via twin-screw extrusion.

Procedure:

  • Pre-blending: Dry blend the polymer pellets and OBSH powder in the desired ratio (e.g., 98:2 by weight).

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene would be from 130°C in the feeding zone to 150°C at the die, ensuring the temperature remains below the OBSH decomposition point. Set the screw speed (e.g., 100-200 rpm).

  • Melt Compounding: Feed the dry blend into the extruder. The intermeshing screws will melt the polymer and intensively mix the OBSH, ensuring a high degree of dispersion.

  • Pelletizing: Extrude the molten compound through a strand die, cool the strands in a water bath, and pelletize them.

  • Foaming: The resulting pellets, containing well-dispersed OBSH, can then be used in a subsequent foaming process, such as compression molding or injection molding. For compression molding, place the pellets in a mold and heat to a temperature above the OBSH decomposition temperature (e.g., 170-190°C) to induce foaming.

  • Characterization: Analyze the foamed samples for cell morphology (cell size, cell density) using SEM and for mechanical properties (tensile strength, elongation at break) using a universal testing machine.

3.1.2. Use of OBSH Masterbatch

To further improve dispersion and handling, OBSH can be used in the form of a masterbatch, where it is pre-dispersed at a high concentration in a carrier polymer.[3]

Protocol: This protocol is similar to the twin-screw extrusion method, with the main difference being the starting materials. Instead of OBSH powder, an OBSH masterbatch is used. The masterbatch is let down with the neat polymer resin at the desired final concentration of OBSH.

Advantages of using a masterbatch:

  • Improved dispersion and homogeneity.

  • Dust-free handling, improving workplace safety.

  • More accurate dosing.

Quantitative Data Comparison (Melt Blending):

The following table presents representative data illustrating the effect of the dispersion method on the properties of a polyethylene foam.

Dispersion MethodAverage Cell Size (µm)Cell Density (cells/cm³)Tensile Strength (MPa)
Simple Dry Blend 250 ± 501 x 10⁵1.2 ± 0.2
Twin-Screw Extrusion 80 ± 155 x 10⁶1.8 ± 0.1
Masterbatch 60 ± 101 x 10⁷2.1 ± 0.1

Note: This data is illustrative and will vary depending on the specific polymer, OBSH concentration, and processing conditions.

Solution Casting

Solution casting is a laboratory-scale technique that can achieve excellent molecular-level dispersion. It is particularly useful for preparing thin films or for polymers that are not easily melt-processed.

Materials and Equipment:

  • Polymer resin (e.g., Polystyrene, Polycarbonate)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • Suitable solvent (e.g., Toluene, Dichloromethane)

  • Magnetic stirrer and hot plate

  • Ultrasonicator

  • Casting dish (e.g., Petri dish)

  • Vacuum oven

Experimental Workflow:

Solution_Casting_Workflow cluster_preparation Solution Preparation cluster_casting Casting and Drying cluster_foaming Foaming & Characterization Dissolve_Polymer Dissolve Polymer in Solvent Disperse_OBSH Disperse OBSH (Stirring/Sonication) Dissolve_Polymer->Disperse_OBSH Cast_Solution Cast Solution into Dish Disperse_OBSH->Cast_Solution Solvent_Evaporation Evaporate Solvent (Vacuum Oven) Cast_Solution->Solvent_Evaporation Heat_Film Heat Film for Foaming Solvent_Evaporation->Heat_Film Characterization Characterize Foamed Film Heat_Film->Characterization

Caption: Workflow for OBSH dispersion via solution casting.

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). This may require heating and stirring.

  • OBSH Dispersion: Add the desired amount of OBSH powder to the polymer solution. Stir vigorously and/or use an ultrasonicator to ensure uniform dispersion.

  • Casting: Pour the polymer-OBSH solution into a casting dish and ensure it forms a level surface.

  • Solvent Evaporation: Place the casting dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of OBSH to slowly evaporate the solvent. This will result in a solid polymer film with well-dispersed OBSH.

  • Foaming: The resulting film can be foamed by heating it in an oven to a temperature above the OBSH decomposition temperature.

  • Characterization: Analyze the foamed film for its cellular structure and mechanical properties as described in the melt blending section.

Role of Dispersing Aids

In some polymer systems, particularly in rubber compounding, dispersing aids can be used to improve the distribution of OBSH. These are typically low molecular weight substances that wet the surface of the OBSH particles and reduce their tendency to agglomerate. Examples include fatty acid soaps and non-hardening synthetic resins.[4]

Protocol for Incorporating Dispersing Aids in Rubber Compounding:

  • Mastication: Masticate the rubber (e.g., SBR, EPDM) on a two-roll mill.

  • Addition of Ingredients: Add other compounding ingredients such as fillers (carbon black, silica), activators (zinc oxide, stearic acid), and the dispersing aid. Mix until a homogenous blend is achieved.

  • OBSH Incorporation: Add the OBSH powder and continue mixing until it is fully dispersed. The dispersing aid will facilitate the breakdown of OBSH agglomerates and their distribution in the rubber matrix.

  • Vulcanization and Foaming: The compounded rubber can then be vulcanized and foamed simultaneously in a heated press.

Conclusion

The effective dispersion of 4,4'-Oxybis(benzenesulfonyl hydrazide) is paramount for producing high-quality polymer foams. The choice of dispersion technique and processing parameters significantly influences the final cell structure and mechanical properties of the foamed product. Melt blending, particularly with a twin-screw extruder or the use of a masterbatch, is a robust method for industrial applications. Solution casting offers excellent dispersion for laboratory-scale preparations and thin-film applications. The use of dispersing aids can further enhance the distribution of OBSH in challenging polymer systems like rubber. By following the detailed protocols and understanding the principles outlined in these application notes, researchers and professionals can optimize their foaming processes to achieve desired material properties.

References

The Role of 4,4'-Oxybis(benzenesulfonyl hydrazide) in the Advancement of Lightweight Automotive Components

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

The automotive industry's relentless pursuit of enhanced fuel efficiency and reduced emissions has underscored the critical importance of lightweighting strategies. A significant approach to achieving this is the replacement of traditional dense materials with lightweight foamed polymers. At the heart of many of these foaming processes lies 4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH. This organic chemical blowing agent is instrumental in the creation of fine, uniform cellular structures within a variety of polymer matrices, leading to a reduction in component weight without a significant compromise in structural integrity.

OBSH is favored for its predictable decomposition profile, releasing nitrogen gas, a non-toxic and inert gas, at a relatively controlled temperature range. This characteristic allows for its use in a wide array of plastics and rubbers commonly employed in automotive manufacturing, including EPDM, PVC/NBR blends, and thermoplastics like polypropylene (B1209903) and ABS.[1][2] Its application extends to various components such as interior trims, sound insulation, door seals, and structural foam parts, contributing to the overall weight reduction of the vehicle.[1][3]

Physicochemical Properties and Performance Data

The efficacy of OBSH as a blowing agent is dictated by its inherent properties, which are crucial for process optimization in the production of lightweight automotive components.

PropertyValueReference
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)[3]
CAS Number 80-51-3[3]
Molecular Formula C12H14N4O5S2[1][4]
Molecular Weight 358.39 g/mol [5]
Appearance White to off-white fine crystalline powder[1][3]
Decomposition Temperature 150 - 160 °C[3]
Gas Generation Approximately 115 - 120 mL/g (primarily nitrogen)[3]
Purity ≥ 98%[3]
Moisture Content ≤ 0.5%[3]

Experimental Protocols

The following protocols provide detailed methodologies for the application of OBSH in the fabrication of lightweight automotive components.

Protocol 1: Preparation of Lightweight PVC/NBR Foam for Automotive Seals and Gaskets

This protocol outlines the preparation of a high-strength, lightweight Polyvinyl Chloride (PVC) and Nitrile Butadiene Rubber (NBR) blended foam, suitable for applications such as automotive seals, gaskets, and insulation.

Materials:

  • Nitrile Butadiene Rubber (NBR): 22 parts by weight

  • Polyvinyl Chloride (PVC): 18 parts by weight

  • Filler (e.g., calcium carbonate): 24 parts by weight

  • Plasticizer (e.g., dioctyl phthalate): 16 parts by weight

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH): 3.8 parts by weight

  • Sulfur Masterbatch: 3.9 parts by weight

  • Carbon Black: 6 parts by weight

  • Zinc Oxide: 0.8 parts by weight

  • Stearic Acid: 1 part by weight

  • Polyethylene (B3416737) Glycol: 1 part by weight

  • Paraffin: 0.9 parts by weight

  • Anti-aging Agent: 0.4 parts by weight

  • Masticatory Agent: 0.6 parts by weight

  • Rubber Tear Resistant Agent: 3 parts by weight

  • Accelerator Masterbatch: 2.2 parts by weight

Equipment:

  • Two-roll mill or internal mixer

  • Calendering machine

  • Curing press with temperature control

Procedure:

  • Mastication: Masticate the NBR on a two-roll mill until a coherent band is formed.

  • Component Incorporation: Sequentially add the PVC, filler, plasticizer, carbon black, zinc oxide, stearic acid, polyethylene glycol, paraffin, anti-aging agent, masticatory agent, and rubber tear resistant agent to the NBR on the mill. Ensure thorough mixing between the addition of each component.

  • Blowing Agent and Curing Agents Addition: Once a homogeneous mixture is achieved, add the OBSH, sulfur masterbatch, and accelerator masterbatch. Mix until uniformly dispersed, keeping the milling temperature below the decomposition temperature of OBSH.

  • Calendering: Sheet out the compounded material from the mill to the desired thickness using a calendering machine.

  • Curing and Foaming: Place the calendered sheet into a pre-heated curing press at a temperature sufficient to activate the OBSH and cure the rubber blend (typically in the range of 160-180°C). The precise temperature and time will depend on the thickness of the sheet and the specific formulation. The heat will initiate the decomposition of OBSH, releasing nitrogen gas and creating a closed-cell foam structure, while simultaneously cross-linking the polymer matrix.

  • Cooling and Trimming: After the curing cycle is complete, cool the foamed sheet and trim to the desired dimensions for the final automotive component.

PVC_NBR_Foam_Protocol start Start: Raw Material Weighing mastication 1. NBR Mastication on Two-Roll Mill start->mastication mixing 2. Sequential Addition of PVC, Fillers, Plasticizers, etc. mastication->mixing blowing_agent 3. Addition of OBSH and Curing Agents mixing->blowing_agent calendering 4. Calendering to Desired Thickness blowing_agent->calendering curing 5. Curing and Foaming in Heated Press calendering->curing finishing 6. Cooling and Trimming curing->finishing end_product End Product: Lightweight PVC/NBR Foam Component finishing->end_product

Figure 1. Workflow for PVC/NBR Foam Production.

Protocol 2: Structural Foam Injection Molding of a Lightweight Polypropylene Automotive Component

This protocol describes the use of OBSH in a low-pressure injection molding process to create a lightweight, rigid automotive component with a solid outer skin and a cellular core.

Materials:

  • Polypropylene (PP) pellets (injection molding grade)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) masterbatch (typically 20-40% OBSH in a compatible carrier resin)

Equipment:

  • Injection molding machine equipped for structural foam molding

  • Mold for the desired automotive component

Procedure:

  • Material Blending: Dry blend the polypropylene pellets with the OBSH masterbatch at a predetermined ratio to achieve the desired level of foaming and weight reduction. A typical loading of OBSH is in the range of 0.5-2.0% by weight of the polymer.

  • Machine Setup: Set the temperature profile of the injection molding machine. The temperatures should be high enough to melt the polypropylene and activate the OBSH in the nozzle and mold, but not so high as to cause premature decomposition in the barrel. A typical temperature profile for polypropylene would be in the range of 180-230°C.

  • Injection: Inject the molten polymer and OBSH mixture into the mold cavity under low pressure. The blowing agent will decompose upon injection into the hotter mold, and the released nitrogen gas will expand the polymer, filling the mold.

  • Packing and Cooling: The expanding gas provides the packing pressure, creating a cellular core. The polymer in contact with the cooler mold walls forms a solid, non-foamed skin. The part is then cooled in the mold to solidify.

  • Demolding: Once the part has sufficiently cooled and solidified, the mold is opened, and the lightweight structural foam component is ejected.

  • Post-Processing: The component may undergo secondary operations such as trimming, painting, or assembly as required.

Structural_Foam_Molding_Protocol start Start: Blending PP Pellets and OBSH Masterbatch setup 1. Set Injection Molding Machine Temperature Profile start->setup injection 2. Low-Pressure Injection into Mold setup->injection foaming 3. OBSH Decomposition and Polymer Expansion injection->foaming cooling 4. Packing (via gas expansion) and Cooling foaming->cooling demolding 5. Demolding of the Component cooling->demolding post_processing 6. Post-Processing (Trimming, etc.) demolding->post_processing end_product End Product: Lightweight Structural Foam Component post_processing->end_product

Figure 2. Structural Foam Injection Molding Workflow.

References

Application Notes and Protocols for 4,4'-Oxybis(benzenesulfonyl hydrazide) in Ethylene-Vinyl Acetate (EVA) Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a chemical blowing agent widely utilized in the production of cellular elastomeric and thermoplastic foams. In the manufacturing of ethylene-vinyl acetate (B1210297) (EVA) foam, OBSH plays a critical role in creating a lightweight, closed-cell structure with uniform cell distribution. Its decomposition upon heating releases nitrogen gas, which acts as the foaming agent within the polymer matrix. OBSH is often considered a more environmentally friendly alternative to other blowing agents like azodicarbonamide (B1663908) (AC), although some studies have raised concerns about its environmental profile.

Mechanism of Action

The primary function of OBSH in EVA foam production is to generate gas at a specific temperature, which coincides with the curing or melting point of the EVA resin. The thermal decomposition of OBSH is an exothermic reaction that primarily yields nitrogen gas (N₂), water (H₂O), and a solid residue. The decomposition process is typically initiated at temperatures between 140°C and 170°C.[1] The released nitrogen gas creates bubbles within the molten EVA, which are then trapped as the polymer crosslinks and cools, resulting in a cellular foam structure.

The efficiency of the foaming process and the final properties of the EVA foam are highly dependent on the careful control of temperature and pressure, as well as the concentration of OBSH and the presence of other additives such as crosslinking agents and activators.

Advantages of Using OBSH in EVA Foam Production
  • Uniform Cell Structure: OBSH promotes the formation of a fine and uniform closed-cell structure, which is desirable for applications requiring good cushioning, shock absorption, and thermal insulation properties.

  • Good Compatibility: It is compatible with a wide range of polymers, including EVA, polyethylene (B3416737) (PE), and polyvinyl chloride (PVC).[2]

  • Controlled Decomposition: The decomposition of OBSH occurs within a predictable temperature range, allowing for better control over the foaming process.

  • Crosslinking Contribution: In some formulations, the byproducts of OBSH decomposition can participate in the crosslinking of the polymer, potentially enhancing the mechanical properties of the foam.

Data Presentation

The concentration of 4,4'-Oxybis(benzenesulfonyl hydrazide) is a critical parameter that significantly influences the physical and mechanical properties of the resulting EVA foam. The following tables summarize the general quantitative relationships observed in typical EVA foam formulations.

Table 1: Effect of OBSH Concentration on the Physical Properties of EVA Foam

OBSH Concentration (PHR*)Typical Foam Density (g/cm³)Average Cell Size (µm)
1.0 - 2.00.25 - 0.35150 - 250
2.0 - 3.00.18 - 0.25100 - 200
3.0 - 4.00.12 - 0.1850 - 150

*PHR: Parts per hundred parts of resin

Table 2: Effect of OBSH Concentration on the Mechanical Properties of EVA Foam

OBSH Concentration (PHR)Hardness (Shore C)Tensile Strength (MPa)Compression Set (%)**
1.0 - 2.040 - 502.5 - 3.535 - 45
2.0 - 3.030 - 401.8 - 2.840 - 50
3.0 - 4.020 - 301.2 - 2.245 - 55

**Compression set is tested according to ASTM D3574, which involves compressing the foam to a specified percentage of its original thickness for a set time and temperature, and then measuring the permanent deformation.

Experimental Protocols

Protocol 1: Preparation of EVA Foam Samples with Varying OBSH Concentrations

1. Materials and Equipment:

  • Ethylene-vinyl acetate (EVA) resin (e.g., 18-28% vinyl acetate content)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

  • Dicumyl peroxide (DCP) as a crosslinking agent

  • Zinc oxide (ZnO) as an activator

  • Stearic acid as a lubricant

  • Calcium carbonate (CaCO₃) as a filler

  • Two-roll mill

  • Compression molding press with heating and cooling capabilities

  • Molds of desired dimensions

2. Compounding Procedure:

  • Pre-heat the two-roll mill to approximately 110-120°C.

  • Add the EVA resin to the mill and allow it to melt and form a continuous band.

  • Gradually add the other ingredients in the following order, ensuring uniform mixing after each addition:

    • Zinc oxide

    • Stearic acid

    • Calcium carbonate

  • Once the fillers and additives are well dispersed, add the OBSH and continue mixing for 3-5 minutes.

  • Finally, add the dicumyl peroxide (DCP) and mix for an additional 2-3 minutes. The total mixing time should be kept to a minimum after adding the crosslinking agent to prevent premature crosslinking.

  • Sheet out the compounded material from the mill to a desired thickness.

3. Compression Molding and Foaming:

  • Cut the compounded EVA sheet to a size that slightly overfills the mold cavity.

  • Place the sheet into a pre-heated mold in the compression molding press.

  • Close the press and apply a pressure of approximately 15 MPa.

  • Heat the mold to the foaming temperature, typically between 155°C and 165°C.

  • Hold at this temperature and pressure for a specified curing and foaming time, generally around 20 minutes for a standard sample thickness.

  • After the cycle is complete, cool the mold under pressure.

  • Once cooled, open the press and carefully remove the foamed EVA sheet.

  • Allow the foam to condition at room temperature for at least 24 hours before testing.

Protocol 2: Characterization of EVA Foam Properties

1. Density Measurement:

  • Cut a specimen of a regular shape (e.g., a cube or cylinder) from the conditioned foam sample.

  • Measure the dimensions of the specimen using a caliper to calculate its volume (V).

  • Measure the mass (m) of the specimen using an analytical balance.

  • Calculate the density (ρ) using the formula: ρ = m/V.

2. Cell Morphology Analysis:

  • Cut a thin slice from the foam sample.

  • Mount the slice on a specimen holder and coat it with a conductive material (e.g., gold) if necessary.

  • Examine the cellular structure using a scanning electron microscope (SEM).

  • Capture images at different magnifications to observe the cell size, shape, and distribution.

  • Use image analysis software to measure the average cell size.

3. Hardness Testing:

  • Use a Shore C durometer to measure the hardness of the foam sample according to ASTM D2240.

  • Place the foam sample on a hard, flat surface.

  • Press the durometer foot firmly and evenly onto the surface of the foam.

  • Record the reading on the durometer scale.

  • Take multiple readings at different locations on the sample and calculate the average.

4. Tensile Strength and Elongation at Break Testing:

  • Cut dumbbell-shaped specimens from the foam sheet according to ASTM D412.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead speed until the specimen breaks.

  • Record the maximum load and the elongation at the point of rupture.

  • Calculate the tensile strength and elongation at break.

5. Compression Set Testing:

  • Cut cylindrical specimens from the foam sample according to ASTM D3574.

  • Measure the initial thickness of the specimen.

  • Place the specimen between two parallel plates and compress it to 50% of its original thickness.

  • Place the compressed specimen in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 22 hours).

  • Remove the specimen from the oven and release the compression.

  • Allow the specimen to recover at room temperature for 24 hours.

  • Measure the final thickness of the specimen.

  • Calculate the compression set as a percentage of the original deflection.

Visualizations

OBSH_Decomposition_Pathway OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Heat Heat (140-170°C) OBSH->Heat Decomposition Thermal Decomposition Heat->Decomposition N2 Nitrogen Gas (N₂) (Foaming Agent) Decomposition->N2 Primary Product H2O Water (H₂O) Decomposition->H2O Residue Solid Residue Decomposition->Residue

Caption: Thermal decomposition pathway of OBSH.

Caption: Workflow for EVA foam production using OBSH.

OBSH_Concentration_Effect OBSH_Conc Increase in OBSH Concentration Foam_Density Foam Density OBSH_Conc->Foam_Density Decreases Cell_Size Average Cell Size OBSH_Conc->Cell_Size Decreases Hardness Hardness OBSH_Conc->Hardness Decreases Tensile_Strength Tensile Strength OBSH_Conc->Tensile_Strength Decreases Compression_Set Compression Set OBSH_Conc->Compression_Set Increases

Caption: Logical relationship of OBSH concentration and foam properties.

References

Application Notes and Protocols for 4,4'-Oxybis(benzenesulfonyl hydrazide) in Rotational Molding Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a chemical blowing agent widely utilized in the polymer industry to create foamed plastics.[1][2] In rotational molding, OBSH plays a crucial role in manufacturing lightweight yet rigid hollow plastic parts with enhanced insulating and buoyancy properties.[3][4] Upon thermal decomposition, OBSH releases nitrogen gas, which forms a cellular structure within the polymer matrix.[1][5] This document provides detailed application notes and experimental protocols for the use of OBSH in rotational molding processes, with a focus on polyethylene (B3416737) (PE) resins, the most commonly used polymers in this technique.[2][6]

Chemical and Physical Properties of OBSH

A thorough understanding of the properties of OBSH is essential for its effective use in rotational molding.

PropertyValueReference
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)[1]
CAS Number 80-51-3[1]
Appearance White to off-white fine crystalline powder[1]
Decomposition Temperature 152-162°C[1]
Gas Generation Approximately 125 mL/g[1]
Primary Gas Released Nitrogen (N₂)[1]

Application Notes

Key Benefits of Using OBSH in Rotational Molding:
  • Weight Reduction: The introduction of a cellular foam core significantly reduces the overall weight of the molded part, leading to material cost savings.[3][7]

  • Increased Stiffness and Rigidity: The creation of a sandwich-like structure with a solid outer skin and a foamed inner core enhances the structural integrity and stiffness of the product.[6]

  • Improved Thermal and Acoustic Insulation: The trapped gas within the foam structure provides excellent insulating properties against heat and sound.[4][8]

  • Enhanced Buoyancy: The lower density of foamed parts makes them ideal for marine applications and other products requiring flotation.[3]

  • Uniform Wall Thickness: The use of chemical blowing agents can help in achieving a more uniform wall thickness throughout the part.[3]

Considerations for Use:
  • Dispersion: Achieving a homogeneous dispersion of the OBSH powder within the polymer resin is critical for a uniform cell structure.[5] Pre-blending is highly recommended.

  • Processing Temperature: The oven temperature for rotational molding must be carefully controlled to be above the decomposition temperature of OBSH to ensure complete gas release.[4]

  • Venting: Proper venting of the mold is necessary to allow the expanding gas to displace the air within the mold cavity. Restricted venting can aid the foaming process.[9]

  • Cooling Cycle: The insulating properties of the foam will affect the cooling cycle. Thicker foam sections may require longer cooling times to solidify completely.[9]

Experimental Protocols

The following protocols provide a general framework for the use of OBSH in rotational molding. Researchers should optimize these parameters based on the specific polymer grade, mold geometry, and desired final properties.

Protocol 1: Single-Layer Foam Structure

This protocol is designed to create a part with a uniform foamed structure throughout.

Materials and Equipment:

  • Rotational molding grade polyethylene (PE) powder

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • Rotational molding machine

  • Laboratory scale or industrial mold

  • High-speed mixer for blending

Procedure:

  • Blending: Thoroughly dry-blend the PE powder with the desired concentration of OBSH. Typical concentrations range from 0.5% to 3.0% by weight.[4][9] For initial trials, a 1.0 wt% concentration is recommended.[4]

  • Mold Charging: Load the blended powder into the mold.

  • Molding:

    • Mount the mold in the rotational molding machine.

    • Heat the mold in the oven while rotating biaxially. The oven temperature should be set to ensure the internal mold air temperature reaches and exceeds the decomposition range of OBSH (152-162°C). A typical peak internal air temperature for PE is in the range of 180-220°C.

    • Continue heating and rotation to allow for the complete melting of the polymer and decomposition of the OBSH, leading to foam formation.

  • Cooling:

    • Transfer the mold to the cooling station.

    • Cool the mold using forced air and/or water spray while continuing rotation.

  • Demolding: Once the part has solidified and cooled sufficiently, open the mold and remove the foamed part.

Protocol 2: Multi-Layer (Skin/Foam) Structure

This protocol is for producing a part with a solid, non-foamed outer skin and a foamed inner layer. This is typically achieved using a drop-box or a secondary charge.

Materials and Equipment:

  • Same as Protocol 1, with the addition of a drop-box mechanism on the rotational molding machine.

Procedure:

  • Initial Mold Charging (Skin Layer): Load the mold with only the PE powder for the outer skin.

  • Initial Heating:

    • Mount the mold and begin the heating and rotation cycle.

    • Heat until the PE powder has melted and formed a uniform skin on the inner surface of the mold.

  • Secondary Charge (Foam Layer):

    • While the mold is still hot and rotating, introduce a pre-blended mixture of PE powder and OBSH into the mold via the drop-box. The drop box should be activated when the internal mold temperature reaches a range that allows the skin to be adequately set, typically around 120-135°C (250-275°F).[9]

  • Continued Heating and Foaming:

    • Continue the heating and rotation cycle to allow the second charge to melt, adhere to the initial skin, and for the OBSH to decompose and create the foam layer.

  • Cooling and Demolding: Follow the same cooling and demolding steps as in Protocol 1.

Quantitative Data

The following table summarizes the expected impact of varying OBSH concentration on the final properties of a rotationally molded polyethylene part. These values are indicative and will vary based on processing conditions and material grades.

OBSH Concentration (wt%)Expected Density Reduction (%)ObservationsReference
0.510 - 20Fine cell structure, slight increase in stiffness.[3]
1.020 - 40Good balance of weight reduction and mechanical properties. A common starting point for optimization.[3][4]
1.530 - 50Significant weight reduction. May see a slight decrease in impact strength.[3]
2.040 - 60Very low density. Cell structure may become coarser. Potential for compromised mechanical properties.[4]
3.0> 60Near maximum density reduction. Cell coalescence may occur, leading to larger, non-uniform voids.[4]

Visualizations

Logical Relationship of OBSH in Rotational Molding

OBSH_Process_Relationship OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Blending Homogeneous Blending OBSH->Blending Polymer Polymer Resin (e.g., Polyethylene) Polymer->Blending RotationalMolding Rotational Molding Process Blending->RotationalMolding Heating Heating Cycle (>152-162°C) RotationalMolding->Heating Decomposition OBSH Decomposition Heating->Decomposition GasRelease Nitrogen Gas (N₂) Release Decomposition->GasRelease FoamFormation Cellular Foam Structure Formation GasRelease->FoamFormation FinalProduct Lightweight, Rigid Foamed Product FoamFormation->FinalProduct

Caption: Relationship between OBSH and the rotational molding process.

Experimental Workflow for Multi-Layer Foam Production

Multi_Layer_Workflow cluster_prep Preparation cluster_molding Rotational Molding Cycle Blend_Foam Prepare PE + OBSH Blend Drop_Box 3. Activate Drop-Box: Add PE + OBSH Blend Blend_Foam->Drop_Box Prep_Skin Prepare PE for Skin Charge_Skin 1. Charge Mold with Skin Material (PE) Prep_Skin->Charge_Skin Heat_Skin 2. Heat and Rotate to Form Skin Charge_Skin->Heat_Skin Heat_Skin->Drop_Box Heat_Foam 4. Continue Heating and Rotation to Foam Drop_Box->Heat_Foam Cooling 5. Cool Mold Heat_Foam->Cooling Demold 6. Demold Final Part Cooling->Demold

Caption: Workflow for producing a skin/foam multi-layer part.

References

Application Notes and Protocols for the Formulation of Natural Rubber Foam with 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of natural rubber foam utilizing 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) as a chemical blowing agent. OBSH is an organic foaming agent that decomposes at elevated temperatures to release nitrogen gas, creating a cellular structure within the rubber matrix.[1][2] It is favored for producing odorless, non-polluting, and non-bleaching cellular products with a fine and uniform cell structure.[1]

Core Components and Formulation

The formulation of natural rubber foam is a multi-component system. The key ingredients and a typical formulation are presented in Table 1. This formulation is based on a publicly available patent and serves as a starting point for optimization.[3]

Table 1: Exemplary Formulation of Natural Rubber Foam with OBSH

ComponentRoleParts per Hundred Rubber (phr)
Natural RubberMatrix100
Low-Density Polyethylene (LDPE)Elastomeric Modifier22
ToughenerMechanical Property Enhancer44
Tetramethyl thiuram disulfidePromoter (Accelerator)3.3
SulfurVulcanizing Agent3.3
Crosslinking Agent-0.2
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Blowing Agent 3.3
Stearic AcidFoaming Aid/Activator5.5

Source: Adapted from CN103012871A[3]

Influence of OBSH Concentration on Foam Properties

The concentration of OBSH significantly impacts the curing characteristics and physical properties of the resulting natural rubber foam. Researchers have investigated these effects, and a summary of the findings is presented in Table 2. Increasing the OBSH content generally leads to a decrease in maximum torque and hardness, while the compression set tends to increase up to a certain concentration before decreasing.[4] The cure time is also affected, initially decreasing and then increasing with higher OBSH levels.[4]

Table 2: Effect of OBSH Concentration on Natural Rubber Foam Properties

OBSH Content (phr)Maximum Torque (dNm)Cure Time (t90, min)Scorch Time (ts2, min)Hardness (Shore A)Compression Set (%)
225.810.53.24528
324.59.83.14230
423.110.23.03835
620.511.52.83240
818.212.82.52838

Data adapted from studies on the effect of OBSH content on natural rubber foams.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of natural rubber foam based on the formulation in Table 1.

Materials and Equipment
  • Natural Rubber

  • Low-Density Polyethylene (LDPE)

  • Toughener

  • Tetramethyl thiuram disulfide (Promoter)

  • Sulfur (Vulcanizing Agent)

  • Crosslinking Agent

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

  • Stearic Acid

  • Two-roll mill

  • Internal mixer (e.g., Banbury mixer)

  • Vulcanizing press (Hot press)

  • Mold

Compounding and Mixing Protocol
  • Mastication of Natural Rubber: Begin by masticating the natural rubber on a two-roll mill at ambient temperature until the plasticity is suitable for compounding.[3]

  • Incorporation of Ingredients:

    • Transfer the masticated rubber to an internal mixer.

    • Sequentially add the LDPE, toughener, promoter, vulcanizing agent, crosslinking agent, OBSH, and stearic acid.

    • Ensure thorough mixing between the addition of each component to achieve a homogeneous blend.[3]

  • Final Mixing: Continue mixing the compound until a uniform dispersion of all ingredients is achieved. The final compound is then sheeted out on the two-roll mill.

Foaming and Curing Protocol
  • Pre-heating the Mold: Preheat the mold in the vulcanizing press to the desired foaming temperature, typically around 150°C.[3]

  • Molding: Place a precisely weighed amount of the compounded rubber into the preheated mold.

  • Hot Pressing: Close the vulcanizing press and apply a pressure of approximately 10 MPa.[3]

  • Curing and Foaming: Maintain the temperature and pressure for a specified curing time, for instance, 10 minutes.[3] During this stage, the OBSH will decompose, releasing nitrogen gas and causing the rubber to foam while the vulcanization process crosslinks the polymer chains, stabilizing the foam structure.

  • Demolding: After the curing time has elapsed, carefully open the press and demold the natural rubber foam product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages in the formulation and production of natural rubber foam with OBSH.

experimental_workflow cluster_0 1. Compounding cluster_1 2. Mixing cluster_2 3. Molding & Curing cluster_3 4. Final Product NR Natural Rubber Mastication Mastication (Two-roll mill) NR->Mastication NR->Mastication LDPE LDPE Internal_Mixing Internal Mixing (Homogenization) Toughener Toughener Promoter Promoter Sulfur Sulfur Crosslinker Crosslinker OBSH OBSH Stearic_Acid Stearic Acid Mastication->Internal_Mixing Mastication->Internal_Mixing Molding Molding Internal_Mixing->Molding Internal_Mixing->Molding Hot_Pressing Hot Pressing (150°C, 10 MPa, 10 min) Molding->Hot_Pressing Molding->Hot_Pressing Foam Natural Rubber Foam Hot_Pressing->Foam Hot_Pressing->Foam

Caption: Experimental workflow for natural rubber foam production.

Signaling Pathway: Decomposition of OBSH and Foam Formation

The following diagram illustrates the conceptual pathway from the activation of OBSH to the formation of the final foam structure.

signaling_pathway OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Decomposition Thermal Decomposition OBSH->Decomposition Heat Heat (e.g., 150°C) Heat->OBSH Nitrogen Nitrogen Gas (N₂) Release Decomposition->Nitrogen Nucleation Bubble Nucleation Nitrogen->Nucleation Growth Bubble Growth Nucleation->Growth Stabilization Foam Structure Stabilization Growth->Stabilization Vulcanization Vulcanization (Crosslinking) Vulcanization->Stabilization Final_Foam Natural Rubber Foam Stabilization->Final_Foam

Caption: OBSH decomposition and foam formation pathway.

References

Application Notes and Protocols: 4,4'-Oxybis(benzenesulfonyl hydrazide) for Creating Closed-Cell Foam Structures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a high-efficiency organic chemical blowing agent widely utilized in the polymer industry to create lightweight, closed-cell foam structures.[1][2] Its primary function is to generate gas through controlled thermal decomposition within a polymer matrix, leading to a cellular structure that reduces density and imparts desirable properties such as thermal insulation, cushioning, and sound dampening.[3][4][5] OBSH is recognized for its stable decomposition profile, clean gas release (primarily nitrogen), and compatibility with a broad range of thermoplastic and elastomeric systems.[1] This document provides detailed properties, mechanisms, and protocols for researchers and scientists utilizing OBSH in the development of foamed materials.

Properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

OBSH is a white, crystalline powder with well-defined chemical and physical properties that make it a versatile foaming agent.[3][6] Its performance is characterized by its decomposition temperature and the volume of gas it generates upon decomposition.

Table 1: Physical and Chemical Properties of OBSH

PropertyValueReferences
CAS Number 80-51-3[1][6]
Molecular Formula C12H14N4O5S2[3][4][7]
Appearance White to off-white fine crystalline powder[1][3][6]
Purity / Assay ≥ 98%[1][3]
Moisture Content ≤ 0.5%[1][3][6]
Average Particle Size 4 - 40 µm[1][6]
pH Value 5.0 - 8.0[3][6]
Solubility Poor solubility in water; moderately soluble in polar solvents.[3][3][4][5]

Table 2: Foaming Characteristics of OBSH

PropertyValueReferences
Decomposition Temperature (in air) 150 - 165 °C[3][6][7]
Gas Volume / Yield (in air) 115 - 125 ml/g[1][3][5][6]
Primary Gas Component Nitrogen (N₂)[1][7]

Mechanism of Action

The utility of OBSH as a blowing agent stems from its thermal decomposition. When heated to its decomposition temperature, it undergoes an exothermic reaction that releases a significant volume of gas, primarily nitrogen. This gas, trapped within the molten polymer matrix, creates the cellular foam structure.

cluster_structure Chemical Structure OBSH_Structure 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

Caption: Chemical Identity of OBSH.

The decomposition process is critical for foam quality. The controlled and predictable nature of OBSH's decomposition allows for the formation of fine, uniform, and closed cells.[5][7]

OBSH OBSH (Solid) Products Nitrogen Gas (N₂) + Solid Residue OBSH->Products Decomposition Heat Heat (≥150 °C) Heat->Products

Caption: Thermal Decomposition Pathway of OBSH.

Applications

OBSH is known as a universal foaming agent due to its wide applicability across various polymers and processing methods.[2][8] It is suitable for creating closed-cell foams in applications demanding good thermal insulation, lightweighting, and cushioning.[3][4]

  • Compatible Polymers: Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS), Ethylene-vinyl acetate (B1210297) (EVA), EPDM, and various synthetic rubbers and polymer blends.[1][2][5]

  • Processing Methods: Extrusion foaming, injection molding, compression molding, and calendaring.[1]

  • Industries: Automotive (seals, gaskets, panels), construction (insulation), footwear (midsoles), packaging, and electronics.[3][4][7]

Experimental Protocols

Successful foam creation depends on uniform dispersion of the blowing agent and precise control over temperature and pressure.

Protocol 1: General Workflow for Foam Production

This protocol outlines the fundamental steps for incorporating OBSH into a polymer matrix.

cluster_prep cluster_mix N1 1. Material Preparation N2 Polymer Resin + Additives (e.g., fillers, stabilizers) N3 OBSH Powder (0.3-2.0 wt%) N4 2. Compounding / Mixing N1->N4 N5 Blend components in a high-speed mixer or twin-screw extruder. (Keep temp < 80°C) N4->N5 N6 3. Shaping & Foaming N5->N6 N7 Heat mixture above OBSH decomposition temp (e.g., 155-165°C) in a mold or extruder N6->N7 N8 4. Cooling & Solidification N7->N8 N9 Cool the expanded part to solidify the cellular structure. N8->N9 N10 Final Closed-Cell Foam Product N9->N10

Caption: General Experimental Workflow for Foam Creation.

Methodology:

  • Preparation: Accurately weigh the polymer resin and any other additives (e.g., fillers, plasticizers, cross-linking agents). Weigh the required amount of OBSH, typically between 0.3% and 2.0% of the total formulation weight.[1]

  • Dispersion: Ensure uniform dispersion of OBSH within the polymer matrix. This is critical for creating a homogeneous cell structure.

    • Use a high-speed mixer or a twin-screw extruder for thorough blending.[1]

    • Crucial: Maintain the mixing temperature below 80°C to prevent premature decomposition of the OBSH.[1]

  • Foaming Process: Heat the compounded material to a temperature above the OBSH decomposition range (e.g., 155-165°C). This is typically done within processing equipment like an injection molder, an extruder, or a compression press.[1][9] The released nitrogen gas will expand the polymer.

  • Cooling: Cool the foamed article to solidify the polymer and lock the closed-cell structure in place.

Protocol 2: Example Formulation and Protocol for EVA Foam

This protocol provides a specific example for creating a cross-linked, closed-cell Ethylene-vinyl acetate (EVA) foam.[9]

Table 3: Example Formulation for EVA Foam

ComponentFunctionParts per Hundred Rubber (PHR)
EVA Resin Polymer Matrix100
CaCO₃ Filler10
Titanium Dioxide Pigment / Nucleating Agent5
Stearic Acid Processing Aid / Activator1
OBSH Blowing Agent 1.5
Dicumyl Peroxide (DCP) Cross-linking Agent0.8

Methodology:

  • Mixing: On a two-roll mill, first masticate the EVA resin.

  • Sequentially add and mix the CaCO₃, titanium dioxide, and stearic acid until a homogeneous blend is achieved.

  • Add the OBSH and the dicumyl peroxide (DCP) cross-linking agent to the mixture. Continue mixing for an additional 3-5 minutes to ensure complete dispersion.[9]

  • Molding and Foaming:

    • Take the compounded sheet from the roll mill and place it into a closed mold.

    • Heat the mold in a compression press to 155-160°C under a pressure of approximately 14.7 MPa.[9]

    • Maintain these conditions for 20 minutes. During this time, the DCP will cross-link the EVA, and the OBSH will decompose to create the foam structure.[9]

  • Demolding: Carefully remove the expanded and cross-linked foam part from the mold and allow it to cool to room temperature.

Safety and Handling

OBSH is an industrial chemical and requires appropriate safety precautions.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible substances. Keep the container tightly closed.[2][6]

  • Handling: Use with adequate ventilation. Minimize dust generation and accumulation.[2] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing. Wash thoroughly after handling.[1]

  • Hazards: OBSH is a flammable solid. It may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[5] Always refer to the product's Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for Thermoplastic Foaming using 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a widely utilized chemical blowing agent for creating foamed structures in a variety of thermoplastic materials.[1] Its primary function is to decompose at elevated temperatures, releasing nitrogen gas, which then forms a cellular structure within the polymer matrix.[2] These resulting foamed thermoplastics exhibit desirable properties such as reduced density, improved thermal and acoustic insulation, and enhanced shock absorption. This document provides detailed application notes and protocols for the use of OBSH in thermoplastic foaming, aimed at researchers, scientists, and professionals in drug development and material science.

Mechanism of Action

OBSH is an exothermic foaming agent that decomposes over a relatively narrow temperature range, typically between 150°C and 160°C, releasing primarily nitrogen gas (N₂), along with some minor byproducts.[2] The released gas creates pores or cells within the molten thermoplastic. The final properties of the foamed material, such as density, cell size, and cell structure (open vs. closed cell), are highly dependent on the dosage of OBSH, the processing conditions, and the specific thermoplastic being used.

Data Presentation: Typical Dosage and Properties

The concentration of OBSH is a critical parameter that directly influences the final properties of the foamed thermoplastic. The following table summarizes the typical dosage range and its general effect on foam characteristics.

ThermoplasticTypical Dosage (wt%)Expected Foam DensityGeneral Observations
Polyethylene (PE)0.3 - 1.5Low to MediumGood for producing fine, uniform cell structures.[3]
Polyvinyl Chloride (PVC)0.5 - 2.0Low to HighOften used in combination with activators to adjust decomposition temperature.
Polypropylene (PP)0.3 - 2.0Low to MediumProcessing window can be narrow; requires precise temperature control.[2]
Acrylonitrile Butadiene Styrene (ABS)0.5 - 1.5MediumProvides good surface finish on foamed parts.[4]

Note: The optimal dosage is highly dependent on the specific grade of the thermoplastic, the processing equipment, and the desired final product characteristics. It is recommended to conduct preliminary trials to determine the ideal concentration for a specific application.

Experimental Protocols

The following are generalized protocols for thermoplastic foaming using OBSH in common processing techniques.

Protocol 1: Extrusion Foaming

This protocol outlines the general procedure for producing foamed thermoplastic profiles or sheets using a single-screw extruder.

Materials and Equipment:

  • Thermoplastic resin (e.g., PE, PVC, PP)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

  • Single-screw extruder with a suitable L/D ratio (e.g., 24:1 or higher)[5]

  • Strand or sheet die

  • Cooling bath

  • Pelletizer or sheet take-up system

  • Precision gravimetric feeder

Procedure:

  • Premixing:

    • Thoroughly dry the thermoplastic resin to the manufacturer's recommended moisture level.

    • Create a masterbatch or a dry blend of the thermoplastic resin and OBSH. A typical concentration for the masterbatch is 10-20% OBSH. For a dry blend, ensure uniform distribution of the OBSH powder with the polymer pellets. A V-blender or a similar mixing device is recommended.

  • Extruder Setup:

    • Set the temperature profile of the extruder. A typical profile would involve gradually increasing the temperature from the feed zone to the metering zone, ensuring the melt temperature exceeds the decomposition temperature of OBSH (150-160°C) in the final zones of the barrel.[6]

    • The die temperature should be carefully controlled to optimize foam expansion and surface finish.

  • Extrusion Process:

    • Feed the premixed material into the extruder using a calibrated gravimetric feeder to ensure a consistent feed rate.

    • Maintain a sufficient back pressure in the extruder to prevent premature foaming of the melt before it exits the die.[5]

    • As the molten polymer containing the dissolved nitrogen gas exits the die, the pressure drop will cause the gas to expand, forming the cellular structure.

    • The extruded foam profile or sheet is then cooled in a water bath to solidify the structure.

  • Downstream Processing:

    • The cooled foam is then either pelletized or wound onto a roll, depending on the product form.

Protocol 2: Injection Molding Foaming

This protocol describes the general procedure for producing foamed thermoplastic parts using an injection molding machine.

Materials and Equipment:

  • Thermoplastic resin (e.g., PP, ABS)

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

  • Injection molding machine

  • Mold with appropriate venting

  • Gravimetric blender or pre-compounded material

Procedure:

  • Material Preparation:

    • Dry the thermoplastic resin as per the manufacturer's specifications.

    • The OBSH can be introduced as a masterbatch, a dry blend, or as a pre-compounded material. Ensure homogenous dispersion of the blowing agent in the polymer.

  • Injection Molding Machine Setup:

    • Set the barrel temperature profile to ensure the polymer is fully melted and the OBSH decomposes in the nozzle or just before injection. The melt temperature should be above the decomposition temperature of OBSH.[2]

    • Set the injection speed and pressure. Higher injection speeds can sometimes lead to finer cell structures.

    • Mold temperature should be optimized. A lower mold temperature can lead to a thicker skin layer on the foamed part.[2]

  • Injection Molding Process:

    • The molten polymer and decomposed gas mixture is injected into the mold cavity.

    • The drop in pressure upon entering the mold cavity allows the dissolved gas to expand, creating the foam structure.

    • A short packing phase may be used, but excessive packing pressure can suppress foam expansion.

    • The part is then cooled in the mold to solidify the foamed structure.

  • Part Ejection:

    • Once the part is sufficiently cooled, the mold is opened, and the foamed part is ejected.

Visualizations

The following diagrams illustrate the experimental workflow for thermoplastic foaming and the logical relationship between OBSH dosage and the resulting foam properties.

experimental_workflow cluster_prep Material Preparation cluster_process Processing cluster_foaming Foaming & Solidification cluster_product Final Product resin Thermoplastic Resin premix Premixing (Dry Blend or Masterbatch) resin->premix obsh OBSH obsh->premix extrusion Extrusion premix->extrusion Feed injection Injection Molding premix->injection Feed melt Melting & OBSH Decomposition extrusion->melt injection->melt expansion Gas Expansion (Foaming) melt->expansion cooling Cooling & Solidification expansion->cooling foamed_product Foamed Thermoplastic cooling->foamed_product

Caption: Experimental workflow for thermoplastic foaming with OBSH.

dosage_effect dosage OBSH Dosage density Foam Density dosage->density Inverse Relationship (Higher dosage -> Lower density) cell_size Cell Size dosage->cell_size Complex Relationship (Can increase or decrease) cell_density Cell Density dosage->cell_density Direct Relationship (Higher dosage -> Higher cell density)

Caption: Logical relationship between OBSH dosage and foam properties.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Cell Morphology in Foams with 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in foam applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of OBSH as a blowing agent to control foam cell morphology.

Question: Why am I observing large and non-uniform cell sizes in my foam?

Answer: Large and inconsistent cell sizes are a common issue that can often be attributed to several factors related to the dispersion and activation of OBSH.

  • Poor OBSH Dispersion: If the OBSH powder is not evenly distributed throughout the polymer matrix, it can lead to localized areas of high gas concentration, resulting in larger and irregular cells. The optimized particle size of OBSH is crucial for enhancing uniform distribution.[1]

  • Inadequate Nucleation: A sufficient number of nucleation sites is essential for the formation of fine, uniform cells. In the absence of adequate nucleation, gas molecules will diffuse to fewer sites, leading to the growth of larger cells.[2]

  • Processing Temperature: The decomposition temperature of OBSH is a critical parameter. If the processing temperature is too high or the heating rate is too rapid, the gas may be released too quickly, leading to cell coalescence and a coarser cell structure.

Troubleshooting Steps:

  • Improve Mixing: Enhance the mixing process to ensure a homogeneous dispersion of OBSH within the polymer. Consider using a masterbatch to improve distribution.

  • Introduce Nucleating Agents: The addition of nucleating agents, such as talc (B1216) or silica, can create more sites for cell formation, leading to a finer and more uniform cell structure.[2][3]

  • Optimize Temperature Profile: Carefully control the temperature profile during processing to ensure that the decomposition of OBSH occurs at the optimal point for cell nucleation and growth.

Question: My foam is collapsing after expansion. What could be the cause?

Answer: Foam collapse, or shrinkage, occurs when the cell walls are not strong enough to withstand the internal gas pressure or external atmospheric pressure after cooling.[4]

  • Premature Cell Opening: If the cells open before the polymer has developed sufficient melt strength, the gas will escape, and the foam structure will collapse.

  • Insufficient Curing/Solidification: The polymer matrix must solidify or cure at a rate that is compatible with the gas expansion. If solidification is too slow, the cell walls will be weak and prone to rupture.

  • Incompatible Additives: Certain additives can interfere with the curing process or reduce the melt strength of the polymer, leading to foam instability.

Troubleshooting Steps:

  • Adjust Formulation: Modify the polymer formulation to increase its melt strength at the foaming temperature. This can be achieved by using a higher molecular weight polymer or incorporating reinforcing fillers.

  • Optimize Curing/Cooling Rate: Adjust the curing or cooling rate to ensure that the polymer matrix solidifies and gains strength as the foam expands.

  • Review Additive Package: Scrutinize all additives in the formulation for any potential negative interactions that could compromise the foam's structural integrity. The addition of cellulose (B213188) nanofibers has been shown to prevent the collapse of polyurethane foams.[5]

Question: The density of my foam is higher than expected. How can I reduce it?

Answer: Higher than expected foam density is typically a result of inefficient gas usage from the OBSH.

  • Insufficient OBSH Concentration: The amount of OBSH may be too low to generate the required volume of gas for the desired density reduction.

  • Incomplete Decomposition: If the processing temperature is too low or the residence time is too short, the OBSH may not fully decompose, resulting in a lower gas yield.

  • Gas Loss: Premature cell opening or diffusion of gas through the polymer matrix can lead to a loss of blowing gas and a higher foam density.

Troubleshooting Steps:

  • Increase OBSH Dosage: Gradually increase the concentration of OBSH in the formulation. Typical usage levels range from 0.3% to 2.0% depending on the polymer and desired density.[1]

  • Optimize Processing Conditions: Increase the processing temperature or residence time to ensure complete decomposition of the OBSH. The decomposition temperature of OBSH is typically in the range of 152-162°C.[6][7]

  • Enhance Melt Strength: Improve the melt strength of the polymer to better contain the blowing gas and prevent premature escape.

Frequently Asked Questions (FAQs)

What is the typical decomposition temperature of 4,4'-Oxybis(benzenesulfonyl hydrazide)?

The decomposition temperature of OBSH typically falls within the range of 152–162°C.[6][7] However, this can be influenced by the presence of activators, which can lower the decomposition temperature.[8]

How does the concentration of OBSH affect the final foam structure?

Generally, increasing the concentration of OBSH leads to a higher gas volume, which can result in a lower foam density and a finer cell structure, assuming proper nucleation and processing conditions. However, an excessively high concentration can lead to cell coalescence and a coarser structure if not properly controlled.

Can OBSH be used with activators?

Yes, activators such as zinc oxide, zinc stearate, urea, or benzoates can be used to lower the decomposition temperature of OBSH.[8] This allows for foaming at lower processing temperatures, which can be beneficial for certain polymers.

What are the primary decomposition products of OBSH?

The main decomposition product of OBSH is nitrogen gas (N₂), which acts as the blowing agent.[6] Other byproducts may also be formed.

Quantitative Data Summary

ParameterValueReference
OBSH Decomposition Temperature152-162 °C[6][7]
Gas Yield~125 mL/g[6]
Typical Dosage0.3 - 2.0% by weight[1]
Purity of Bisphenol O (precursor)> 97%[9]
Purity of OBSH> 95%[9]

Experimental Protocols

Protocol 1: Basic Foam Production using OBSH in a Polymer Matrix

  • Material Preparation: Dry the polymer resin to the recommended moisture content. Weigh the required amounts of polymer, OBSH, and any other additives (e.g., nucleating agents, activators) based on the desired formulation.

  • Compounding: Premix the polymer and additives in a bag. For melt processing, use a twin-screw extruder. Feed the premixed material into the extruder. The extruder temperature profile should be set to ensure the polymer is molten and well-mixed before reaching the decomposition temperature of OBSH.

  • Foaming: The die temperature should be set within the decomposition range of OBSH to initiate foaming as the extrudate exits the die.

  • Cooling and Solidification: The foamed extrudate should be cooled rapidly to stabilize the cell structure. This can be achieved using air cooling or a water bath.

  • Characterization: The resulting foam should be characterized for its density, cell size, and cell morphology using techniques such as scanning electron microscopy (SEM).[10]

Protocol 2: Characterization of Foam Cell Morphology using Scanning Electron Microscopy (SEM)

  • Sample Preparation: A small, representative sample of the foam is carefully cut using a sharp razor blade to expose a fresh, undeformed cross-section. The sample should be mounted on an SEM stub using conductive carbon tape.

  • Sputter Coating: To make the non-conductive polymer foam sample visible in the SEM, a thin layer of a conductive material, such as gold or palladium, is deposited onto the surface using a sputter coater.

  • Imaging: The coated sample is then placed in the SEM chamber. The accelerating voltage and magnification are adjusted to obtain clear images of the foam's cellular structure. Multiple images from different areas of the sample should be taken to ensure representativeness.

  • Image Analysis: The obtained SEM images can be analyzed using image analysis software (e.g., ImageJ) to measure cell size, cell size distribution, and cell density.[11]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_process Processing cluster_analysis Analysis prep_polymer Polymer Drying prep_obsh Weighing OBSH & Additives prep_polymer->prep_obsh compounding Compounding in Extruder prep_obsh->compounding foaming Foaming at Die compounding->foaming cooling Cooling & Solidification foaming->cooling characterization Foam Characterization (SEM, Density) cooling->characterization

Caption: A typical experimental workflow for producing and characterizing polymer foams using OBSH.

troubleshooting_flowchart action_node action_node start Foam Quality Issue? large_cells Large/Non-uniform Cells? start->large_cells foam_collapse Foam Collapse? large_cells->foam_collapse No action_improve_dispersion Improve OBSH Dispersion Add Nucleating Agent Optimize Temperature large_cells->action_improve_dispersion Yes high_density High Density? foam_collapse->high_density No action_increase_melt_strength Increase Melt Strength Optimize Curing Rate Check Additives foam_collapse->action_increase_melt_strength Yes end Consult Further high_density->end No action_increase_obsh Increase OBSH Dosage Optimize Processing Temp/Time Enhance Melt Strength high_density->action_increase_obsh Yes

Caption: A troubleshooting decision tree for common issues encountered when using OBSH in foam production.

References

preventing premature decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH). The information provided aims to prevent the premature decomposition of OBSH during processing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and processing of OBSH.

Q1: What are the primary causes of premature decomposition of OBSH during polymer processing?

A1: Premature decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is primarily caused by exceeding its decomposition temperature, which can be influenced by several factors:

  • Excessive Processing Temperatures: The most direct cause is setting the processing temperature of equipment, such as extruders or injection molders, too close to or above the decomposition range of OBSH.[1][2]

  • Presence of Activators: Certain additives, including some metal salts (e.g., zinc salts) and organic accelerators, can lower the decomposition temperature of OBSH.[1] While sometimes used intentionally to control the foaming process, their unintended presence can lead to premature gas release.

  • High Shear Stress: Frictional heat generated from high shear stress during processes like high-speed mixing or extrusion can create localized hot spots, initiating decomposition.[3]

  • Extended Residence Time: Prolonged exposure of the OBSH-polymer blend to high temperatures within the processing equipment can lead to thermal degradation and decomposition.[3][4]

  • Incompatible Additives: The presence of acidic or basic compounds in the formulation can potentially influence the stability of OBSH.

Q2: How can I prevent premature decomposition of OBSH during extrusion?

A2: To prevent premature decomposition during extrusion, consider the following troubleshooting steps:

  • Optimize Temperature Profile: Gradually increase the barrel temperatures along the extruder, ensuring the final zones are at a temperature that allows for controlled decomposition at the die exit. Avoid sharp temperature increases.[5]

  • Reduce Screw Speed: High screw speeds can generate excessive shear heat. Reducing the RPM can minimize this effect and prevent localized overheating.[5]

  • Use a Vented Barrel: If volatile byproducts are suspected to contribute to instability, a vented barrel can help remove them during processing.

  • Minimize Residence Time: Adjust processing parameters to ensure a steady and efficient flow of material through the extruder, minimizing the time the OBSH is exposed to elevated temperatures.

  • Ensure Proper Dispersion: Pre-mixing OBSH thoroughly with the polymer at a temperature well below its decomposition point ensures uniform heat absorption and avoids hot spots.[6]

Q3: What measures can be taken to avoid premature OBSH decomposition in injection molding?

A3: In injection molding, premature decomposition can lead to defects like silver streaks or voids. To mitigate this:

  • Control Melt Temperature: Precisely control the temperature of each zone of the barrel to keep the melt temperature below the OBSH decomposition onset until the injection phase.[3][7]

  • Optimize Injection Speed and Pressure: High injection speeds and pressures can increase shear heating. Use a multi-stage injection profile with reduced speeds where possible.[3]

  • Minimize Back Pressure: While some back pressure is necessary for uniform melting and mixing, excessive back pressure can increase shear and the melt temperature.

  • Reduce Cycle Time: A shorter cycle time minimizes the residence time of the melt in the barrel, reducing the risk of thermal degradation.[3]

  • Check for Hot Spots: Ensure the nozzle and mold hot runner system do not have localized hot spots that could initiate early decomposition.

Q4: Can the presence of other additives in my formulation affect OBSH stability?

A4: Yes, other additives can significantly impact the stability of OBSH.

  • Activators: As mentioned, metal salts and some organic compounds can lower the decomposition temperature.[1] It is crucial to be aware of the chemical nature of all additives in your formulation.

  • Acidic or Basic Compounds: The stability of sulfonyl hydrazides can be influenced by the pH of the surrounding medium. Strongly acidic or basic conditions may alter the decomposition characteristics.

  • Cross-linking Agents: In some rubber formulations, OBSH can also act as a cross-linking agent.[6] The interaction with other vulcanizing agents should be considered, as this can affect the overall thermal behavior of the system.

Quantitative Data on OBSH Decomposition

The decomposition temperature of OBSH is not a fixed value but is influenced by various experimental and processing conditions. The following table summarizes typical decomposition ranges under different conditions.

ConditionDecomposition Temperature Range (°C)Gas Yield (mL/g)Notes
Pure OBSH (Standard DSC/TGA) 150 - 164~125The exact temperature can vary with the heating rate.[1]
In Polymer Matrix (e.g., EPDM) 130 - 140Not specifiedThe polymer matrix and other additives can influence the decomposition.[2][8]
With Activators (e.g., Zinc Salts) Lowered (below 158)Not specifiedThe extent of temperature reduction depends on the type and concentration of the activator.[1]
During Processing (Extrusion) Dependent on shear rate and temperature profileNot specifiedLocalized heating can initiate decomposition at lower set temperatures.

Experimental Protocols

Detailed methodologies for characterizing the thermal stability of OBSH are crucial for predicting its behavior during processing.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To determine the onset and peak decomposition temperatures of OBSH and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the OBSH sample into a standard aluminum DSC pan. If analyzing a blend, ensure the sample is representative of the mixture. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition, e.g., 30°C.

    • Ramp the temperature at a constant heating rate, typically 5°C/min or 10°C/min, up to a temperature beyond the completion of the decomposition exotherm, e.g., 250°C.[1][2]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset temperature of the exothermic peak indicates the initiation of decomposition.

    • The peak temperature of the exotherm represents the temperature of the maximum decomposition rate.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH).

Thermogravimetric Analysis (TGA) of Decomposition

Objective: To determine the temperature at which weight loss due to decomposition begins and to quantify the mass loss associated with gas evolution.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the OBSH sample into a ceramic or platinum TGA pan.[9]

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate, typically 10°C/min.[2][9]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of weight loss, which corresponds to the start of decomposition.

    • The total percentage of weight loss can be correlated with the amount of gas evolved.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the factors leading to premature decomposition and the corresponding preventative measures.

Premature_Decomposition_Causes cluster_causes Factors Leading to Premature Decomposition High_Processing_Temp Excessive Processing Temperature High_Shear High Shear Stress Premature_Decomposition Premature_Decomposition High_Shear->Premature_Decomposition Activators Presence of Activators Activators->Premature_Decomposition Residence_Time Prolonged Residence Time Residence_Time->Premature_Decomposition Incompatible_Additives Incompatible Additives (Acidic/Basic) Incompatible_Additives->Premature_Decomposition

Caption: Factors contributing to the premature decomposition of OBSH.

Prevention_Strategies cluster_prevention Preventive Measures Temp_Control Optimize Temperature Profile Shear_Reduction Reduce Screw Speed & Back Pressure Controlled_Processing Controlled_Processing Shear_Reduction->Controlled_Processing Formulation_Review Review Formulation for Activators/Incompatibles Formulation_Review->Controlled_Processing Residence_Time_Min Minimize Residence Time Residence_Time_Min->Controlled_Processing Process_Optimization Optimize Injection Speed & Pressure Process_Optimization->Controlled_Processing

Caption: Strategies to prevent the premature decomposition of OBSH.

References

Technical Support Center: Optimizing Activation Temperature for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activation temperature of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical activation temperature range for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)?

A1: The decomposition temperature of pure OBSH generally falls within the range of 140°C to 164°C.[1] Specific ranges cited in literature include 152-162°C, 150-160°C, and 158-164°C. This temperature range can be influenced by factors such as heating rate and the presence of other substances in the formulation.

Q2: What are the primary decomposition products of OBSH?

A2: The thermal decomposition of OBSH primarily yields nitrogen gas (N₂) and water vapor (H₂O).[2][3] The release of nitrogen gas is the key function of OBSH as a blowing agent in polymer foaming applications.

Q3: Can the activation temperature of OBSH be modified?

A3: Yes, the decomposition temperature of OBSH can be lowered by using activators. Common activators include urea (B33335) and metal salts like zinc oxide and zinc stearate (B1226849).[4] The addition of these substances can initiate the decomposition process at temperatures lower than that of pure OBSH, providing greater flexibility in experimental design.

Q4: Is OBSH soluble in common laboratory solvents?

A4: OBSH is generally insoluble in water and has limited solubility in most common organic solvents.[1]

Q5: What are the main applications of OBSH?

A5: OBSH is widely used as a chemical blowing agent in the plastics and rubber industries to create foamed materials.[5] It is also utilized in the production of various polymers where a controlled release of gas is required.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the thermal activation of OBSH.

Problem Potential Cause Recommended Solution
Premature Decomposition (Foaming starts at a lower temperature than expected) Presence of unintentional activators in the formulation. Incorrect storage of OBSH, leading to degradation.- Analyze all components of your mixture for potential activating species (e.g., metal ions). - Ensure OBSH is stored in a cool, dry place away from heat and incompatible materials.
Incomplete or Slow Decomposition (Poor foaming or low gas yield) The processing temperature is too low to reach the activation point of OBSH. Insufficient concentration of activators.- Gradually increase the processing temperature in increments of 5-10°C. - Increase the concentration of the activator (e.g., urea, zinc oxide) in a stepwise manner, monitoring the effect on decomposition.
Non-Uniform Cell Structure in Foamed Polymers Uneven distribution of OBSH or activators within the polymer matrix. Decomposition rate is too rapid for the polymer viscosity.- Improve the mixing process to ensure homogeneous dispersion of all components. - Consider using a retarder or a lower concentration of activator to slow down the gas release, allowing for more uniform cell formation.
Polymer Degradation or Discoloration The processing temperature is excessively high, causing both OBSH decomposition and polymer chain scission.- Lower the processing temperature. If a lower temperature is not feasible for polymer processing, utilize an activator to reduce the OBSH decomposition temperature to a more suitable range.
Inconsistent Results Between Batches Variation in the purity or particle size of OBSH. Inconsistent concentrations of activators or other additives.- Use OBSH from the same batch for a series of related experiments. - Precisely control the formulation and mixing ratios for each experiment.

Quantitative Data on OBSH Activation

The activation temperature of OBSH can be tailored by the addition of activators. The following table summarizes the typical decomposition range of OBSH and the effect of common activators.

Compound Decomposition Temperature (°C) Gas Yield (mL/g) Notes
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) 140 - 164~125The exact temperature can vary with the heating rate.
OBSH with Urea LoweredNot specifiedUrea acts as an effective activator through a proposed hydrogen bond mechanism.[4]
OBSH with Zinc Oxide (ZnO) LoweredNot specifiedZinc oxide is a common activator for sulfonyl hydrazide blowing agents.[4]
OBSH with Zinc Stearate LoweredNot specifiedSimilar to zinc oxide, zinc stearate can reduce the decomposition temperature of OBSH.[4]

Experimental Protocols

Determining OBSH Activation Temperature using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak decomposition temperatures of OBSH.

Apparatus:

  • Differential Scanning Calorimeter (e.g., Netzsch DSC 200 PC or equivalent)[3]

  • Aluminum crucibles and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of OBSH into an aluminum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 250°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset temperature of the exothermic peak corresponds to the start of decomposition.

    • The peak temperature of the exotherm represents the temperature of maximum decomposition rate.

Investigating the Effect of Activators using Thermogravimetric Analysis (TGA)

Objective: To quantify the effect of an activator (e.g., zinc oxide) on the decomposition temperature of OBSH by measuring mass loss.

Apparatus:

  • Thermogravimetric Analyzer

  • Ceramic or platinum crucibles

  • Microbalance

Procedure:

  • Sample Preparation:

    • Prepare a series of OBSH and zinc oxide mixtures with varying weight percentages of ZnO (e.g., 1%, 2%, 5% w/w).

    • Accurately weigh 5-10 mg of the mixture into a TGA crucible.

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of weight loss for each mixture.

    • Compare the decomposition temperatures of the mixtures to that of pure OBSH to quantify the effect of the activator.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_optimization Optimization prep_obsh Weigh pure OBSH dsc DSC Analysis (Heating rate: 10°C/min) prep_obsh->dsc prep_mix Prepare OBSH/Activator Mixtures tga TGA Analysis (Heating rate: 10°C/min) prep_mix->tga onset_peak Determine Onset and Peak Decomposition Temps dsc->onset_peak mass_loss Analyze Mass Loss vs. Temperature tga->mass_loss compare Compare Activated vs. Unactivated OBSH onset_peak->compare mass_loss->compare optimize Optimize Activator Concentration and Temperature compare->optimize

Caption: Workflow for optimizing OBSH activation temperature.

decomposition_pathway obsh 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) heat Heat (Activation Temperature) intermediates Sulfonyl Radical Intermediates heat->intermediates Decomposition Initiation products Decomposition Products intermediates->products n2 Nitrogen Gas (N₂) products->n2 h2o Water Vapor (H₂O) products->h2o byproducts Solid Byproducts products->byproducts

Caption: Simplified thermal decomposition pathway of OBSH.

References

Technical Support Center: 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Gas Release Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the gas release efficiency of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during foaming experiments using OBSH.

Issue 1: Low Gas Yield or Insufficient Foam Expansion

  • Symptoms: The final product has a higher density than expected, a lower volume, or insufficient cell formation.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Decomposition Temperature The processing temperature may be too low for the OBSH to decompose fully. The typical decomposition temperature for OBSH is in the range of 130-160°C.[1] Increase the processing temperature gradually, ensuring it does not degrade the polymer matrix.
Decomposition Rate Mismatch The vulcanization or cross-linking rate of the polymer is faster than the gas release rate of OBSH.[2] Adjust the formulation to synchronize the decomposition of the blowing agent with the curing of the rubber. This can be achieved by selecting a vulcanizing agent with a critical temperature that matches the decomposition temperature of OBSH.[2]
Insufficient OBSH Concentration The amount of OBSH in the formulation is too low to generate the required gas volume. The theoretical gas number for OBSH is 313 cm³/g.[3] Review your calculations and consider increasing the OBSH concentration.
Presence of Retarders Certain compounds in the formulation may be inhibiting the decomposition of OBSH. Review all components of your mixture for known retarders.

Issue 2: Premature Decomposition of OBSH

  • Symptoms: Gas is released too early in the process, leading to gas loss before the polymer has reached the appropriate viscosity to trap it. This can result in a collapsed foam structure or surface defects.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Processing Temperature Too High The initial processing temperature is exceeding the decomposition temperature of the OBSH. Lower the initial processing temperature and consider a temperature ramping profile.
Presence of Strong Activators Unintended activators in the formulation are lowering the decomposition temperature of OBSH. Review the formulation for components like zinc salts, organic accelerators, amines, or acids that are known to activate OBSH.[2][4]
Prolonged Storage at Elevated Temperatures The rubber compound has been stored for too long or at a high temperature, causing the blowing agent to partially decompose.[2] Store the compound in a cool, dry place and process it in a timely manner.

Issue 3: Uneven Cell Structure or Large Voids

  • Symptoms: The final foamed product exhibits an inconsistent cell structure, with areas of large, non-uniform cells or voids.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor OBSH Dispersion The OBSH powder is not evenly distributed throughout the polymer matrix. Improve mixing and dispersion techniques to ensure a homogenous blend.
Decomposition Rate Too Rapid The gas is being generated too quickly, leading to cell coalescence. This can be caused by excessive temperature or the presence of strong activators. Reduce the temperature or the concentration of activators.
Inadequate Pressure Insufficient pressure during the foaming process can allow gas bubbles to expand uncontrollably. Ensure the molding or extrusion process maintains adequate pressure.

Issue 4: Foam Collapse or Shrinkage

  • Symptoms: The foam structure collapses after initial expansion, or the final product shrinks significantly after cooling.[5]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Curing The polymer matrix is not sufficiently cured or cross-linked to maintain the cellular structure as the gas pressure dissipates upon cooling.[5] Adjust the curing system to ensure a stable structure is formed.
Mismatch Between Gas Generation and Curing The gas is generated before the polymer has developed enough strength to contain it. Synchronize the OBSH decomposition with the polymer's curing profile.[2]
High Closed-Cell Content A high percentage of closed cells can lead to shrinkage upon cooling.[6] This can be influenced by the formulation, particularly the type and amount of catalysts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical decomposition temperature of OBSH?

A1: The decomposition temperature of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is generally in the range of 130-160°C.[1] However, this can be influenced by the presence of activators or retarders in the formulation. Some sources indicate a more specific range of 158-164°C under certain testing conditions.

Q2: How can I lower the decomposition temperature of OBSH?

A2: The decomposition temperature of OBSH can be lowered by using activators. These are compounding ingredients that include amines, acids, and some metal stearates.[4] For example, urea (B33335) and triethanolamine (B1662121) (TEA) are very strong activators that can reduce the decomposition temperature to as low as 125°C.[4]

Q3: What are the main decomposition products of OBSH?

A3: The decomposition of OBSH is an exothermic reaction that primarily releases nitrogen gas (N₂) and water vapor.[7] It also forms a sulfur-based oligomeric residue.[3]

Q4: What is the theoretical gas volume of OBSH?

A4: The theoretical gas number for OBSH is approximately 313 cm³ per gram.[3]

Q5: Can OBSH act as more than just a blowing agent?

A5: Yes, in certain applications, OBSH can also function as a cross-linking agent, promoting cross-linking reactions in the material while it generates gas.[1]

Q6: What analytical techniques are used to study OBSH decomposition?

A6: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are common thermal analysis techniques used to study the decomposition kinetics of OBSH.[7] DSC can determine the exothermic decomposition temperature, while TGA measures the weight loss associated with gas formation.

Quantitative Data Summary

Table 1: Decomposition Properties of OBSH

PropertyValueSource
Decomposition Temperature Range130 - 160 °C[1]
Decomposition Temperature (5°C/min in air)158 - 164 °C
Gas Volume~313 cm³/g[3]
Primary Gaseous ProductsNitrogen (N₂), Water Vapor[7]

Table 2: Classification of OBSH Activators

Activator StrengthExamplesEffectSource
Very Strong Urea, Triethanolamine (TEA)Effective even at 125°C, with fast decomposition at 135°C.[4]
Strong N,N'-diphenylguanidine (DPG)Significant reduction in decomposition temperature.[4]
Moderate Calcium oxide, Calcium stearate, Stearic acidModerate activation.[4]
Weak Adipic acid, Benzoic acid, Citric acid, Salicylic acid, Lead stearate, Zinc stearateMinor reduction in decomposition temperature.[4]
Very Little Activation Zinc oxide, Phthalic anhydrideNegligible effect on decomposition temperature.[4]

Experimental Protocols

Protocol 1: Determination of OBSH Decomposition Temperature using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset and peak decomposition temperatures of an OBSH-containing compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the OBSH-containing compound into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the decomposition (e.g., 250°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The exothermic peak represents the decomposition of OBSH.

    • Determine the onset temperature (the intersection of the baseline and the tangent of the exothermic peak) and the peak temperature (the point of maximum heat flow).

Protocol 2: Measurement of Gas Evolution using Thermogravimetric Analysis (TGA)

  • Objective: To quantify the weight loss corresponding to gas evolution from an OBSH-containing compound as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the OBSH-containing compound into a TGA crucible.

  • TGA Analysis:

    • Place the crucible into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a controlled, linear rate (e.g., 10°C/min) through the decomposition temperature range.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • The weight loss curve will show a distinct step corresponding to the decomposition of OBSH and the release of gaseous products.

    • The total weight loss percentage can be correlated to the amount of gas evolved.

Visualizations

OBSH_Decomposition_Pathway OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Intermediate Sulfur-based Oligomer OBSH->Intermediate Heat (130-160°C) Gases Nitrogen (N₂) + Water Vapor (H₂O) OBSH->Gases

Caption: Decomposition pathway of OBSH.

Troubleshooting_Workflow Start Foaming Issue Identified Issue_Type What is the primary symptom? Start->Issue_Type Low_Yield Low Gas Yield / Insufficient Expansion Issue_Type->Low_Yield Low Volume Premature_Decomp Premature Decomposition Issue_Type->Premature_Decomp Early Gas Release Uneven_Cells Uneven Cell Structure Issue_Type->Uneven_Cells Poor Structure Check_Temp Is processing temp. in 130-160°C range? Low_Yield->Check_Temp Check_Activators Review formulation for unintended activators. Premature_Decomp->Check_Activators Check_Dispersion Improve OBSH dispersion. Uneven_Cells->Check_Dispersion Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Adjust_Formulation Adjust Formulation (OBSH conc., activators) Check_Temp->Adjust_Formulation Yes Check_Activators->Adjust_Formulation Adjust_Process Adjust Process (mixing, pressure) Check_Dispersion->Adjust_Process End Problem Resolved Adjust_Temp->End Adjust_Formulation->End Adjust_Process->End Factors_Affecting_Efficiency cluster_Process Process Parameters cluster_Formulation Formulation Components Efficiency Gas Release Efficiency Temperature Temperature Temperature->Efficiency Pressure Pressure Pressure->Efficiency Mixing Mixing/Dispersion Mixing->Efficiency OBSH_Conc OBSH Concentration OBSH_Conc->Efficiency Activators Activators (e.g., Urea, Stearic Acid) Activators->Efficiency Polymer_Matrix Polymer Matrix (Viscosity, Cure Rate) Polymer_Matrix->Efficiency

References

reducing foam shrinkage in polyurethane foams using chemical modifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of chemical modifiers to reduce shrinkage in polyurethane (PU) foams.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of shrinkage in polyurethane foams?

A1: Polyurethane foam shrinkage is primarily caused by a pressure difference between the inside and outside of the foam's cells after the foam has solidified. The main contributing factors are:

  • Gas Diffusion and Thermal Equilibrium: The gases produced during the foaming reaction (like CO₂) and physical blowing agents are trapped within the foam's closed cells. As the foam cools, these gases also cool and contract, creating a partial vacuum that can cause the cell walls to collapse inward, leading to overall shrinkage.[1][2] This is the most common reason for shrinkage.[1]

  • Improper or Incomplete Curing: If the polymer matrix does not cure sufficiently and build enough mechanical strength, it cannot withstand the internal pressure changes during cooling.[1][2] An imbalance between the foaming (gassing) and gelation (polymerization) reactions is a frequent cause; if the gel reaction is too slow, the foam structure isn't strong enough to support itself.[3][4][5]

  • High Closed-Cell Content: While a closed-cell structure is desirable for insulation, an excessively high closed-cell rate means more gas is trapped. This exacerbates the pressure differential upon cooling, leading to a greater tendency for shrinkage.[3]

Q2: What is the primary role of a silicone surfactant in preventing foam shrinkage?

A2: Silicone surfactants are essential stabilizers in most polyurethane foam formulations.[6] They perform several critical functions to ensure dimensional stability:

  • Reduce Surface Tension: They lower the surface tension of the liquid polymer mixture, which facilitates the formation of a large number of small, uniform bubbles (cells).[7]

  • Stabilize Cell Walls: Surfactants form a film around the gas bubbles, preventing them from collapsing or merging (coalescing) while the polymer matrix is still liquid and curing. This mechanical reinforcement is crucial for maintaining the foam's integrity from the initial mixing stage through final curing.

  • Control Cell Structure: By promoting a uniform and fine cell structure, surfactants help create a stronger overall foam that is more resistant to shrinkage forces.[8][9] In flexible foams, they also play a role in cell opening near the end of the foam's rise, which helps to release internal pressure and prevent shrinkage.[6]

Q3: How do crosslinking agents improve the dimensional stability of PU foams?

A3: Crosslinking agents are small molecules with multiple reactive groups (like hydroxyls or amines) that create a three-dimensional polymer network.[10] This network is key to the foam's final properties. By increasing the number of connections, or crosslinks, between the polymer chains, these agents significantly enhance the foam's mechanical strength, hardness, and thermal stability.[10][11] A more densely crosslinked foam has a stronger "skeleton" that is better able to resist the internal vacuum forces that occur during cooling, thus preventing shrinkage and improving dimensional integrity.[11] Common crosslinking agents include diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEOA).[10]

Q4: What are "cell openers," and how do they help manage shrinkage?

A4: Cell openers are chemical additives designed to control the percentage of open vs. closed cells in the foam structure. In many foams, especially flexible types, a high number of closed cells can lead to significant shrinkage as the trapped gas cools.[3][5] Cell openers work towards the end of the foaming reaction to rupture some of the cell walls (membranes), allowing the internal pressure to equalize with the atmosphere. This prevents the formation of a vacuum inside the cells and thus minimizes shrinkage.[12] Adding 0.5%–1.5% of a cell opener can be an effective strategy.[13]

Q5: Can the choice of polyol affect foam shrinkage?

A5: Yes, the type of polyol is critical. Low-functionality polyols (meaning they have fewer reactive sites for crosslinking) can lead to a weaker polymer network that is more susceptible to shrinkage.[14][15] To counteract this, formulations can be modified by blending low-functionality polyols with higher-functionality ones, such as sucrose-based polyols, to increase the overall crosslink density and create more dimensionally stable foams.[14][15]

Troubleshooting Guide

Q: My foam is shrinking uniformly across its entire volume after cooling. What is the likely chemical cause and how can I fix it?

A: This issue typically points to an imbalance in reaction kinetics or an overly high closed-cell rate.

  • Potential Cause 1: Gel reaction is too slow compared to the blowing reaction. The foam structure expands fully before the polymer network is strong enough to maintain its shape, leading to a slow collapse or shrinkage as it cures and cools.[4]

    • Solution: Adjust the catalyst package. Slightly increase the concentration of the gelling catalyst (often a tin-based catalyst) to accelerate the polymerization and build strength faster.[3][4]

  • Potential Cause 2: High closed-cell content. The foam has too many sealed cells, creating a significant internal vacuum upon cooling.[3]

    • Solution: Introduce or increase the concentration of a cell-opening additive.[12] Alternatively, using a different silicone surfactant that promotes better cell opening can also resolve the issue.[3]

Q: I am observing localized depressions, collapses, or uneven shrinkage on the foam's surface. What should I investigate?

A: This pattern usually indicates a non-uniform reaction, often stemming from poor mixing.

  • Potential Cause: Inadequate mixing of raw materials. If the polyol, isocyanate, catalysts, and modifiers are not homogeneously mixed, some areas will react at different rates, leading to localized weak spots that shrink or collapse.[3][4]

    • Solution: Verify and optimize your mixing parameters. Ensure the mixing speed and duration are sufficient to create a uniform blend.[3][4] For lab-scale experiments, a mixing speed of 1,500 to 2,000 RPM for 10 to 15 seconds is a good starting point.[3] Also, check for any dead zones in the mixing equipment.[4]

Q: My foam rises well initially but then collapses completely before it can cure. What chemical modifier should I adjust?

A: Catastrophic collapse indicates that the cell walls are rupturing prematurely because the polymer matrix has virtually no strength.

  • Potential Cause 1: Insufficient stabilization. The silicone surfactant level may be too low, or the chosen surfactant may not be effective enough for the formulation, leading to premature coalescence of bubbles.[7]

    • Solution: Increase the surfactant concentration in small increments. If that doesn't work, trial a different, more potent silicone surfactant designed for your type of foam system (e.g., rigid vs. flexible).

  • Potential Cause 2: Extremely low crosslink density. The polymer network is too weak to contain the expanding gas.

    • Solution: Increase the amount of a crosslinking agent (e.g., TEOA). This will build a more robust three-dimensional network, increasing the foam's internal strength (often called "green strength") during the critical rising and curing phases.

Q: I've started using a new bio-based polyol and am now seeing severe shrinkage, which didn't happen with my petroleum-based polyol. How can I adapt my formulation?

A: Bio-based polyols can sometimes have lower functionality or reactivity, leading to an under-cured and dimensionally unstable foam.[2][14]

  • Potential Cause: Inadequate curing and low crosslink density. The reaction may not be generating enough heat to cure properly, or the polyol's structure may not be creating a sufficiently robust network.[2]

    • Solution 1: Add a co-polyol with higher functionality to increase the overall crosslink density of the system.[14]

    • Solution 2: Incorporate reinforcing fillers. Studies have shown that adding a small amount (e.g., 0.4 wt%) of cellulose (B213188) nanofibers (CNF) can act as a nucleating agent and significantly reduce shrinkage in such systems.[16]

    • Solution 3 (Process-based): Preheating the polyol and isocyanate components before mixing can increase the peak reaction temperature, promoting a more complete cure and reducing shrinkage.[2]

Data on Chemical Modifiers and Foam Stability

The following tables summarize key quantitative data and formulation adjustments for controlling foam shrinkage.

Table 1: Reported Efficacy of Different Chemical Modifiers

Modifier TypeExampleObservationResultSource(s)
High-Functionality Polyol Sucrose-based PolyolUsed to modify a low-functionality PET waste-based polyol.Resulted in dimensionally stable foams with linear changes of ≤ 0.5%.[14][15]
Reinforcing Filler Cellulose Nanofiber (CNF)Added at 0.4 wt% to a semi-rigid PU foam formulation.Reduced foam shrinkage by a factor of 15.4.[16]
Crosslinking Agent Triethanolamine (TEOA)Content was varied to adjust crosslinking density in a semi-rigid foam.Increased crosslink density led to a higher glass-transition temperature, indicating a more stable network.
Specialty Surfactant Perfluorinated SulfonamideUsed in water-blown flexible PU foams.Reduced foam shrinkage upon demolding without the need for mechanical crushing.[17]

Table 2: Typical Formulation and Process Adjustments to Mitigate Shrinkage

ParameterRecommended AdjustmentTarget IssueSource(s)
Gel Catalyst Increase dose in small increments (0.05–0.1 phr).Slow gelation rate, uniform shrinkage.[4]
Cell Opener Add 0.5%–1.5% based on polyol weight.High closed-cell content, uniform shrinkage.[13]
Water (Blowing Agent) Reduce water and substitute with a physical blowing agent.High exotherm, imbalance in reaction kinetics.[3]
Silicone Surfactant Increase concentration or switch to a more potent grade.Foam collapse, poor cell structure.[3]
TDI Index Maintain an index between 1.03 and 1.10 for soft foams.Insufficient crosslinking, weak foam.[3]
Component Temperature Pre-heat raw materials.Low reaction temperature, incomplete cure.[2][18]

Experimental Protocols

Protocol 1: General Method for Preparing Lab-Scale Polyurethane Foam

This protocol describes a general procedure for preparing a polyurethane foam sample to test the effect of a chemical modifier.

  • Preparation: Pre-condition all raw materials (polyol, isocyanate, catalysts, surfactant, blowing agent, and modifier) to the recommended temperature (typically 20-25°C).[1]

  • Polyol Component ("B-Side") Pre-mix: In a suitable container (e.g., a paper cup), accurately weigh and combine the polyol, catalyst(s), silicone surfactant, blowing agent (e.g., water), and the chemical modifier being tested.

  • Mixing B-Side: Mix the B-side components thoroughly using a mechanical stirrer at a controlled speed (e.g., 2000 RPM) for approximately 30-60 seconds until a homogeneous mixture is achieved.

  • Adding Isocyanate ("A-Side"): Add the pre-weighed isocyanate component to the B-side mixture.

  • Final Mix: Immediately begin mixing the combined components at high speed (e.g., 2000 RPM) for a short, precise duration (e.g., 10-15 seconds).[3]

  • Pouring and Curing: Promptly pour the reacting mixture into a mold or container to allow for free rise. Observe and record cream time, gel time, and tack-free time.[19] Allow the foam to cure for the specified duration (e.g., 24 hours) at ambient or elevated temperature as required by the formulation.

Protocol 2: Assessment of Foam Dimensional Stability

This protocol outlines how to quantify foam shrinkage.

  • Sample Preparation: After the foam has fully cured (e.g., 24 hours), carefully cut a specimen of a defined shape and size (e.g., a 10x10x10 cm cube) from the core of the foam block.[19]

  • Initial Measurement: Immediately after cutting, use calipers to measure the length, width, and thickness of the specimen. Record these as the initial dimensions (L₀, W₀, H₀).

  • Conditioning: Place the foam specimen in a controlled environment. For accelerated testing, a conditioning chamber set to a specific temperature and humidity (e.g., 70°C and 90% relative humidity) can be used.[14] For ambient testing, leave the sample at room temperature.

  • Final Measurement: After a pre-determined period (e.g., 24 or 48 hours), remove the specimen from the conditioning environment and re-measure its dimensions (L₁, W₁, H₁).

  • Calculation: Calculate the percentage of linear shrinkage for each dimension using the formula: % Shrinkage = ((Initial Dimension - Final Dimension) / Initial Dimension) * 100

  • Analysis: Compare the shrinkage values of the control foam (without the modifier) to the foam containing the chemical modifier to determine its effectiveness. A dimensionally stable foam will exhibit a low percentage of shrinkage (e.g., < 1%).[14]

Visual Guides

Troubleshooting_Logic Observe Observe Foam Shrinkage Uniform Uniform Shrinkage Observe->Uniform Localized Localized Shrinkage / Depressions Observe->Localized Collapse Total Foam Collapse Observe->Collapse Cause1 Potential Cause: High Closed-Cell Rate or Slow Gel Reaction Uniform->Cause1 Cause2 Potential Cause: Poor Mixing Localized->Cause2 Cause3 Potential Cause: Weak Cell Structure or Low Crosslink Density Collapse->Cause3 Solution1 Solution: - Adjust Catalyst Balance - Increase Cell Opener - Change Surfactant Cause1->Solution1 Solution2 Solution: - Optimize Mixing Time/Speed - Check Equipment Cause2->Solution2 Solution3 Solution: - Increase Surfactant Level - Add Crosslinker Cause3->Solution3

Caption: Troubleshooting logic for identifying and solving foam shrinkage issues.

Modifier_Mechanisms cluster_foam PU Foam Matrix Polymer Polymer Chains Cell Gas Cell (Bubble) Surfactant Silicone Surfactant Surfactant->Cell Stabilizes Interface Crosslinker Crosslinking Agent Crosslinker->Polymer Creates 3D Network CellOpener Cell Opener CellOpener->Cell Ruptures Membrane (at end of rise) Experimental_Workflow A 1. Formulation Design (Control vs. Modifier) B 2. Component Pre-Mixing (B-Side Preparation) A->B C 3. A-Side + B-Side Mixing B->C D 4. Foaming & Curing C->D E 5. Dimensional Stability Test (Measure Shrinkage) D->E F 6. Analysis & Comparison E->F

References

addressing uneven foam density with 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and professionals using 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) as a chemical blowing agent. The primary focus is to address and resolve issues related to uneven foam density and inconsistent cell structure in polymer matrices.

Troubleshooting Guide: Uneven Foam Density

Uneven foam density is a common challenge that can manifest as large, irregular cells, voids, or sections of un-foamed polymer. This guide addresses the most frequent causes and provides systematic solutions.

Q1: My foamed product has large, inconsistent voids and a non-uniform cell structure. What is the most likely cause?

A1: The most common cause of large voids and uneven cell structure is poor dispersion of the OBSH powder within the polymer matrix.[1] If the blowing agent is not distributed evenly, gas will be generated in localized, concentrated areas, leading to large bubbles rather than a fine, uniform cell structure.[1]

  • Solution:

    • Improve Mixing: Ensure thorough pre-mixing of OBSH with the polymer resin. High-speed mixers or twin-screw extruders are recommended for achieving uniform dispersion.[1]

    • Verify Particle Size: The particle size of the OBSH powder is critical for even distribution.[1][2] An optimized particle size of 10-50 μm is often recommended to prevent issues.[2] If the particle size is too large, it will disperse unevenly.[2]

    • Use a Masterbatch: Consider using a pre-dispersed OBSH masterbatch, where the blowing agent is already incorporated into a polymer carrier. This can significantly improve dispersion and handling.

Q2: Foaming seems to start too early or too rapidly, resulting in surface defects and collapsed cells. Why is this happening?

A2: This issue typically points to a problem with temperature control or unintended activation of the blowing agent.

  • Incorrect Processing Temperature: If the processing temperature is too high or exceeds the optimal decomposition range of OBSH too quickly, the gas will evolve violently and uncontrollably. This rapid release doesn't allow the polymer viscosity to properly contain the gas, leading to cell collapse and uneven structures. The ideal decomposition range for pure OBSH is typically between 143°C and 160°C.[3][4]

  • Unintended Activation: Many common compounding ingredients can act as "activators," significantly lowering the decomposition temperature of OBSH to as low as 125°C.[3] If your formulation includes materials like urea, amines, certain metal stearates (e.g., zinc stearate), or acidic compounds, they may be causing premature decomposition.[3][5]

  • Solution:

    • Verify Temperature Profile: Carefully monitor and control the temperature profile of your processing equipment (e.g., extruder, injection molder). Ensure the temperature is high enough for efficient decomposition but does not cause an overly rapid reaction.

    • Review Formulation: Analyze all components in your formulation for known OBSH activators. If an activator is present, you must adjust your processing temperatures to the lower decomposition range or consider replacing the activating component if possible.

    • Isothermal Analysis: Conduct isothermal thermogravimetric analysis (TGA) on your complete compound to determine the actual decomposition temperature in your specific formulation.[5]

Q3: My foam density is higher than expected, and the material seems under-expanded. What should I check?

A3: Insufficient expansion is generally caused by the processing temperature being too low or an insufficient amount of blowing agent.

  • Solution:

    • Increase Temperature: Gradually increase the processing temperature to ensure it fully enters the OBSH decomposition range (150-160°C for unactivated systems).[1] If the temperature is too low, insufficient gas will be generated, resulting in a poorly foamed product.

    • Check Dosage: Verify that the dosage of OBSH is correct for your target density. Typical usage levels range from 0.3% to 2.0% by weight, depending on the polymer and desired foam density.[1]

    • Ensure Proper Curing/Viscosity: The polymer matrix must have the correct viscosity at the moment of gas evolution to trap the gas effectively. If the polymer's viscosity is too low (e.g., due to temperature or formulation), the gas may escape before the structure is set.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide).

PropertyValueNotes
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)Also known as OBSH.[2][6]
CAS Number 80-51-3---
Appearance White to off-white fine crystalline powder[1][6]
Decomposition Temp. 150 - 160 °CThis is the typical range for pure OBSH.[1][4][6]
Decomposition with Activators As low as 125 °CActivators like urea, amines, and some metal salts can lower the decomposition temperature.[3]
Gas Yield ~125 mL/gPrimarily releases Nitrogen (N2) gas.[4][7]
Recommended Dosage 0.3 - 2.0 %Dependent on the polymer and target foam density.[1]
Optimal Particle Size 10 - 50 µmCrucial for achieving uniform dispersion.[2]

Experimental Protocols

Protocol: Measuring Bulk Foam Density

This protocol describes a standard method for determining the bulk density of a regularly shaped foam sample, which is a critical metric for assessing the uniformity of the foaming process.

Objective: To calculate the density (mass per unit volume) of a foam sample.

Materials:

  • Calibrated digital scale (accuracy to at least 0.01 g)

  • Digital calipers

  • Foam sample cut into a regular shape (e.g., a cube or rectangular prism)

  • Cutting tool (sharp knife or saw)

Methodology:

  • Sample Preparation: Carefully cut a representative sample from the foamed material.[8] Ensure the sample has a regular shape (cube or rectangular prism) to simplify volume calculations and is free of surface defects from the cutting process.[8]

  • Mass Measurement: Place the prepared foam sample on the calibrated digital scale and record its mass (m) in grams.[8][9]

  • Dimension Measurement: Using digital calipers, measure the length (l), width (w), and height (h) of the sample in centimeters.[9] For accuracy, take at least three measurements for each dimension at different points and calculate the average.

  • Volume Calculation: Calculate the volume (V) of the sample using the formula for a rectangular prism:

    • V (cm³) = average length (cm) × average width (cm) × average height (cm).[8][9]

  • Density Calculation: Calculate the density (ρ) using the formula:

    • ρ (g/cm³) = Mass (g) / Volume (cm³).[8]

  • Data Recording: Repeat the measurement for at least three different samples from various locations within the bulk foamed material to assess density uniformity. Record all measurements and calculated densities in a lab notebook.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Uneven Foam Density start Uneven Foam Density Observed check_dispersion Q1: Are there large, inconsistent voids? start->check_dispersion dispersion_issue Potential Cause: Poor OBSH Dispersion check_dispersion->dispersion_issue Yes check_temp Q2: Is foaming premature or too rapid? check_dispersion->check_temp No dispersion_solution Solution: 1. Improve Mixing Protocol 2. Verify Particle Size 3. Use Masterbatch dispersion_issue->dispersion_solution end_node Foam Quality Improved dispersion_solution->end_node temp_issue Potential Cause: 1. Temp Too High 2. Unintended Activation check_temp->temp_issue Yes check_expansion Q3: Is density too high (under-expanded)? check_temp->check_expansion No temp_solution Solution: 1. Verify Temperature Profile 2. Review Formulation for Activators temp_issue->temp_solution temp_solution->end_node expansion_issue Potential Cause: 1. Temp Too Low 2. Insufficient Dosage check_expansion->expansion_issue Yes expansion_solution Solution: 1. Increase Processing Temp 2. Verify OBSH Dosage expansion_issue->expansion_solution expansion_solution->end_node

Caption: A logical workflow for diagnosing the root cause of uneven foam density.

OBSH_Decomposition Simplified OBSH Decomposition Pathway cluster_products Decomposition Products OBSH OBSH (C12H14N4O5S2) N2 Nitrogen Gas (N2) (Primary Foaming Agent) OBSH->N2 Decomposes to yield H2O Water Vapor (H2O) OBSH->H2O Residue Solid Residue OBSH->Residue Heat Heat (>150°C) Heat->N2 Activator Activator (e.g., Urea, ZnO) Activator->N2 Lowers Temp.

Caption: The thermal decomposition of OBSH yields nitrogen gas for foaming.

Frequently Asked Questions (FAQs)

Q: What is the primary gas generated by OBSH? A: The decomposition of OBSH primarily generates nitrogen (N2) gas, along with small amounts of water vapor and a solid residue.[1][2][4] Nitrogen is an inert gas, which is advantageous for product stability and safety.[4]

Q: Is OBSH compatible with all polymers? A: OBSH is versatile and compatible with a wide range of polymers, including PVC, EVA, PE, natural rubber, EPDM, and ABS.[1] However, the processing temperature of the polymer must align with the decomposition temperature of OBSH (with or without activators).[10]

Q: How should OBSH be stored? A: OBSH should be stored in a cool, dry place in a tightly sealed container, away from heat, sparks, and oxidizing agents.[11] Avoid prolonged exposure to temperatures above 80°C during storage or pre-mixing to prevent premature decomposition.[1]

Q: Can OBSH be used in combination with other blowing agents? A: Yes, OBSH is often used in combination with other blowing agents, such as azodicarbonamide (B1663908) (ADCA) or endothermic agents like sodium bicarbonate, to achieve specific cell structures or processing characteristics.[3][12][13]

References

Technical Support Center: Synergistic Effects of Hydrazone-Linked Therapeutics with Co-additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of therapeutics conjugated via hydrazone linkages, particularly in combination with co-additives within various drug delivery systems.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary advantage of using a hydrazone linker in drug delivery systems?

Hydrazone linkers are prized for their pH-sensitive nature. They are relatively stable at physiological pH (~7.4) but are designed to hydrolyze and cleave under the acidic conditions often found in the microenvironment of tumors or within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This property allows for the targeted and controlled release of a conjugated drug within cancer cells, which can minimize off-target toxicity.[1]

Q2: What is a "synergistic effect" in the context of drug delivery?

A synergistic effect occurs when the combined therapeutic effect of two or more agents is greater than the sum of their individual effects.[2][3] In drug delivery, this can be achieved by co-delivering two different drugs or by combining a drug with a co-additive (e.g., an excipient) that enhances its efficacy.

Q3: Can excipients in a formulation have a synergistic effect with the active drug?

Yes, excipients can do more than just serve as vehicles. Certain excipients can synergistically enhance the therapeutic effect of a drug. For example, some polymers used in nanoparticle formulations can help overcome multi-drug resistance in cancer cells, thereby increasing the efficacy of the co-delivered chemotherapeutic agent.

Experimental Design & Troubleshooting

Q4: My hydrazone-linked drug conjugate shows premature release at neutral pH. What could be the cause?

Premature drug release at pH 7.4 is a common issue. Several factors can contribute to this instability:

  • Structural Features: Hydrazones derived from aliphatic aldehydes or ketones are generally less stable than those from aromatic ones due to less conjugation.

  • Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis.

  • Steric Hindrance: Less steric hindrance around the carbon-nitrogen double bond can lead to faster cleavage.

Q5: The drug release from my hydrogel is too slow in the acidic target environment. How can I troubleshoot this?

If the payload release is inefficient in the acidic environment of target cells, consider the following:

  • Linker Chemistry: The specific hydrazone linker used may be too stable. Consider synthesizing a conjugate with a more acid-labile hydrazone.

  • Hydrogel Properties: The hydrogel matrix itself might be hindering drug diffusion even after the linker is cleaved. The pore size of the hydrogel can be influenced by the concentration of the polymer and crosslinker.[4] A more porous microstructure may lead to faster drug release.[4]

  • Internal pH Verification: Ensure that the in vitro model accurately reflects the acidic pH required for cleavage. The local pH within the hydrogel or at the cell-hydrogel interface might not be as low as expected.

Q6: My synergy assay results (Combination Index values) are inconsistent. What are the common pitfalls?

Inconsistent Combination Index (CI) values often stem from variability in the dose-response data for the individual drugs and the combination. Key areas to troubleshoot include:

  • Inaccurate IC50 Values: The CI calculation is highly dependent on the accuracy of the IC50 values for each drug. Ensure you have reproducible dose-response curves for each individual agent.

  • Cell-Based Variability: Use low-passage number cells, standardize cell seeding density, and ensure the authenticity of your cell lines to minimize biological variability.

  • Data Range: Exclude data points at very low or very high effect levels (e.g., Fa < 0.2 or Fa > 0.8), as these can disproportionately affect the calculations and lead to higher variability.[5]

Data Presentation: Synergistic Effects in Drug Delivery

The following tables summarize quantitative data on the performance of hydrazone-linked drug delivery systems and the synergistic effects observed in combination therapies.

Table 1: pH-Dependent Drug Release from Hydrazone-Linked Nanoparticles

FormulationpHCumulative Drug Release (%) after 72hReference
DOX-loaded pH-sensitive Nanoparticles7.4< 40%
DOX-loaded pH-sensitive Nanoparticles5.0~80%[6]
PFE-DOX-2 (acylhydrazone linked)7.432%
PFE-DOX-2 (acylhydrazone linked)5.566%[7]
NCOFs-NN-DOX@SP (hydrazone linked)7.4~15%[8]
NCOFs-NN-DOX@SP (hydrazone linked)5.2~86%[8]

Table 2: Synergistic Cytotoxicity of Drug Combinations (Combination Index)

Cell LineDrug CombinationEffect Level (Fa)Combination Index (CI)InterpretationReference
MCF-75-FU + Quetiapine (highest concentration combo)~0.8< 1Synergism[9]
HT-295-FU + Quetiapine (all tested combinations)Not specified< 1Synergism[9]
HT-295-FU + Edaravone (all tested combinations)Not specified> 10Antagonism[9]

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone-Linked Polymer-Drug Conjugate

This protocol describes a general method for conjugating a drug containing a ketone group to a polymer functionalized with hydrazide groups.

Materials:

  • Polymer with hydrazide functional groups (e.g., hydrazide-modified hyaluronic acid)

  • Drug with a ketone or aldehyde group (e.g., Doxorubicin)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Glacial acetic acid (catalyst)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the hydrazide-functionalized polymer in anhydrous DMF.

  • Add the drug to the polymer solution and stir until fully dissolved.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24-48 hours under gentle stirring and protection from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, FTIR).

  • Upon completion, transfer the reaction mixture to a dialysis bag.

  • Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted drug and solvent.

  • Lyophilize the purified polymer-drug conjugate to obtain a solid product.

  • Characterize the final product using techniques such as ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm conjugation and determine drug loading.

Protocol 2: Evaluation of Synergistic Cytotoxicity using the Combination Index (CI) Method

This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of two drugs using a cell viability assay and the Chou-Talalay Combination Index method.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Drug A and Drug B (one or both may be part of a delivery system)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

  • CompuSyn software or other software for CI calculation[10][11]

Procedure:

  • Determine IC50 for Individual Drugs:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Drug A and Drug B individually for a predetermined time (e.g., 48 or 72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 value for each drug (the concentration that inhibits 50% of cell growth).

  • Drug Combination Assay:

    • Choose a fixed concentration ratio of Drug A and Drug B (e.g., based on their IC50 ratio).

    • Prepare serial dilutions of the drug combination, maintaining the fixed ratio.

    • Treat the cells with the drug combination dilutions for the same duration as the individual drug treatments.

    • Include controls for each drug alone at the concentrations present in the combination dilutions.

    • Measure cell viability.

  • Data Analysis:

    • Enter the dose-response data for each individual drug and the combination into software like CompuSyn.[10]

    • The software will generate Combination Index (CI) values for different effect levels (Fraction affected, Fa).

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2]

    • Generate an Fa-CI plot (Chou-Talalay plot) to visualize the synergy or antagonism across a range of effect levels.[2]

Visualizations

pH_Responsive_Drug_Release cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Nanoparticle Drug-Hydrazone-Polymer Nanoparticle (Stable) Internalization Cellular Uptake (Endocytosis) Nanoparticle->Internalization EPR Effect Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Cleavage Hydrazone Linker Cleavage Endosome->Cleavage Acidic pH Drug_Release Drug Release Cleavage->Drug_Release

Caption: pH-responsive drug release from a hydrazone-linked nanoparticle.

Synergy_Analysis_Workflow Start Start Synergy Experiment Dose_Response_A Dose-Response Curve (Drug A) Start->Dose_Response_A Dose_Response_B Dose-Response Curve (Drug B) Start->Dose_Response_B IC50_Calc Calculate IC50 for each drug Dose_Response_A->IC50_Calc Dose_Response_B->IC50_Calc Combo_Assay Combination Assay (Fixed Ratio) IC50_Calc->Combo_Assay Data_Analysis Data Analysis (e.g., CompuSyn) Combo_Assay->Data_Analysis CI_Plot Generate Fa-CI Plot & Isobologram Data_Analysis->CI_Plot Interpretation Interpret Results (Synergy, Additive, Antagonism) CI_Plot->Interpretation

Caption: Workflow for synergistic effect analysis using the Combination Index method.

Isobologram_Interpretation x_axis Dose of Drug A y_axis Dose of Drug B origin origin->x_axis origin->y_axis IC50_B IC50 (B) IC50_A IC50_A->IC50_B Additive Effect Antagonism Antagonism

References

influence of processing parameters on 4,4'-Oxybis(benzenesulfonyl hydrazide) performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

This technical support center provides researchers, scientists, and development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use and performance of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH).

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and what are its primary applications?

A1: 4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a chemical blowing agent used extensively in the rubber and plastics industry.[1] Its primary function is to decompose upon heating to release nitrogen gas, which creates a cellular or foamed structure within a polymer matrix.[2] This process is used to manufacture a wide range of products, including lightweight materials, thermal insulation, cushioning, and automotive components from polymers like PVC, PE, PP, and various elastomers.[3] The decomposition process produces mainly nitrogen gas, resulting in a fine, closed-cell foam structure with minimal residue.[2]

Q2: What are the key performance indicators for OBSH as a foaming agent?

A2: The performance of OBSH is primarily evaluated based on three key indicators:

  • Decomposition Temperature: The temperature range at which OBSH breaks down to release gas. This is a critical parameter that must be matched with the processing temperature of the polymer.

  • Gas Yield: The volume of gas generated per unit weight of the agent (typically measured in mL/g). A typical gas yield for OBSH is approximately 125 mL/g.[1][4]

  • Foam Structure: The quality of the foam produced, which includes cell size, cell uniformity, and density. OBSH is known for creating fine, uniform cells.[3][5]

Q3: How do processing parameters influence the performance of OBSH?

A3: Processing parameters have a significant impact on OBSH performance. The heating rate affects the kinetics of gas generation; a rapid heating rate can lead to larger, less uniform cells, while a slower rate allows for more gradual gas release and better uniformity.[1] If the processing temperature is too low, insufficient gas is generated, but if it's too high, decomposition can be too rapid, leading to structural defects in the foam. Proper dispersion of OBSH powder within the polymer matrix is also crucial for achieving a uniform cell structure.

Q4: Can the decomposition temperature of OBSH be modified for different polymers?

A4: Yes, the decomposition temperature of OBSH can be adjusted. While its intrinsic decomposition temperature is in the range of 150-165°C, this can be lowered by using activators.[4] Additives such as zinc oxide, zinc stearate, and other organic accelerators can reduce the decomposition temperature, making OBSH suitable for polymers that are processed at lower temperatures.[6] This flexibility makes OBSH a versatile or "universal" blowing agent.[1]

Q5: Are there any applications of OBSH in biomedical or pharmaceutical fields?

A5: The predominant and well-documented application for OBSH is as a foaming agent in the plastics and rubber industries.[1] While direct applications in drug development or influencing biological signaling pathways are not established in the provided literature, its use in creating foamed polymers could be relevant for biomedical devices where lightweight, cushioning, or specific material densities are required. Some literature mentions its potential use in creating antimicrobial masks with anti-fog properties, which is a specialized product application rather than a direct pharmaceutical use.[7][8] Researchers in drug delivery or medical device development should focus on the purity of OBSH and its decomposition byproducts to ensure biocompatibility for any potential application.

Performance and Properties Data

The following table summarizes the typical physical and chemical properties of OBSH based on manufacturer and technical data sheets.

PropertyValueReferences
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)[2]
CAS Number 80-51-3[4]
Appearance White to off-white fine crystalline powder[2][3]
Decomposition Temperature 150 - 165 °C[1][4]
Gas Yield 115 - 131 mL/g[1][2][4]
Decomposition Gases Primarily Nitrogen (N₂)[2][3]
Average Particle Size 6 - 40 µm[2][4]
Moisture Content ≤ 0.5%[2][4]
Purity (Assay) ≥ 98%[2]

Troubleshooting Guide

Problem: Poor foam quality (large, non-uniform, or collapsed cells).

  • Possible Cause 1: Incorrect Heating Rate. A heating rate that is too fast can cause a rapid evolution of gas before the polymer melt has reached the optimal viscosity to retain it, leading to large, irregular cells.[1]

    • Solution: Reduce the heating rate during processing to allow for a more controlled gas release and cell formation.

  • Possible Cause 2: Poor OBSH Dispersion. If the OBSH powder is not evenly distributed in the polymer matrix, gas will be generated in localized areas, resulting in a non-uniform cell structure.

    • Solution: Improve mixing and dispersion of OBSH into the polymer resin before the foaming process. Ensure compatibility between OBSH and the polymer.[3]

  • Possible Cause 3: Processing Temperature Mismatch. The processing temperature may be too high, causing rapid, uncontrolled decomposition and cell collapse.

    • Solution: Lower the processing temperature to better match the decomposition kinetics of OBSH. Refer to the workflow diagram below for troubleshooting steps.

Problem: Premature decomposition ("pre-blowing") of the material.

  • Possible Cause 1: Processing Temperature Too High. The temperature in the initial stages of processing (e.g., in the extruder feed zone) may be exceeding the OBSH decomposition temperature.

    • Solution: Adjust the temperature profile of your processing equipment to ensure the temperature remains below the OBSH decomposition point until the desired foaming stage.

  • Possible Cause 2: Presence of Unintended Activators. The polymer formulation may contain components (e.g., certain metal stearates) that act as activators, lowering the decomposition temperature of OBSH.[6]

    • Solution: Review the entire formulation for components known to activate sulfonyl hydrazides. If necessary, replace the component or add a retarder.

  • Possible Cause 3: Improper Storage. OBSH has a limited shelf life and can be sensitive to heat.[9]

    • Solution: Store OBSH in a cool, dry place away from direct sunlight and heat sources as recommended by the manufacturer.[4]

Problem: Insufficient foaming or high final density.

  • Possible Cause 1: Processing Temperature Too Low. The polymer melt may not be reaching a high enough temperature to fully decompose the OBSH, resulting in a low gas yield.

    • Solution: Increase the processing temperature to ensure it falls within the optimal decomposition range of OBSH (150-165°C), or add an activator to lower the decomposition temperature into your processing window.[4]

  • Possible Cause 2: Insufficient OBSH Concentration. The amount of OBSH in the formulation may be too low to achieve the desired density reduction.

    • Solution: Incrementally increase the loading percentage of OBSH in your formulation.

  • Possible Cause 3: High Moisture Content. Excessive moisture in the raw materials (OBSH or polymer) can interfere with the foaming process. Manufacturer specifications typically require OBSH moisture content to be below 0.5%.[2][4]

    • Solution: Ensure all materials are properly dried according to technical specifications before processing. The drying temperature for OBSH should not exceed 100°C to avoid premature decomposition.[3]

Visualized Workflows and Relationships

start Problem: Poor Foam Quality check_dispersion Is OBSH well dispersed? start->check_dispersion improve_mixing Action: Improve mixing protocol or use a dispersing aid check_dispersion->improve_mixing No check_temp Is processing temp matched to OBSH decomposition? check_dispersion->check_temp Yes improve_mixing->check_temp adjust_temp Action: Adjust temperature profile. Lower if cells are large/collapsed, raise if foaming is insufficient. check_temp->adjust_temp No check_rate Is heating rate controlled? check_temp->check_rate Yes adjust_temp->check_rate adjust_rate Action: Reduce heating rate for more uniform cell growth. check_rate->adjust_rate No end_node Outcome: Improved Foam Quality check_rate->end_node Yes adjust_rate->end_node

Caption: Troubleshooting workflow for poor foam quality.

cluster_params Inputs cluster_outcome Outputs param Processing Parameters temp Temperature rate Heating Rate activator Activator Conc. obsh OBSH Performance decomp Decomposition Rate temp->decomp Directly affects rate->decomp Controls kinetics of activator->decomp Lowers onset of outcome Foam Properties gas Gas Volume decomp->gas cell_size Cell Size decomp->cell_size Rate influences uniformity Uniformity decomp->uniformity Rate influences gas->cell_size Determines density Foam Density gas->density Determines

References

Technical Support Center: Enhancing the Dispersion of 4,4'-Oxybis(benzenesulfonyl hydrazide) in High-Viscosity Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dispersion of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in high-viscosity polymer systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving uniform dispersion of this chemical blowing agent, which is crucial for producing consistent, high-quality foamed materials.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and why is its dispersion in polymers important?

A1: 4,4'-Oxybis(benzenesulfonyl hydrazide), or OBSH, is a chemical blowing agent that decomposes at elevated temperatures to release nitrogen gas. This gas creates a cellular structure within a polymer matrix, resulting in a foamed material with properties like reduced density, improved thermal and acoustic insulation, and enhanced cushioning.[1] The uniformity of this cellular structure, and thus the performance of the final product, is highly dependent on the even dispersion of OBSH particles throughout the polymer. Poor dispersion can lead to large, irregular foam cells, surface defects, and inconsistent material properties.

Q2: What are the main challenges in dispersing OBSH in high-viscosity polymers?

A2: High-viscosity polymers, by their nature, resist the incorporation and uniform distribution of solid particles. The primary challenges include:

  • Agglomeration: OBSH particles have a tendency to stick together, forming clumps or agglomerates that are difficult to break down in a viscous polymer melt.

  • Poor Wetting: The high surface tension of the polymer melt can prevent it from effectively wetting the surface of the OBSH particles, hindering dispersion.

  • Insufficient Shear: Standard mixing equipment may not generate enough shear force to deagglomerate and distribute the OBSH particles evenly in a highly viscous medium.

Q3: What are the primary methods to enhance OBSH dispersion?

A3: There are three main strategies to improve the dispersion of OBSH in high-viscosity polymers:

  • Surface Modification of OBSH: Altering the surface chemistry of the OBSH particles to improve their compatibility with the polymer matrix.

  • Use of Dispersing Agents: Incorporating additives that facilitate the wetting and separation of OBSH particles.

  • Masterbatching: Pre-dispersing a high concentration of OBSH in a compatible carrier resin to create a masterbatch, which is then let down into the main polymer matrix.

Q4: How do dispersing agents work to improve OBSH dispersion?

A4: Dispersing agents are surfactants that adsorb onto the surface of the OBSH particles. They typically have a two-part structure: an "anchor" group that attaches to the particle surface and a "tail" that is compatible with the polymer matrix. They work through two primary mechanisms:

  • Electrostatic Repulsion: If the dispersing agent is ionic, the particles will acquire a similar charge and repel each other.

  • Steric Hindrance: The polymer-compatible tails create a physical barrier around the particles, preventing them from getting close enough to agglomerate.

Troubleshooting Guide: Common OBSH Dispersion Issues

This guide provides solutions to common problems encountered during the dispersion of OBSH in high-viscosity polymers.

Problem Potential Causes Recommended Solutions
Large, uneven foam cells in the final product * Poor dispersion of OBSH, leading to localized areas of high gas concentration. * Agglomerates of OBSH acting as single large nucleation sites.* Improve mixing efficiency by increasing mixing time, speed, or using a more intensive mixer. * Consider using a dispersing agent to prevent agglomeration. * Employ a masterbatch for more uniform introduction of OBSH. * Optimize the screw design in your extruder to enhance dispersive and distributive mixing.[2][3]
Surface defects (e.g., pockmarks, streaks) on the foamed part * Undispersed OBSH particles near the surface causing localized over-foaming. * Premature decomposition of OBSH at the surface due to localized high temperatures.* Ensure uniform temperature control during processing. * Improve dispersion through the methods mentioned above. * Consider a finer particle size grade of OBSH for better distribution.
Inconsistent density throughout the foamed product * Non-homogeneous distribution of OBSH, resulting in areas with varying cell density.* Validate the uniformity of your premix before processing. * Utilize a masterbatch to ensure consistent OBSH concentration. * Evaluate and optimize the mixing section of your processing equipment.
Clogging of extruder screens or dies * Large agglomerates of OBSH that have not been broken down during mixing.* Pre-screen OBSH to remove any oversized particles or clumps. * Incorporate a dispersing agent to prevent re-agglomeration in the extruder. * If using a masterbatch, ensure it is well-compounded with no large undispersed particles.
Reduced mechanical properties of the foamed polymer * Large voids created by poor OBSH dispersion act as stress concentration points.* Focus on achieving a fine, uniform cell structure by improving OBSH dispersion. * Conduct mechanical testing (e.g., tensile, impact strength) to correlate with dispersion quality as assessed by microscopy.

Quantitative Data on Dispersion Enhancement

The effectiveness of different dispersion strategies can be quantified by measuring the resulting foam cell size and distribution. Smaller and more uniform cells are indicative of better OBSH dispersion.

Dispersion Method OBSH Concentration (phr) Polymer Matrix Average Foam Cell Size (µm) Cell Size Distribution Notes
Direct Addition (No aids)3High-Viscosity EVA250-400BroadSignificant presence of large, irregular cells.
With Dispersing Agent A (0.5 phr)3High-Viscosity EVA150-250ModerateImproved uniformity compared to direct addition.
With Dispersing Agent B (1.0 phr)3High-Viscosity EVA100-180NarrowDemonstrates the effect of optimizing dispersing agent type and concentration.
Masterbatch (10% let-down)3High-Viscosity EVA80-150Very NarrowMasterbatch approach yields the most uniform cell structure.

Note: The data presented in this table is illustrative and will vary depending on the specific polymer, OBSH grade, dispersing agent, and processing conditions.

Experimental Protocols

Protocol 1: Surface Modification of OBSH with a Silane (B1218182) Coupling Agent

This protocol describes a method to improve the compatibility of OBSH with a polyolefin-based matrix.

Materials:

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Nitrogen gas

  • Magnetic stirrer and hotplate

  • Beakers and flasks

  • Centrifuge and tubes

  • Vacuum oven

Procedure:

  • Drying of OBSH: Dry the OBSH powder in a vacuum oven at 60°C for 4 hours to remove any surface moisture.

  • Preparation of Treatment Solution: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene in a three-neck flask equipped with a condenser and a nitrogen inlet.

  • Surface Treatment: Add the dried OBSH powder to the APTES solution at a concentration of 10% (w/v). Heat the suspension to 80°C and stir for 4 hours under a nitrogen blanket.

  • Washing: Allow the suspension to cool to room temperature. Centrifuge the mixture to separate the treated OBSH. Decant the supernatant.

  • Resuspend the OBSH powder in fresh toluene and centrifuge again. Repeat this washing step twice more to remove any unreacted APTES.

  • Perform a final wash with ethanol to remove residual toluene.

  • Drying: Dry the surface-modified OBSH in a vacuum oven at 70°C overnight.

  • Characterization (Optional): The success of the surface modification can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of silane groups on the OBSH surface.

Protocol 2: Preparation of an OBSH Masterbatch via Twin-Screw Extrusion

This protocol outlines the preparation of a 40% OBSH masterbatch in a low-density polyethylene (B3416737) (LDPE) carrier.

Materials:

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) powder

  • Low-density polyethylene (LDPE) pellets (carrier resin)

  • Dispersing agent (e.g., a low molecular weight polyethylene wax)

  • Co-rotating twin-screw extruder with gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

Procedure:

  • Pre-blending: In a tumble blender, thoroughly mix the OBSH powder and the dispersing agent (if used) with a small portion of the LDPE pellets. This helps to minimize dusting and improve feeding consistency.

  • Extruder Setup:

    • Set the temperature profile of the extruder. A typical profile might be: Zone 1 (feed): 90°C, Zone 2: 110°C, Zone 3: 120°C, Zone 4: 125°C, Die: 120°C. The temperatures should be kept below the decomposition temperature of OBSH (approx. 155-165°C).

    • Configure the screw with a combination of conveying and kneading elements to ensure good distributive and dispersive mixing. A common configuration includes kneading blocks in the middle of the screw profile to break down agglomerates.[2][3]

  • Compounding:

    • Calibrate and set the gravimetric feeders to deliver the desired ratio of components (e.g., 40% OBSH, 58% LDPE, 2% dispersing agent).

    • Start the extruder at a low screw speed (e.g., 100 rpm).

    • Introduce the LDPE carrier resin first, followed by the OBSH pre-blend.

    • Gradually increase the screw speed and feed rates to the target production rate, monitoring the extruder torque and melt pressure to ensure stable operation.

  • Cooling and Pelletizing:

    • The molten extrudate strand is passed through a water bath to cool and solidify.

    • The cooled strand is then fed into a pelletizer to produce masterbatch pellets.

  • Drying: Dry the masterbatch pellets in an oven at 60°C to remove surface moisture before packaging.

Protocol 3: Evaluation of OBSH Dispersion using Scanning Electron Microscopy (SEM)

This protocol describes how to prepare and analyze samples to assess the quality of OBSH dispersion.

Materials:

  • Foamed polymer sample

  • Cryo-ultramicrotome or a sharp razor blade for cryo-fracturing

  • Liquid nitrogen

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for non-conductive samples)

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Cut a small, representative section from the foamed polymer sample.

    • Immerse the sample in liquid nitrogen for several minutes until it is fully frozen and brittle.

    • Quickly fracture the frozen sample to create a fresh, clean surface for analysis. This cryo-fracturing technique helps to preserve the cellular morphology.

  • Mounting and Coating:

    • Mount the fractured sample onto an SEM stub with the fractured surface facing up.

    • For non-conductive polymer samples, coat the surface with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging under the electron beam.

  • SEM Analysis:

    • Load the sample into the SEM.

    • Begin imaging at a low magnification to get an overview of the foam structure.

    • Increase the magnification to observe the details of the foam cells, including their size, shape, and the uniformity of their distribution.

    • Look for evidence of poor dispersion, such as clusters of very large cells, voids, or visible agglomerates of undecomposed blowing agent.

  • Image Analysis:

    • Capture multiple images from different areas of the sample to ensure a representative analysis.

    • Use image analysis software to measure the diameters of a large number of cells (e.g., >200) to determine the average cell size and the cell size distribution. A narrower distribution indicates more uniform dispersion of the OBSH.

Diagrams

logical_relationship cluster_input Inputs cluster_process Dispersion Strategies cluster_output Outcomes OBSH OBSH Particles SM Surface Modification OBSH->SM DA Dispersing Agents OBSH->DA MB Masterbatching OBSH->MB Poor_Dispersion Poor Dispersion OBSH->Poor_Dispersion No Strategy Polymer High-Viscosity Polymer Polymer->DA Polymer->MB Polymer->Poor_Dispersion No Strategy Good_Dispersion Good Dispersion SM->Good_Dispersion Improved Compatibility DA->Good_Dispersion Reduced Agglomeration MB->Good_Dispersion Uniform Distribution

Caption: Logical relationship between dispersion strategies and outcomes.

experimental_workflow cluster_prep Preparation cluster_proc Processing cluster_eval Evaluation Start Select Dispersion Strategy (Surface Mod., Disp. Agent, Masterbatch) Premix Pre-mix OBSH and Polymer Start->Premix Compound Melt Compounding (e.g., Twin-Screw Extrusion) Premix->Compound Foam Foaming Process (e.g., Injection Molding, Extrusion) Compound->Foam SEM SEM Analysis of Foam Structure Foam->SEM Mech_Test Mechanical Testing Foam->Mech_Test Analysis Measure Cell Size and Distribution SEM->Analysis

Caption: General experimental workflow for evaluating OBSH dispersion.

troubleshooting_workflow Start Observe Defect in Foamed Product (e.g., Large Cells, Surface Flaws) Check_Dispersion Is the OBSH dispersion uniform? Start->Check_Dispersion Check_Processing Are processing conditions optimal? Check_Dispersion->Check_Processing Yes Improve_Mixing Improve Mixing: - Increase time/speed - Optimize screw design Check_Dispersion->Improve_Mixing No Adjust_Temp Adjust Temperature Profile Check_Processing->Adjust_Temp No End_Good Problem Solved Check_Processing->End_Good Yes Add_Dispersant Incorporate a Dispersing Agent Improve_Mixing->Add_Dispersant Use_Masterbatch Switch to a Masterbatch Add_Dispersant->Use_Masterbatch Use_Masterbatch->End_Good Adjust_Pressure Optimize Melt Pressure Adjust_Temp->Adjust_Pressure End_Bad Re-evaluate Formulation/Process Adjust_Pressure->End_Bad

Caption: Troubleshooting workflow for OBSH dispersion issues.

References

Validation & Comparative

A Comparative Guide to Chemical Blowing Agents: 4,4'-Oxybis(benzenesulfonyl hydrazide) vs. Azodicarbonamide in PVC Foaming

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the production of foamed polyvinyl chloride (PVC) is a critical process for manufacturing a wide array of lightweight, insulating, and cost-effective materials. The selection of an appropriate chemical blowing agent (CBA) is paramount to achieving the desired foam morphology and final product properties. This guide provides an objective, data-driven comparison between two widely used exothermic blowing agents: 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and Azodicarbonamide (ADC).

This document is intended for researchers, scientists, and product development professionals, offering a detailed examination of each blowing agent's performance characteristics, supported by typical experimental data and protocols.

Performance Characteristics: A Side-by-Side Comparison

The fundamental differences between OBSH and ADC lie in their decomposition temperature, gas yield, and the nature of their decomposition byproducts. These factors significantly influence their processing window, the resulting foam structure, and the overall safety and environmental profile of the foaming process.

Property4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)Azodicarbonamide (ADC)
Appearance White, crystalline powder[1]Light yellow powder[2]
CAS Number 80-51-3[1][3]123-77-3[4]
Decomposition Temp. (°C) 152–162[1] (Can be lower, around 130-160)[5][6]190–215[7] (Typically 160-205 in air)
Gas Yield (mL/g) ~125[1][8]~220-230[8][9]
Decomposition Gases Primarily Nitrogen (N₂) and water vapor (H₂O)[8]Nitrogen (N₂), Carbon Monoxide (CO), with smaller amounts of Carbon Dioxide (CO₂) and Ammonia (NH₃)[7]
Residue Characteristics Polymeric sulfur-containing products; generally considered non-discoloring and non-staining[8][10]Solid residues including biuret (B89757) and cyanuric acid; can cause discoloration (yellowing)[8]
Key Advantages Lower decomposition temperature suitable for temperature-sensitive polymers; produces fine, uniform cell structures; white, non-staining residue; environmentally friendlier byproducts.[2][5][11]High gas yield leading to lower density foams; cost-effective; decomposition temperature can be lowered with activators ("kickers") like zinc oxide.[7][12][13]
Key Disadvantages Lower gas yield compared to ADC; relatively higher cost.[2][5]High decomposition temperature requires activators for many PVC applications; can cause yellowing of the final product; decomposition byproducts (e.g., ammonia) can be undesirable; classified as a respiratory sensitizer (B1316253) and a Substance of Very High Concern (SVHC) in Europe.[7][14][15]

Chemical Structures and Decomposition Pathways

The molecular structure of each blowing agent dictates its decomposition behavior and the resulting gaseous products.

cluster_OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) cluster_ADC Azodicarbonamide (ADC) OBSH OBSH ADC ADC

Caption: Chemical structures of OBSH and ADC.

The thermal decomposition of these compounds is a complex process that releases gas to create the foam structure.

Decomposition_Pathways Decomposition Pathways cluster_OBSH OBSH Decomposition cluster_ADC ADC Decomposition OBSH OBSH Heat1 Heat (152-162°C) OBSH->Heat1 Gases1 Nitrogen (N₂) + Water (H₂O) Heat1->Gases1 Residue1 Polymeric Sulfur Residue Heat1->Residue1 ADC Azodicarbonamide (ADC) Heat2 Heat (190-215°C) + Activators ADC->Heat2 Gases2 Nitrogen (N₂) + Carbon Monoxide (CO) + CO₂, NH₃ Heat2->Gases2 Residue2 Solid Residue (e.g., Cyanuric Acid) Heat2->Residue2

Caption: Simplified thermal decomposition pathways.

Experimental Protocol: Evaluating Blowing Agents in a Rigid PVC Formulation

To objectively compare the performance of OBSH and ADC, a standardized experimental procedure is required. The following protocol outlines a typical methodology for creating and testing foamed PVC samples.

1. Materials:

  • PVC Resin (e.g., K-value 67)

  • Thermal Stabilizer (e.g., Ca/Zn stearate)

  • Processing Aid (e.g., Acrylic-based)

  • Lubricants (Internal and External)

  • Filler (e.g., Calcium Carbonate)

  • Blowing Agent: OBSH or ADC

  • Activator (for ADC formulation, e.g., Zinc Oxide)

2. Equipment:

  • High-speed mixer or two-roll mill

  • Torque rheometer (for processing characterization)

  • Compression molding press or laboratory extruder

  • Density measurement kit (ASTM D792)

  • Scanning Electron Microscope (SEM)

  • Universal Testing Machine (for mechanical properties, e.g., ASTM D638)

3. Experimental Workflow:

Caption: Workflow for comparing blowing agents.

4. Formulation and Mixing:

  • Prepare two separate formulations, identical in all respects except for the blowing agent system.

    • Formulation A: Contains X phr (parts per hundred resin) of OBSH.

    • Formulation B: Contains Y phr of ADC and Z phr of an appropriate activator (e.g., ZnO). The level of Y is typically adjusted to target a similar foam density as Formulation A, considering its higher gas yield.

  • The PVC resin is first dry-blended with the stabilizer, lubricants, processing aid, and filler in a high-speed mixer.

  • The blowing agent is added in the final stage of mixing at a lower temperature to prevent premature decomposition.

5. Processing:

  • The compounded material is processed using either a two-roll mill followed by compression molding or a laboratory-scale extruder.

  • The processing temperature profile must be carefully controlled to match the decomposition range of the respective blowing agent. For OBSH, a lower processing temperature (e.g., 160-170°C) would be used, while for activated ADC, a profile reaching 170-190°C might be necessary.[1][7]

6. Characterization:

  • Foam Density: Measured according to ASTM D792. This is a primary indicator of foaming efficiency.

  • Cell Structure: Samples are cryo-fractured, sputter-coated, and examined using SEM. Cell size, cell density, and the uniformity of the cell structure are analyzed. OBSH is expected to produce finer, more uniform cells.[2][11]

  • Mechanical Properties: Tensile strength and modulus are measured using a universal testing machine to determine the effect of the foam structure on the material's integrity.

Conclusion: Selecting the Right Agent for the Application

The choice between 4,4'-Oxybis(benzenesulfonyl hydrazide) and Azodicarbonamide is not straightforward and depends heavily on the specific requirements of the final PVC product and the processing capabilities.

Choose Azodicarbonamide (ADC) when:

  • The primary goal is achieving the lowest possible foam density.

  • Cost-effectiveness is a major driver.[7]

  • The processing equipment can handle higher temperatures, or an activator system is incorporated.

  • Slight product yellowing is acceptable for the application.

Choose 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) when:

  • A fine, uniform, closed-cell structure is required for superior surface finish and mechanical properties.[11]

  • The PVC formulation or other components are sensitive to high processing temperatures.

  • Product whiteness and color stability are critical.

  • Environmental and safety considerations are a priority, avoiding the regulatory scrutiny associated with ADC.[5][14]

Ultimately, while ADC has long been the workhorse of the PVC foaming industry due to its high gas yield and low cost, OBSH presents a compelling alternative for high-performance applications where cell structure, color fidelity, and a more favorable safety profile are paramount. Empirical testing using a protocol similar to the one outlined above is essential for optimizing the formulation and making an informed decision for any specific application.

References

A Comparative Guide to the Thermal Stability of Sulfonyl Hydrazide Blowing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the thermal stability of three common sulfonyl hydrazide blowing agents: p-Toluenesulfonyl hydrazide (TSH), Benzenesulfonyl hydrazide (BSH), and 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH). The selection of an appropriate blowing agent is critical in the manufacturing of foamed polymers, where controlled decomposition and gas evolution are paramount. This document summarizes key thermal decomposition characteristics, supported by experimental data, to aid in material selection and process optimization.

Comparative Thermal Stability Data

The thermal stability of a blowing agent is a critical parameter that dictates its processing window and suitability for different polymer systems. The following table summarizes the key thermal properties of TSH, BSH, and OBSH based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Propertyp-Toluenesulfonyl hydrazide (TSH)Benzenesulfonyl hydrazide (BSH)4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)
Decomposition Temperature (°C) 105 - 120[1][2]130 - 140[3]152 - 164[4][5]
Gas Evolution Volume (mL/g) ~120[1]~130[3]~125[4][5]
Activation Energy (kJ/mol) 173.39[6]Not explicitly found in searches.Not explicitly found in searches.

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in characterizing the thermal decomposition behavior of chemical blowing agents.[7]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and gas yield of the blowing agent.

Methodology:

  • A small, precisely weighed sample of the sulfonyl hydrazide (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative side reactions.[8]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the onset temperature of mass loss in the TGA curve.

  • The total gas yield is calculated from the total mass loss observed upon complete decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the exothermic or endothermic nature of the decomposition and to obtain kinetic parameters such as activation energy.

Methodology:

  • A small, precisely weighed sample of the sulfonyl hydrazide (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.[8]

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • The resulting DSC curve reveals exothermic peaks corresponding to the decomposition of the blowing agent. The peak temperature and the area under the peak provide information about the decomposition process and the heat evolved.

  • Kinetic parameters, such as activation energy, can be calculated from DSC data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Logical Flow of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the thermal stability of sulfonyl hydrazide blowing agents.

G cluster_0 Blowing Agent Selection cluster_1 Thermal Analysis Techniques cluster_2 Key Performance Parameters cluster_3 Comparative Evaluation TSH p-Toluenesulfonyl hydrazide (TSH) TGA Thermogravimetric Analysis (TGA) TSH->TGA DSC Differential Scanning Calorimetry (DSC) TSH->DSC BSH Benzenesulfonyl hydrazide (BSH) BSH->TGA BSH->DSC OBSH 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) OBSH->TGA OBSH->DSC DecompTemp Decomposition Temperature TGA->DecompTemp GasYield Gas Evolution Volume TGA->GasYield DSC->DecompTemp ActivationEnergy Activation Energy DSC->ActivationEnergy Comparison Comparative Analysis DecompTemp->Comparison GasYield->Comparison ActivationEnergy->Comparison

Caption: Workflow for Comparative Thermal Stability Analysis.

Discussion of Comparative Data

The thermal stability of the three sulfonyl hydrazide blowing agents increases in the order of TSH < BSH < OBSH.

  • p-Toluenesulfonyl hydrazide (TSH) exhibits the lowest decomposition temperature, making it suitable for foaming polymers that are processed at lower temperatures.[1][2] Its relatively lower thermal stability requires careful handling and storage to prevent premature decomposition.[2]

  • Benzenesulfonyl hydrazide (BSH) has a decomposition temperature range that is intermediate to TSH and OBSH, offering a wider processing window for various plastics and rubbers.[3]

  • 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) possesses the highest thermal stability among the three, making it an excellent choice for high-temperature processing polymers.[4][5] The presence of two sulfonyl hydrazide groups in the molecule contributes to its higher decomposition temperature.[3]

The gas evolution volumes for all three blowing agents are comparable, indicating that the primary differentiator for selection is their thermal stability profile. The activation energy for TSH decomposition has been reported to be 173.39 kJ/mol, which is a measure of the energy barrier for the decomposition reaction to occur.[6] Higher activation energy generally implies greater thermal stability. While specific activation energies for BSH and OBSH were not found in the initial literature search, the trend in their decomposition temperatures suggests that their activation energies would likely be higher than that of TSH.

Conclusion

The choice of a sulfonyl hydrazide blowing agent is a critical decision in the development of foamed polymer products. This guide provides a comparative overview of the thermal stability of TSH, BSH, and OBSH, highlighting their distinct decomposition temperature ranges. The provided experimental protocols for TGA and DSC offer a basis for in-house characterization and quality control. By understanding these key thermal properties, researchers and scientists can make informed decisions to optimize their foaming processes and achieve desired material properties.

References

A Comparative Guide to 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) for Polymer Foaming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a prominent chemical blowing agent, with other alternatives used in various polymer systems. The following sections detail its performance, supported by available experimental data, and outline common experimental protocols for evaluation.

Overview of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

OBSH is a versatile, organic chemical blowing agent widely used in the plastics and rubber industries to create foamed materials.[1] Its primary function is to decompose at a specific temperature, releasing nitrogen gas that forms a cellular structure within a polymer matrix.[2][3] This process results in products with reduced density, improved insulation, and enhanced cushioning properties.[2][4]

OBSH is known for producing a fine and uniform cell structure, which contributes to a good surface finish on the final product.[5][6] It is compatible with a wide range of polymers, including:

  • Rubbers: Natural Rubber (NR), Ethylene Propylene Diene Monomer (EPDM), Styrene-Butadiene Rubber (SBR), Chloroprene Rubber (CR), and Nitrile Butadiene Rubber (NBR).[7]

  • Plastics: Polyvinyl Chloride (PVC), Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), and Acrylonitrile Butadiene Styrene (ABS).[8]

  • Elastomers: Ethylene-vinyl acetate (B1210297) (EVA).[3]

Comparative Performance Analysis

The selection of a blowing agent is critical as it influences the processing parameters and the final properties of the foamed polymer. This section compares OBSH with other common blowing agents.

General Properties Comparison

The following table summarizes the key properties of OBSH in comparison to Azodicarbonamide (AC), another widely used exothermic blowing agent, and endothermic blowing agents (typically citric acid and sodium bicarbonate mixtures).

Property4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)Azodicarbonamide (AC)Endothermic Blowing Agents
Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide)AzodicarbonamideMixture of Sodium Bicarbonate and Citric Acid
Decomposition Temperature 152-162°C[1]160-220°C[5]150°C (can be initiated lower)[9]
Gas Yield ~125 mL/g[1]Higher than OBSH (~220 cm³/g)[5][9]~120 cm³/g[9]
Primary Gas(es) Released Nitrogen (N₂)[6]Nitrogen (N₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Ammonia (NH₃)[9]Carbon Dioxide (CO₂), Water (H₂O)[9]
Cell Structure Fine, uniform[5]Can be fine, but may be less uniform than OBSHFine cells[9]
Environmental/Safety Considered more environmentally friendly; free from formamide (B127407) and carcinogens.[5]Decomposition can produce harmful substances.[3]Generally considered safe; decomposition products are non-toxic.
Performance in Specific Polymer Systems

Direct quantitative cross-validation data for OBSH against other blowing agents in various polymer systems is limited in publicly available literature. The following table provides a qualitative comparison based on findings from multiple sources.

Polymer SystemOBSH Performance CharacteristicsComparison with Alternatives
EVA (Ethylene-vinyl acetate) Widely used for EVA foams.[3]Physical foaming with supercritical nitrogen is presented as a more environmentally friendly alternative that can produce uniform cell structures.[2]
PE (Polyethylene) Effective in creating cellular structures. Cross-linking is often used to control cell size and improve mechanical strength.[10]The use of cross-linking agents like dicumyl peroxide (DCP) is crucial for controlling the foam structure.[10]
PVC (Polyvinyl Chloride) Suitable for PVC foaming, especially in applications requiring a good surface finish.[6] The lower decomposition temperature is advantageous for processing plasticized PVC.[9]AC can be used, but its higher decomposition temperature may require the use of "kickers" to lower it.[9] Endothermic agents can provide good skin quality.[9]
EPDM (Ethylene Propylene Diene Monomer) Rubber Used to produce EPDM foams. Nanofillers can be added to control the cell structure.[7]Studies have investigated the foaming kinetics with AC, noting that the decomposition rate accelerates with temperature.[11]

Experimental Protocols

Evaluating the performance of a blowing agent in a polymer system involves a series of characterization techniques for both the agent itself and the resulting foamed material.

Characterization of Blowing Agents
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the decomposition temperature range of the blowing agent. A typical procedure involves heating a small sample (3-6 mg) at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to identify the exothermic decomposition peak.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a substance as a function of temperature. This is used to determine the gas yield of the blowing agent. The sample is heated at a controlled rate in a specific atmosphere, and the percentage of weight loss corresponds to the amount of gas released.

Characterization of Foamed Polymers
  • Density Measurement: The density of the foamed polymer is a primary indicator of the blowing agent's efficiency. It is typically measured using the water displacement method (Archimedes' principle).

  • Cell Structure Analysis: The size, shape, and distribution of the cells are critical for the foam's properties. Scanning Electron Microscopy (SEM) is the standard method for visualizing the cell structure. Samples are cryo-fractured to expose a clean cross-section of the cellular morphology for imaging.

  • Mechanical Testing:

    • Tensile Testing: Measures the tensile strength, elongation at break, and modulus of the foamed material. This indicates the material's resistance to being pulled apart.

    • Compression Testing: Determines the compressive strength and compression set of the foam. This is particularly important for applications involving cushioning and sealing.

    • Hardness Testing: Measures the resistance of the foam to indentation, typically using a durometer.

Visualizations

Experimental Workflow for Blowing Agent Evaluation

experimental_workflow cluster_characterization Blowing Agent Characterization cluster_processing Polymer Foam Processing cluster_foam_characterization Foamed Polymer Characterization dsc DSC Analysis (Decomposition Temp.) compounding Compounding (Polymer + Blowing Agent + Additives) dsc->compounding tga TGA Analysis (Gas Yield) tga->compounding foaming Foaming Process (e.g., Extrusion, Injection Molding) compounding->foaming density Density Measurement foaming->density sem SEM Analysis (Cell Structure) foaming->sem mechanical Mechanical Testing (Tensile, Compression, Hardness) foaming->mechanical

Caption: Experimental workflow for evaluating blowing agents in polymer systems.

Logical Relationship for Blowing Agent Selection

logical_relationship cluster_inputs Input Criteria cluster_decision Blowing Agent Selection polymer_type Polymer Type (e.g., PVC, PE, EPDM) selection Select Optimal Blowing Agent polymer_type->selection processing_temp Processing Temperature processing_temp->selection desired_props Desired Foam Properties (e.g., Cell Structure, Density) desired_props->selection env_reqs Environmental Requirements env_reqs->selection

References

A Comparative Performance Analysis: 4,4'-Oxybis(benzenesulfonyl hydrazide) vs. p-Toluenesulfonyl hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. This guide provides a comprehensive performance comparison of two widely utilized sulfonyl hydrazides: 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonyl hydrazide (TSH). This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in both material science and organic synthesis applications.

Executive Summary

Both 4,4'-Oxybis(benzenesulfonyl hydrazide) and p-toluenesulfonyl hydrazide serve as crucial reagents in various chemical processes. Primarily, they function as blowing agents in the polymer industry to create foamed materials and as versatile reagents in organic synthesis, notably as precursors for diimide and in the formation of hydrazones. While they share functional similarities, their distinct molecular structures give rise to differences in their performance characteristics, including decomposition temperature, gas yield, and reactivity in synthetic transformations. This guide elucidates these differences through a presentation of their physical and chemical properties, a comparison of their performance in key applications, and detailed experimental methodologies.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of OBSH and TSH is essential for their effective application. The table below summarizes their key characteristics.

Property4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)p-Toluenesulfonyl hydrazide (TSH)
CAS Number 80-51-31576-35-8
Molecular Formula C₁₂H₁₄N₄O₅S₂C₇H₁₀N₂O₂S
Molecular Weight 358.39 g/mol 186.23 g/mol
Appearance White to off-white crystalline powder.White to off-white crystalline powder.[1]
Melting Point 152-162 °C (decomposition)105-107 °C.[1]
Solubility Insoluble in cold water; low solubility in most common organic solvents.[2]Slightly soluble in water; soluble in ethanol, methanol (B129727), and other organic solvents.[1]

Performance as a Blowing Agent

OBSH and TSH are extensively used as chemical blowing agents in the production of foamed polymers. Their primary function is to decompose upon heating to release nitrogen gas, which creates a cellular structure within the polymer matrix. The choice between OBSH and TSH often depends on the processing temperature of the polymer and the desired foam characteristics.

Performance Metric4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)p-Toluenesulfonyl hydrazide (TSH)
Decomposition Temperature 152-162 °C.[2]~140 °C
Gas Yield Approximately 125 mL/g.[2]Approximately 125 mL/g

OBSH, with its higher decomposition temperature, is often favored for polymers that are processed at elevated temperatures. The decomposition of both compounds releases nitrogen gas, contributing to the formation of fine, uniform cell structures in materials like polyethylene (B3416737) (PE), polyvinyl chloride (PVC), polypropylene (B1209903) (PP), and elastomers such as silicone and neoprene rubber.[2]

Performance in Organic Synthesis

In the realm of organic synthesis, both OBSH and TSH are valued for their ability to serve as a source of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds. They are also key reagents in the formation of tosylhydrazones from aldehydes and ketones, which are important intermediates in reactions like the Shapiro reaction and modified Wolff-Kishner reductions.

While direct comparative studies on reaction yields are not extensively documented, the reactivity can be inferred from their chemical structures. Both compounds condense with ketones and aldehydes to form hydrazones.[3]

Experimental Protocols

Protocol 1: Evaluation of Blowing Agent Performance in a Polymer Matrix (General Procedure)

This protocol outlines a general method for evaluating the foaming performance of a chemical blowing agent in a polymer matrix, such as Ethylene-Vinyl Acetate (EVA).

1. Material Preparation:

  • Dry the polymer resin (e.g., EVA) in an oven at a specified temperature (e.g., 80 °C) for a sufficient time to remove moisture.

  • Finely grind the blowing agent (OBSH or TSH) to ensure uniform dispersion.

2. Compounding:

  • Premix the polymer resin with the blowing agent at a predetermined weight ratio (e.g., 95:5 polymer to blowing agent).

  • Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature below the decomposition temperature of the blowing agent to ensure homogeneous dispersion without premature foaming.

3. Foaming:

  • Place a specific amount of the compounded material into a preheated compression mold.

  • Heat the mold to a temperature above the decomposition temperature of the blowing agent (e.g., 160-170 °C for OBSH, 140-150 °C for TSH) under pressure for a set time to allow for complete decomposition of the blowing agent and curing of the polymer.

  • Quickly release the pressure to allow the dissolved gas to expand and form the foam structure.

4. Characterization:

  • After cooling, remove the foamed sample from the mold.

  • Measure the density of the foam sample according to ASTM D792.

  • Analyze the cell morphology (cell size, cell density) using scanning electron microscopy (SEM).

Protocol 2: Synthesis of a Hydrazone from an Aldehyde/Ketone (General Procedure)

This protocol provides a general method for the synthesis of a p-toluenesulfonylhydrazone from a carbonyl compound.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (e.g., benzaldehyde, 1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add p-toluenesulfonyl hydrazide (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

2. Reaction Execution:

  • Stir the reaction mixture at room temperature or under reflux for a period of time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • The product, a p-toluenesulfonylhydrazone, will often precipitate out of the solution upon formation or cooling.

3. Isolation and Purification:

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4. Characterization:

  • Determine the melting point of the purified product.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Visualizing Chemical Pathways

To better understand the chemical transformations involving these sulfonyl hydrazides, the following diagrams illustrate key reaction pathways.

Thermal_Decomposition R-SO2NHNH2 Sulfonyl Hydrazide Heat Heat R-SO2NHNH2->Heat Products N2 (gas) H2O R-S-S-R R-SO2SR Heat->Products caption Thermal Decomposition of a Sulfonyl Hydrazide

Caption: Thermal Decomposition of a Sulfonyl Hydrazide

Diimide_Formation_and_Reduction cluster_formation Diimide Formation cluster_reduction Alkene Reduction SulfonylHydrazide R-SO2NHNH2 Base_Heat Base / Heat SulfonylHydrazide->Base_Heat Diimide HN=NH (Diimide) Base_Heat->Diimide Diimide_reduct HN=NH Alkene R2C=CR2 Alkane R2CH-CHR2 Alkene->Alkane + Diimide N2 N2 Diimide_reduct->N2 caption Diimide Formation and Alkene Reduction

Caption: Diimide Formation and Alkene Reduction

Wolff_Kishner_Reduction Ketone R2C=O Hydrazone R2C=NNH2 Ketone->Hydrazone + H2NNH2 Anion R2C=N-NH⁻ Hydrazone->Anion + Base Carbanion R2CH⁻ Anion->Carbanion - N2 N2 N2 Anion->N2 Alkane R2CH2 Carbanion->Alkane + H+ caption Wolff-Kishner Reduction Mechanism

Caption: Wolff-Kishner Reduction Mechanism

Conclusion

The choice between 4,4'-Oxybis(benzenesulfonyl hydrazide) and p-toluenesulfonyl hydrazide depends critically on the specific requirements of the application. For polymer foaming, the primary determinant is the processing temperature of the polymer, with OBSH being more suitable for higher temperature applications. In organic synthesis, while both can be used to generate diimide and form hydrazones, the selection may be influenced by factors such as solubility, reaction kinetics, and cost. This guide provides the foundational data and experimental context to aid researchers in making an optimal selection for their specific needs. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive quantitative comparison.

References

Quantitative Analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide) in Composite Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in composite materials. OBSH is a widely used chemical blowing agent in the plastics and rubber industries to create foamed materials.[1][2] Accurate quantification of OBSH is crucial for quality control and to ensure the desired final product properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methodologies.

Comparison of Analytical Techniques

Two primary analytical techniques are commonly employed for the quantitative analysis of OBSH in composite materials: High-Performance Liquid Chromatography (HPLC) and Thermal Analysis, specifically Thermogravimetric Analysis (TGA). Each method offers distinct advantages and is suited for different analytical objectives.

Table 1: Comparison of HPLC and TGA for OBSH Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Thermogravimetric Analysis (TGA)
Principle Separation and quantification of OBSH based on its partitioning between a stationary and a mobile phase, followed by UV detection.Measurement of the mass loss of a material as a function of temperature in a controlled atmosphere. The mass loss corresponding to the decomposition of OBSH is used for quantification.[3]
Selectivity High. Can distinguish OBSH from other additives and polymer matrix components.Moderate. Relies on distinct decomposition temperature ranges. Overlapping decomposition of other components can interfere.
Sensitivity High. Suitable for trace-level analysis.Moderate to Low. Requires a significant concentration of OBSH for accurate quantification.
Sample Preparation Requires extraction of OBSH from the composite material.Minimal sample preparation is needed.
Quantitative Data Provides direct concentration measurement (e.g., % w/w).Provides mass loss percentage, which can be correlated to the OBSH concentration.
Typical Instrumentation HPLC system with a UV detector.TGA instrument.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the precise quantification of OBSH in composite materials. The method involves extracting the analyte from the polymer matrix, followed by chromatographic separation and detection.

Experimental Protocol: HPLC

1. Sample Preparation: Extraction

  • Objective: To quantitatively extract OBSH from the composite material.

  • Procedure:

    • Cryogenically grind the composite material to a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 1 gram of the powdered sample into a flask.

    • Add 50 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and cyclohexane).

    • Extract the OBSH using an appropriate technique such as Soxhlet extraction, ultrasonic bath, or accelerated solvent extraction (ASE) for a defined period (e.g., 4-6 hours for Soxhlet).

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution with methanol, acetonitrile, and acidified water (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 270 nm.[4]

  • Quantification:

    • Prepare a series of standard solutions of OBSH in the extraction solvent of known concentrations.

    • Generate a calibration curve by plotting the peak area of the OBSH standard solutions against their concentrations.

    • Determine the concentration of OBSH in the sample extract from the calibration curve.

    • Calculate the percentage of OBSH in the original composite material.

Table 2: Performance Characteristics of a Typical HPLC Method for OBSH Analysis

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Note: These are typical values and may vary depending on the specific instrumentation, method parameters, and matrix.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Grinding Cryogenic Grinding of Composite Weighing Weighing of Powdered Sample Grinding->Weighing Extraction Solvent Extraction (e.g., Soxhlet) Weighing->Extraction Filtration Filtration of Extract Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 270 nm Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of OBSH Calibration->Quantification Reporting Reporting Results (% w/w) Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of OBSH by HPLC.

Thermal Analysis Method (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the content of OBSH in composite materials by measuring the weight loss associated with its thermal decomposition. This method is faster than HPLC as it does not require a lengthy extraction step.

Experimental Protocol: TGA

1. Sample Preparation

  • Objective: To obtain a representative sample for analysis.

  • Procedure:

    • Cut a small, representative piece of the composite material (typically 5-10 mg).

    • Ensure the sample is placed in the TGA pan in a way that allows for uniform heating.

2. TGA Analysis

  • Instrumentation: A thermogravimetric analyzer.

  • TGA Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.[5]

    • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.[5][6]

  • Quantification:

    • The decomposition of OBSH typically occurs in a specific temperature range (around 150-200°C).[1]

    • Identify the weight loss step in the TGA curve that corresponds to the decomposition of OBSH.

    • The percentage weight loss in this step is proportional to the amount of OBSH in the sample.

    • A calibration can be performed by analyzing samples with known OBSH concentrations to establish a correlation between weight loss and OBSH content.

Table 3: Performance Characteristics of a Typical TGA Method for OBSH Analysis

ParameterTypical Value
Applicable Concentration Range > 1% w/w
Precision (% RSD) < 5%
Analysis Time per Sample ~ 1 hour

Note: These are typical values and may vary depending on the specific instrumentation, method parameters, and matrix composition.

Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sampling Cut Representative Sample Loading Load Sample into TGA Pan Sampling->Loading Heating Heating under Nitrogen Atmosphere Loading->Heating Weight_Loss Record Weight Loss vs. Temperature Heating->Weight_Loss Identify_Step Identify OBSH Decomposition Step Weight_Loss->Identify_Step Quantify Quantify % Weight Loss Identify_Step->Quantify Calculate Calculate OBSH Content Quantify->Calculate

Caption: Experimental workflow for the quantitative analysis of OBSH by TGA.

Alternative Blowing Agents

While OBSH is a prominent blowing agent, other alternatives are used in the industry. The choice of blowing agent depends on the desired decomposition temperature, gas yield, and the polymer matrix.

Table 4: Comparison of OBSH with an Alternative Blowing Agent: Azodicarbonamide (ADC)

Feature4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)Azodicarbonamide (ADC)
Decomposition Temperature 150-160 °C[1]~200-220 °C
Gas Yield ~125 mL/g~220 mL/g
Decomposition Products Nitrogen, Water, Polymeric ResidueNitrogen, Carbon Monoxide, Carbon Dioxide, Ammonia
Regulatory Status Generally considered safe for many applications.Listed as a Substance of Very High Concern (SVHC) in Europe.
Analytical Methods HPLC, TGAHPLC, TGA, TGA-FTIR for evolved gas analysis.[7]

Conclusion

Both HPLC and TGA are viable methods for the quantitative analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide) in composite materials. The choice of method depends on the specific requirements of the analysis. HPLC offers higher selectivity and sensitivity, making it ideal for accurate quantification, especially at lower concentrations, and for method validation purposes. TGA provides a rapid and straightforward approach for routine quality control when the OBSH concentration is relatively high and there are no interfering components in the composite. For a comprehensive understanding of the foaming process and potential by-products, a combination of techniques, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), can be employed to analyze the evolved gases during decomposition.

References

A Comparative Guide to the Thermal Degradation Kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) and its common alternatives, providing essential kinetic data and experimental protocols for researchers in polymer science and material development.

This guide offers a comprehensive comparison of the thermal degradation kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a widely used chemical blowing agent, with several common alternatives. Understanding the decomposition behavior of these materials is critical for controlling the foaming process in polymer applications, ensuring optimal cell structure and final product properties. This document provides summarized quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and logical relationships to aid researchers, scientists, and drug development professionals in their material selection and process optimization.

Comparative Kinetic Data of Foaming Agents

The thermal decomposition of chemical foaming agents is a complex process influenced by factors such as temperature, heating rate, and the presence of activators. The following tables summarize key kinetic parameters for OBSH and its alternatives, providing a basis for objective comparison.

Table 1: Thermal Decomposition Properties of Selected Foaming Agents

Foaming AgentChemical FormulaDecomposition Temperature (°C)Gas Yield (mL/g)Decomposition Type
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) C₁₂H₁₄N₄O₅S₂152 - 162[1]~125[1]Exothermic
Azodicarbonamide (ADC) C₂H₄N₄O₂~200 - 210Not specifiedExothermic
p-Toluenesulfonyl hydrazide (TSH) C₇H₁₀N₂O₂STemperatures above 120°C can cause exothermic decomposition.Not specifiedExothermic
Dinitrosopentamethylenetetramine (DNPT) C₅H₁₀N₆O₂~200 - 207 (decomposes)Not specifiedExothermic
Sodium Bicarbonate (NaHCO₃) NaHCO₃80 - 100 (gradual decomposition)Not specifiedEndothermic[2]

Table 2: Kinetic Parameters for the Thermal Decomposition of OBSH and Alternatives

Foaming AgentKinetic ModelActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)Additional Parameters
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Kamal-Sourour[3]E₁ & E₂: 67-68Not specified in snippetsn = 0.74m = 1.07
Azodicarbonamide (ADC) Autocatalytic/Complex228[4]Not specified in snippetsNot specifiedDecomposition is complex and influenced by activators.
p-Toluenesulfonyl hydrazide (TSH) Not specified173.39Not specified in snippetsNot specified
Dinitrosopentamethylenetetramine (DNPT) Not specifiedCalculated via Kissinger methodNot specified in snippetsNot specified
Sodium Bicarbonate (NaHCO₃) First-order / Contracting-cube32 - 13010¹ - 10¹³․⁵1 (in Nitrogen)Dependent on conditions like CO₂ partial pressure.[1]

Experimental Protocols

The kinetic data presented in this guide are typically obtained through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a foaming agent as a function of temperature, which provides information on its decomposition temperature and thermal stability.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small sample (typically 3-5 mg) of the foaming agent into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen is used to study thermal decomposition without oxidation. A constant flow rate (e.g., 20-50 mL/min) is maintained.

    • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied. To study the kinetics in more detail, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used.

    • Temperature Range: The sample is heated over a temperature range that encompasses the entire decomposition process, for example, from ambient temperature to 300-400°C.

  • Data Acquisition: Record the sample mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak), which is obtained from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of a foaming agent, determining whether the process is exothermic or endothermic and quantifying the enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the foaming agent into a DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere, such as nitrogen, is typically used at a constant flow rate.

    • Heating Rate: A constant heating rate, often 10 °C/min, is applied, consistent with TGA experiments for direct comparison.

    • Temperature Range: The temperature program should cover the decomposition range of the sample.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) will show an exothermic or endothermic peak corresponding to the decomposition. The peak temperature provides information about the decomposition temperature, and the area under the peak is integrated to determine the enthalpy of decomposition (ΔH).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in the kinetic study of thermal degradation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis start Select Foaming Agent weigh Weigh Sample (3-5 mg) start->weigh place Place in TGA/DSC Pan weigh->place tga TGA Analysis (Inert Atmosphere, 10°C/min) place->tga dsc DSC Analysis (Inert Atmosphere, 10°C/min) place->dsc mass_loss Obtain Mass Loss vs. Temp (TGA) tga->mass_loss heat_flow Obtain Heat Flow vs. Temp (DSC) dsc->heat_flow kinetic_model Apply Kinetic Model (e.g., Kamal-Sourour) mass_loss->kinetic_model heat_flow->kinetic_model parameters Determine Kinetic Parameters (Ea, A, n, m) kinetic_model->parameters compare Compare with Alternative Foaming Agents parameters->compare

Caption: Experimental workflow for the kinetic study of thermal degradation.

Foaming_Agent_Selection cluster_criteria Selection Criteria cluster_agents Foaming Agent Options proc_temp Processing Temperature? obsh OBSH proc_temp->obsh Low (<160°C) adc ADC proc_temp->adc High (>200°C) tsh TSH proc_temp->tsh Moderate (~120-150°C) nahco3 Sodium Bicarbonate proc_temp->nahco3 Variable (activator dependent) cell_structure Desired Cell Structure? cost Cost Constraint? start Start start->proc_temp

Caption: Decision tree for selecting a foaming agent based on key criteria.

References

Evaluating the Efficiency of 4,4'-Oxybis(benzenesulfonyl hydrazide) as a Crosslinking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) with other common crosslinking agents, offering insights into its efficiency and performance. While OBSH is widely recognized as a chemical blowing agent, its role as a crosslinking agent is also significant in modifying polymer properties. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes important concepts to aid in the selection of appropriate crosslinking strategies.

Data Presentation: Comparative Performance of Crosslinking Agents

The following table summarizes the quantitative data for OBSH in comparison to two widely used crosslinking agents: Dicumyl Peroxide (DCP), a peroxide-based agent, and a conventional sulfur vulcanization system. The data is compiled from various studies on elastomers such as polyethylene (B3416737) (PE) and styrene-butadiene rubber (SBR). It is important to note that direct comparative studies on the crosslinking efficiency of OBSH are limited, and some values are based on its known chemical behavior and multifunctional properties as both a blowing and crosslinking agent.[1]

Parameter 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) Dicumyl Peroxide (DCP) Sulfur Vulcanization System
Typical Polymer Systems PE, PVC, EPDM, SBR, NBR[1]PE, EPDM, Silicone RubberNatural Rubber, SBR, NBR
Crosslinking Mechanism Free radical formation from thermal decomposition of sulfonyl hydrazide groupsFree radical formation from thermal decomposition of peroxideFormation of sulfidic crosslinks (mono-, di-, and polysulfidic)
Typical Processing Temperature (°C) 140 - 170[2]170 - 200140 - 180
Crosslink Density (Gel Content %) Estimated to be moderate to high, dependent on formulation and processing conditions. Can act as both blowing and crosslinking agent.[1]Up to 90% in PE with 2% DCP[3][4]Dependent on sulfur/accelerator ratio; can achieve high crosslink densities.[5]
Mechanical Properties of Crosslinked Polymer Improves strength and thermal resistance.[1]Increases tensile strength and modulus, but can decrease elongation at break.[6][7]High tensile and tear strength, good elastic properties.[7]
Advantages - Multifunctional: acts as both blowing and crosslinking agent.- Non-staining and non-discoloring decomposition residues.[2]- Good electrical insulation properties of the final product.[2]- High crosslinking efficiency.- Forms stable C-C bonds.- Well-understood mechanism.- Excellent mechanical properties.- Cost-effective.- Well-established technology.
Limitations - Primarily used as a blowing agent; crosslinking is a secondary function.- Limited quantitative data on crosslinking efficiency.- Decomposition can be influenced by other formulation components.- Can cause polymer chain scission in some polymers.- Potential for by-product formation (e.g., acetophenone).- Higher processing temperatures required.- Potential for reversion (loss of crosslinks) at high temperatures.- Can cause discoloration.- Less suitable for saturated polymers.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of crosslinking agent efficiency.

Determination of Crosslink Density by Swelling Test (Gel Content)

This method is widely used to determine the extent of crosslinking in a polymer.[8][9][10]

Objective: To quantify the insoluble fraction (gel) of a crosslinked polymer, which is directly related to the crosslink density.

Materials:

  • Crosslinked polymer sample (approx. 0.2 g)

  • Solvent (e.g., xylene for polyethylene, toluene (B28343) for SBR)

  • Wire mesh cage or tea bag

  • Soxhlet extraction apparatus or sealed container

  • Analytical balance

  • Drying oven

Procedure:

  • Accurately weigh the initial mass of the polymer sample (Winitial).

  • Place the sample in a wire mesh cage or tea bag to prevent loss of material.

  • Immerse the sample in a suitable solvent (e.g., boiling xylene for PE) in a Soxhlet extractor or a sealed container.

  • Conduct the extraction for a sufficient period (e.g., 12-24 hours) to dissolve the uncrosslinked (sol) fraction.

  • Carefully remove the swollen sample from the solvent.

  • Dry the sample in a vacuum oven at a temperature below its melting point until a constant weight is achieved. This is the weight of the dried, crosslinked gel (Wfinal).

  • The gel content is calculated using the following formula: Gel Content (%) = (Wfinal / Winitial) x 100

Evaluation of Crosslinking Kinetics and Efficiency by Rheology

Rheological measurements provide valuable information about the crosslinking process in real-time.[11]

Objective: To monitor the change in viscoelastic properties of the polymer during crosslinking and determine parameters such as scorch time, cure rate, and final crosslink density.

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Prepare a sample of the uncrosslinked polymer compound containing the crosslinking agent.

  • Place a known amount of the sample into the pre-heated rheometer cavity.

  • Start the test at a specified temperature and oscillation frequency. The instrument measures the torque required to oscillate the die.

  • The torque is recorded as a function of time. The resulting cure curve provides the following information:

    • Minimum Torque (ML): Represents the viscosity of the uncrosslinked compound.

    • Maximum Torque (MH): Represents the stiffness of the fully crosslinked compound and is proportional to the crosslink density.

    • Scorch Time (ts1 or ts2): The time at which the torque begins to increase, indicating the onset of crosslinking.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the practical completion of the crosslinking reaction.

  • The difference between the maximum and minimum torque (MH - ML) is an indicator of the crosslinking efficiency.

Mandatory Visualizations

Crosslinking Mechanism of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

OBSH_Crosslinking OBSH OBSH (4,4'-Oxybis(benzenesulfonyl hydrazide)) Decomposition Thermal Decomposition OBSH->Decomposition Initiated by Heat Heat (140-170°C) Heat->Decomposition Radicals Sulfonyl Radicals (R-SO2•) + N2 Gas Decomposition->Radicals Abstraction Hydrogen Abstraction Radicals->Abstraction Polymer Polymer Chains (e.g., Polyethylene) Polymer->Abstraction PolymerRadical Polymer Macroradicals (P•) Abstraction->PolymerRadical Crosslinking Crosslink Formation (C-C Bonds) PolymerRadical->Crosslinking CrosslinkedPolymer Crosslinked Polymer Network Crosslinking->CrosslinkedPolymer

Caption: Thermal decomposition of OBSH initiates the formation of a crosslinked polymer network.

Experimental Workflow for Evaluating Crosslinking Efficiency

Crosslinking_Workflow Compound 1. Compound Preparation (Polymer + Crosslinking Agent) Molding 2. Sample Molding (e.g., Compression Molding) Compound->Molding Swelling 3a. Swelling Test (Gel Content Determination) Molding->Swelling Rheology 3b. Rheological Analysis (Cure Characteristics) Molding->Rheology Mechanical 3c. Mechanical Testing (Tensile, Hardness) Molding->Mechanical Data 4. Data Analysis Swelling->Data Rheology->Data Mechanical->Data Comparison 5. Comparative Evaluation of Crosslinking Efficiency Data->Comparison Crosslinker_Selection Start Define Desired Polymer Properties Processing Processing Temperature & Method Start->Processing Mechanical Required Mechanical Strength Processing->Mechanical Compatible Other Other Requirements (e.g., Color, Cost, Biocompatibility) Mechanical->Other Meets Requirements OBSH Select OBSH (Multifunctional) Other->OBSH Foaming & Crosslinking Needed DCP Select Peroxide (DCP) (High Efficiency) Other->DCP High Crosslink Density Needed Sulfur Select Sulfur System (High Strength, Cost-Effective) Other->Sulfur High Elasticity & Low Cost Needed Evaluate Evaluate Performance (Experimental Testing) OBSH->Evaluate DCP->Evaluate Sulfur->Evaluate

References

A Comparative Analysis of Foam Cell Structure from Different Chemical Blowing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the foam cell structures produced by various chemical blowing agents (CBAs) in different polymer matrices. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the fabrication and characterization of polymeric foams. This report details the effects of different CBAs on foam morphology, presents quantitative data for comparison, and provides detailed experimental protocols for replication.

Introduction to Chemical Blowing Agents and Foam Formation

Chemical blowing agents are additives that decompose at elevated temperatures to generate gas, which then acts as a foaming agent within a polymer matrix. The selection of a CBA is critical as it significantly influences the resulting foam's cell structure, including cell size, cell density, and whether the foam has an open or closed-cell structure. These characteristics, in turn, dictate the foam's physical properties, such as its mechanical strength, thermal insulation, and density.[1][2][3]

The foaming process generally involves three key stages: cell nucleation, cell growth, and cell stabilization. The type of CBA, its concentration, and the processing conditions all play a crucial role in each of these stages, ultimately determining the final foam morphology.

Comparative Analysis of Chemical Blowing Agents

This section compares the performance of common chemical blowing agents in various polymer matrices. The data presented is a synthesis of findings from multiple research studies.

Azodicarbonamide (ADC)

Azodicarbonamide is an exothermic blowing agent that primarily releases nitrogen gas (N₂) upon decomposition, along with other gases like carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃).[4] It is widely used due to its efficiency in creating fine and uniform cell structures.

Sodium Bicarbonate and Citric Acid Mixtures

This endothermic blowing agent system decomposes to produce carbon dioxide (CO₂) and water. The decomposition is a result of the reaction between sodium bicarbonate and citric acid. This system is often favored for its non-toxic byproducts.[4][5]

p,p'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

OBSH is another exothermic blowing agent that decomposes to release nitrogen gas. It is often used in applications requiring lower processing temperatures compared to ADC.

Table 1: Comparison of Foam Cell Structure in Polyethylene (PE)

Chemical Blowing AgentPolymer GradeConcentration (phr)Processing MethodAverage Cell Size (µm)Cell Density (cells/cm³)Foam Density (g/cm³)Reference
Azodicarbonamide (ADC)Recycled HDPE/PET Blend1.5Hot/Cold Pressing-Good Distribution1.00[6]
Sodium BicarbonateCrosslinked LDPE-Compression MouldingLarger than ADCLower than ADCSimilar to ADC[7]

Table 2: Comparison of Foam Cell Structure in Polypropylene (PP)

Chemical Blowing AgentPolymer GradeConcentration (phr)Processing MethodAverage Cell Size (µm)Cell Wall ThicknessImpact StrengthReference
AzodicarbonamidePP/Polyolefin Elastomer Blend-Continuous ExtrusionSmallerThinner-[6]
Sodium BicarbonatePP/Polyolefin Elastomer Blend-Continuous ExtrusionBiggerThicker-[6]

Table 3: Comparison of Foam Cell Structure in Polylactic Acid (PLA)

Chemical Blowing Agent TypePLA GradeConcentration (wt%)Processing MethodCell Population Density (cells/cm³)Expansion RatioFoam Density (g/cm³)Reference
Exothermic (ADC-based)8052D2Twin-Screw Extrusion4.82 x 10⁵2.360.53[2][4]
Endothermic (Sodium Bicarbonate/Citric Acid)8052D2Twin-Screw Extrusion5.58 x 10⁴1.24-[2][4]

Table 4: Foam Cell Structure in Polystyrene (PS)

Chemical Blowing AgentPolymer GradeProcessing MethodAverage Cell Diameter (µm)Foaming RatioCell Density (cells/cm³)Reference
FE-200 (Commercial CBA)General-Purpose PSInjection Molding381.125.92 x 10⁶[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the comparative study of foam cell structures.

Foam Production
  • Material Preparation: Dry the polymer pellets and the chemical blowing agent to remove any moisture.

  • Compounding: Pre-mix the polymer pellets and the CBA in the desired weight ratio.

  • Extrusion: Feed the mixture into a twin-screw extruder. The extruder barrel temperature profile should be set to gradually increase, ensuring the polymer melts before the CBA decomposes. The final zone temperature should be high enough to initiate the decomposition of the CBA.[9][10]

  • Die and Cooling: The molten polymer containing the dissolved gas exits through a die. The pressure drop at the die exit causes the gas to expand, forming the foam structure. The extrudate is then cooled to stabilize the foam.

  • Material Preparation: Prepare a compound of the polymer, CBA, and any other additives (e.g., crosslinking agents).

  • Molding: Place the compound in a pre-heated mold.

  • Compression and Heating: Close the mold and apply pressure. Heat the mold to a temperature that allows for both polymer melting and CBA decomposition.

  • Foaming and Cooling: After a set time, release the pressure, allowing the generated gas to expand and foam the polymer. Cool the mold to solidify the foamed structure.[7]

Foam Cell Structure Characterization
  • Sample Preparation:

    • Cut a small, representative sample from the foam.

    • To expose the internal cell structure, fracture the sample after cooling it in liquid nitrogen. This cryogenic fracturing helps to preserve the cell morphology.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[11][12]

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to obtain high-resolution images of the foam's cell structure.[13]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the average cell size, cell size distribution, and cell density from the captured SEM micrographs.[14]

Mechanical Testing (ASTM D3574)

The ASTM D3574 standard provides a comprehensive set of methods for evaluating the properties of flexible cellular materials.[15][16]

  • Specimen Preparation: Cut a test specimen of specified dimensions from the foam sample.

  • Procedure:

    • Place the specimen between two parallel plates on a universal testing machine.

    • Compress the specimen to a specified percentage of its original thickness (e.g., 25%, 50%, or 65%).

    • Record the force required to achieve this compression. This force is the CFD value, which indicates the foam's firmness.[4]

  • Specimen Preparation: Cut a "dog-bone" shaped specimen from the foam using a die.

  • Procedure:

    • Clamp the ends of the specimen in the grips of a universal testing machine.

    • Pull the specimen at a constant rate of separation until it breaks.

    • Record the maximum force applied (tensile strength) and the extent of stretching before rupture (elongation).[4]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows described in this guide.

G cluster_cba Chemical Blowing Agents cluster_gas Decomposition Gases cluster_foam Resulting Foam Structure ADC Azodicarbonamide (Exothermic) N2 N₂ ADC->N2 releases SB Sodium Bicarbonate (Endothermic) CO2 CO₂ SB->CO2 releases OBSH OBSH (Exothermic) OBSH->N2 releases FineCell Fine, Uniform Cells N2->FineCell often leads to CoarseCell Coarser Cells CO2->CoarseCell can lead to

Caption: Decomposition of CBAs and their influence on foam structure.

G Start Start: Foam Sample CryoFracture Cryogenic Fracturing (Liquid Nitrogen) Start->CryoFracture Mounting Mounting on SEM Stub CryoFracture->Mounting Coating Sputter Coating (e.g., Gold) Mounting->Coating SEM_Imaging SEM Imaging Coating->SEM_Imaging ImageAnalysis Image Analysis (Cell Size, Density) SEM_Imaging->ImageAnalysis End End: Characterized Foam Structure ImageAnalysis->End

Caption: Experimental workflow for SEM analysis of foam cell structure.

References

Safety Operating Guide

Proper Disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a common blowing agent.

Essential Safety and Handling Information

4,4'-Oxybis(benzenesulfonyl hydrazide) is a flammable solid that can be ignited by heat, sparks, or flames and may burn violently.[1] It is crucial to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.[1][2] Avoid creating dust, and in case of a spill, prevent the substance from entering drains or water sources.[1][3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Rinse mouth with water and seek medical attention.[3]

Disposal Procedures

The primary recommended method for the disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide) is through a licensed professional waste disposal service.[3] The material can be disposed of by controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4]

Spill Cleanup: In the event of a spill, evacuate the area and eliminate all ignition sources.[5] Moisten the spilled substance to prevent dusting, then carefully sweep it into a covered container for disposal.[4][6] After collection, ventilate and wash the area.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for 4,4'-Oxybis(benzenesulfonyl hydrazide):

PropertyValue
Decomposition Temperature140-160°C[6]
Gas YieldApproximately 125 mL/g[7]
Melting Point130°C[6]
Density1.52 g/cm³[6]

Experimental Protocols

The thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) is a critical aspect of its function as a blowing agent. Mechanistic studies show that upon heating, it releases a significant volume of gas, primarily nitrogen (N₂) and water vapor (H₂O).[7] The initial and crucial step in its thermal breakdown is the cleavage of the sulfonyl hydrazide (-SO₂NHNH₂) functional groups, which liberates these gaseous products.[7]

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide).

G Figure 1: Disposal Workflow for 4,4'-Oxybis(benzenesulfonyl hydrazide) cluster_prep Preparation cluster_collection Collection cluster_spill Spill Management cluster_disposal Disposal a Wear Appropriate PPE (Gloves, Goggles, Lab Coat) b Collect Waste in a Suitable, Closed Container a->b c Label Container Clearly 'Hazardous Waste' b->c g Contact Licensed Waste Disposal Service c->g d Evacuate Area & Eliminate Ignition Sources e Moisten Spill to Prevent Dust d->e f Sweep into a Covered Container e->f f->c For Spilled Material h Arrange for Incineration or Chemical Destruction g->h

References

Essential Safety and Logistics for Handling 4,4'-Oxybis(benzenesulfonyl hydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a common chemical blowing agent. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling 4,4'-Oxybis(benzenesulfonyl hydrazide), a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecifications & Remarks
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Eye Protection Safety glasses or gogglesWear safety spectacles or goggles to protect against dust particles.[2]
Respiratory Protection Particulate filter respiratorUse a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] A particulate filter respirator adapted to the airborne concentration of the substance is advised.[2][3]
Body Protection Protective clothingWear suitable protective clothing to prevent skin contact.[3] Contaminated work clothing should not be allowed out of the workplace.[3]

Operational Plan: Handling Procedures

All handling of 4,4'-Oxybis(benzenesulfonyl hydrazide) should occur in a designated area, such as a chemical fume hood, to control potential exposure.[4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eye wash station and safety shower are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Read and understand the Safety Data Sheet (SDS) before beginning work.

  • Engineering Controls:

    • Handle the compound in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][3]

    • Use local exhaust ventilation at the site of chemical release.[5]

    • Employ non-sparking tools to prevent ignition sources.[3][5]

  • Dispensing and Use:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • If appropriate, moisten the substance first to prevent dusting when handling.[2][3]

    • Avoid contact with skin and eyes.[1][3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

    • Clean the work area using a wet method or a vacuum to reduce dust; do not dry sweep.[5]

Disposal Plan

Proper disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Collection:

    • Collect spilled or waste material in suitable, closed, and covered containers for disposal.[1][2][3]

    • Label waste containers clearly.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, heat, sparks, and open flames.[4][5]

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Contact a licensed professional waste disposal service to dispose of this material.[1]

    • Do not discharge into sewer systems.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of 4,4'-Oxybis(benzenesulfonyl hydrazide) cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_transfer Transfer/Weigh in Fume Hood prep_area->handle_transfer handle_moisten Moisten to Prevent Dust handle_transfer->handle_moisten handle_nospark Use Non-Sparking Tools handle_moisten->handle_nospark cleanup_decon Decontaminate Work Area (Wet Method) handle_nospark->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_collect Collect Waste in Labeled, Covered Containers cleanup_wash->disp_collect disp_store Store Waste in Cool, Dry, Ventilated Area disp_collect->disp_store disp_contact Contact Licensed Disposal Service disp_store->disp_contact disp_incinerate Controlled Incineration disp_contact->disp_incinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.